D-Ribose 5-phosphate disodium
説明
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Structure
3D Structure of Parent
特性
分子式 |
C5H9Na2O8P |
|---|---|
分子量 |
274.07 g/mol |
IUPAC名 |
disodium;[(2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl] phosphate |
InChI |
InChI=1S/C5H11O8P.2Na/c6-1-3(7)5(9)4(8)2-13-14(10,11)12;;/h1,3-5,7-9H,2H2,(H2,10,11,12);;/q;2*+1/p-2/t3-,4+,5-;;/m0../s1 |
InChIキー |
MSUSOPCULOEKKB-LMQMBFIUSA-L |
異性体SMILES |
C([C@H]([C@H]([C@H](C=O)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+] |
正規SMILES |
C(C(C(C(C=O)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+] |
製品の起源 |
United States |
Foundational & Exploratory
The Pivotal Role of D-Ribose 5-Phosphate in the Non-Oxidative Pentose Phosphate Pathway: A Technical Guide
For Immediate Release
[City, State] – [Date] – This technical guide provides an in-depth analysis of the precise role of D-Ribose 5-phosphate (R5P) within the non-oxidative phase of the Pentose (B10789219) Phosphate (B84403) Pathway (PPP). This document is intended for researchers, scientists, and drug development professionals engaged in metabolic research, oncology, and inherited metabolic disorders.
Executive Summary
The non-oxidative Pentose Phosphate Pathway (PPP) is a critical metabolic hub, essential for cellular homeostasis, nucleotide biosynthesis, and maintaining redox balance. At the heart of this pathway lies D-Ribose 5-phosphate (R5P), a versatile five-carbon sugar phosphate that serves as both a key intermediate and a primary product. This guide elucidates the multifaceted role of R5P, detailing its synthesis, its function as a crucial substrate for transketolase, and its ultimate fate as the central precursor for the biosynthesis of nucleotides and nucleic acids. We will explore the enzymatic reactions governing its interconversion, present quantitative data on enzyme kinetics and metabolite concentrations, and provide detailed experimental protocols for its study.
Introduction to the Non-Oxidative Pentose Phosphate Pathway
The Pentose Phosphate Pathway is a cytosolic pathway that runs parallel to glycolysis. It is comprised of two distinct phases: the oxidative and the non-oxidative phase.[1] While the oxidative phase is primarily responsible for generating NADPH for reductive biosynthesis and antioxidant defense, the non-oxidative phase focuses on the interconversion of pentose phosphates.[1][2] This series of reversible reactions allows the cell to adapt to varying metabolic needs, either by producing R5P for biosynthesis or by shuttling excess pentoses back into the glycolytic pathway.[2][3]
The Central Role of D-Ribose 5-Phosphate
D-Ribose 5-phosphate holds a unique and central position in the non-oxidative PPP, functioning as a critical nexus between carbohydrate metabolism and the synthesis of genetic material.
R5P as a Product and Intermediate
R5P is generated from Ribulose 5-phosphate (Ru5P), the end-product of the oxidative phase of the PPP. This conversion is catalyzed by the enzyme Ribose-5-phosphate isomerase (RpiA), which facilitates a reversible aldose-ketose isomerization.[4] Depending on the cell's metabolic state, R5P can be considered both a final product of the PPP, destined for nucleotide synthesis, or an intermediate that can be further metabolized within the non-oxidative pathway.[3][4]
R5P as the Precursor for Nucleotide and Coenzyme Synthesis
The primary anabolic fate of R5P is its role as the foundational scaffold for the synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides.[2] The enzyme ribose-phosphate diphosphokinase activates R5P to phosphoribosyl pyrophosphate (PRPP), a key molecule in both de novo and salvage pathways of nucleotide biosynthesis. Consequently, the availability of R5P is a rate-limiting factor for the production of DNA, RNA, and essential coenzymes such as ATP, NAD+, FAD, and Coenzyme A.[3] This makes the non-oxidative PPP particularly crucial in rapidly proliferating cells, such as those in cancerous tissues.
R5P as a Substrate for Transketolase
When the cellular demand for NADPH exceeds the need for nucleotides, R5P is channeled back into central carbon metabolism. In this context, R5P serves as a key aldose acceptor substrate for the enzyme transketolase.[4] Transketolase, a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme, catalyzes the transfer of a two-carbon ketol unit from a ketose donor, such as Xylulose 5-phosphate (Xu5P), to R5P. This reaction yields the seven-carbon sugar Sedoheptulose 7-phosphate (S7P) and the three-carbon glycolytic intermediate Glyceraldehyde 3-phosphate (G3P).[4] These products can then be further converted to other glycolytic intermediates, namely Fructose 6-phosphate and another molecule of Glyceraldehyde 3-phosphate, effectively linking the PPP back to glycolysis.[3]
Visualization of Metabolic Pathways and Workflows
To clarify the complex interplay of these reactions, the following diagrams illustrate the non-oxidative PPP and a typical experimental workflow for its analysis.
Caption: The central role of D-Ribose 5-Phosphate in the non-oxidative Pentose Phosphate Pathway.
Caption: A generalized experimental workflow for studying the non-oxidative Pentose Phosphate Pathway.
Quantitative Data
The regulation and flux through the non-oxidative PPP are governed by the kinetic properties of its enzymes and the intracellular concentrations of its metabolites. The following tables summarize key quantitative data from the literature.
Table 1: Kinetic Parameters of Key Enzymes in the Non-Oxidative PPP
| Enzyme | Organism/Tissue | Substrate | Km (mM) | Vmax (units) | Notes |
| Transketolase | Human | Ribose 5-Phosphate | 0.53 | - | - |
| Transketolase | S. cerevisiae | Ribose 5-Phosphate | 0.4 | - | - |
| Transketolase | E. coli | Ribose 5-Phosphate | 0.4 | - | - |
| Transketolase | Spinach | Ribose 5-Phosphate | 1.4 | - | - |
| Ribose-5-P Isomerase B | T. brucei | Ribose 5-Phosphate | Higher than Ru5P | - | Ribulose 5-Phosphate is the preferred substrate.[5] |
Table 2: Reported Intracellular Concentrations of PPP Metabolites
| Metabolite | Organism/Cell Type | Condition | Concentration (µmol/g protein or other units) |
| Sedoheptulose 7-Phosphate | Transaldolase-deficient human fibroblasts | - | 7.43 - 26.46 µmol/mg protein |
| Sedoheptulose 7-Phosphate | Control human fibroblasts | - | 0.31 - 1.14 µmol/mg protein |
| Ribose 5-Phosphate | Krebs ascites cells | Steady-state after glucose addition | Accumulates linearly |
Experimental Protocols
The study of R5P and the non-oxidative PPP relies on robust experimental methodologies. Below are outlines of key protocols.
Spectrophotometric Assay for Transketolase Activity
This assay indirectly measures transketolase activity by coupling the production of Glyceraldehyde 3-phosphate (G3P) to the oxidation of NADH.[6]
Principle: Ribose 5-phosphate is used as a substrate for transketolase. The G3P formed is converted to dihydroxyacetone phosphate (DHAP) by triosephosphate isomerase. DHAP is then reduced to glycerol-1-phosphate by glycerol-3-phosphate dehydrogenase, a reaction that oxidizes NADH to NAD+. The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is proportional to the transketolase activity.[6]
Reagents:
-
Tris-HCl buffer (pH 7.6)
-
Ribose 5-phosphate (substrate)
-
NADH
-
Glycerol-3-phosphate dehydrogenase/Triosephosphate isomerase (GDH/TIM) enzyme suspension
-
Thiamine pyrophosphate (TPP) solution (for measuring stimulated activity)
-
Hemolysate or purified enzyme sample
Procedure Outline:
-
Prepare a reaction mixture containing buffered ribose-5-phosphate, GDH/TIM suspension, and NADH in a cuvette.
-
Incubate the mixture at 37°C.
-
Add the hemolysate or enzyme sample to initiate the reaction. For stimulated activity, also add TPP.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the rate of NADH oxidation to determine transketolase activity.
Quantification of R5P by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides a highly sensitive and specific method for the quantification of R5P and other PPP intermediates.[7][8]
Principle: Metabolites are extracted from cells or tissues, separated by liquid chromatography, and then detected and quantified by tandem mass spectrometry based on their specific mass-to-charge ratios and fragmentation patterns.
Procedure Outline:
-
Metabolite Extraction: Quench metabolic activity rapidly and extract metabolites using a cold solvent, such as 50% acetonitrile (B52724) in water.
-
Chromatographic Separation: Separate the sugar phosphates using a suitable LC method, such as ion-pair reversed-phase chromatography on a C18 column.[8]
-
Mass Spectrometry Detection: Employ a tandem mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) to specifically detect and quantify R5P and other intermediates.
-
Quantification: Use stable isotope-labeled internal standards to correct for matrix effects and ensure accurate quantification.
Conclusion
D-Ribose 5-phosphate is undeniably a cornerstone of the non-oxidative Pentose Phosphate Pathway. Its dual role as a precursor for essential biomolecules and as a key player in the reversible interconversion of sugars underscores the pathway's flexibility and importance in cellular metabolism. A thorough understanding of the factors that regulate the synthesis and fate of R5P is critical for research in areas where cell proliferation and metabolic reprogramming are central, such as in oncology and the study of metabolic diseases. The methodologies presented here provide a framework for the detailed investigation of this pivotal metabolite and its associated pathways.
References
The Central Role of D-Ribose 5-Phosphate Disodium Salt in Nucleotide Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the critical contribution of D-Ribose 5-phosphate disodium (B8443419) salt to de novo purine (B94841) and pyrimidine (B1678525) synthesis. As the precursor to 5-phospho-α-D-ribosyl 1-pyrophosphate (PRPP), D-Ribose 5-phosphate represents a key metabolic node linking the pentose (B10789219) phosphate (B84403) pathway (PPP) with the production of the essential building blocks of DNA and RNA. Understanding the kinetics and regulation of this metabolic branch point is paramount for research in oncology, immunology, and rare genetic disorders. D-Ribose 5-phosphate disodium salt is a stable and commonly utilized form of this crucial metabolite in experimental settings.[1][2][3][4]
From Pentose Phosphate Pathway to Activated Ribose: The Synthesis of PRPP
The journey from D-Ribose 5-phosphate to its activated form, PRPP, is a pivotal step in nucleotide metabolism. This reaction is catalyzed by the enzyme Ribose-phosphate diphosphokinase, more commonly known as PRPP synthetase (PRPS).[5][6]
Reaction: Ribose 5-phosphate + ATP → PRPP + AMP[5][6]
PRPP is a key molecule as it provides the ribose-phosphate moiety upon which the purine ring is built and to which the pre-formed pyrimidine ring is attached.[7][8] The availability of D-Ribose 5-phosphate, a product of the pentose phosphate pathway, is a significant determinant of the rate of PRPP synthesis and, consequently, de novo purine synthesis.[9][10]
Quantitative Data: Kinetics of PRPP Synthetase
The activity of PRPP synthetase is subject to complex regulation by substrates, activators, and inhibitors. The following tables summarize key quantitative data regarding the enzyme's kinetics.
| Substrate/Activator | Organism/Enzyme Source | Km / Ka (μM) | Notes |
| Ribose 5-phosphate | Salmonella typhimurium | 200 | Low concentrations (0.2 mM) can also stimulate the AMP-ATP exchange reaction.[11] |
| MgATP²⁻ | Salmonella typhimurium | - | The enzyme requires both MgATP²⁻ as a substrate and free Mg²⁺ as an essential activator.[12] |
| Inorganic Phosphate (Pi) | Human | <2000 | The Ka for phosphate is near physiological concentrations, making small changes in Pi level significant for enzyme activity.[13] |
| Inhibitor | Organism/Enzyme Source | Ki (μM) | Type of Inhibition |
| ADP | Salmonella typhimurium | - | Allosteric inhibitor |
| GDP | Human | - | Feedback inhibitor |
| Purine nucleotides | Salmonella typhimurium | - | Competitive with respect to ATP[14] |
| Pyrimidine nucleotides | Salmonella typhimurium | - | Less effective inhibitors than purine nucleotides[14] |
D-Ribose 5-Phosphate in De Novo Purine Synthesis
In the de novo synthesis of purines, the purine ring is assembled step-by-step directly onto the ribose 5-phosphate moiety provided by PRPP.[7] The pathway begins with the conversion of PRPP to 5-phosphoribosylamine, a committed step in purine biosynthesis.[8]
Signaling Pathway for De Novo Purine Synthesis
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound salt dihydrate | C5H13Na2O10P | CID 71310163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. D-Ribose-5-phosphate disodium salt hydrate, 85% 1 g | Request for Quote [thermofisher.com]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. Ribose 5-phosphate - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Role of cellular ribose-5-phosphate content in the regulation of 5-phosphoribosyl-1-pyrophosphate and de novo purine synthesis in a human hepatoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ribose 5-phosphate: the key metabolite bridging the metabolisms of nucleotides and amino acids during stringent response in Escherichia coli? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. portlandpress.com [portlandpress.com]
- 14. researchgate.net [researchgate.net]
The Interplay Between D-Ribose 5-Phosphate Levels and Cellular Redox Homeostasis: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
D-Ribose 5-phosphate (R5P) is a critical biomolecule that stands at the crossroads of anabolic metabolism and the maintenance of cellular redox balance. As a key product of the pentose (B10789219) phosphate (B84403) pathway (PPP), R5P serves as the precursor for nucleotide and nucleic acid synthesis. The PPP is also the primary source of cellular NADPH, the principal reductant for biosynthetic reactions and the regeneration of antioxidant defenses. This technical guide provides an in-depth exploration of the intricate relationship between R5P levels and cellular redox homeostasis, offering insights into the underlying biochemical pathways, quantitative data from relevant studies, detailed experimental methodologies, and visual representations of the key processes. Understanding this interplay is paramount for research in metabolic disorders, cancer biology, and the development of novel therapeutic strategies targeting cellular redox vulnerabilities.
Introduction: The Central Role of the Pentose Phosphate Pathway
The pentose phosphate pathway (PPP) is a fundamental metabolic route that runs parallel to glycolysis.[1] Its primary functions are twofold: to generate NADPH and to produce pentose sugars, most notably D-Ribose 5-phosphate (R5P).[1][2] The PPP is divided into two distinct phases:
-
The Oxidative Phase: This irreversible phase converts glucose-6-phosphate into ribulose-5-phosphate, generating two molecules of NADPH in the process.[1] NADPH is essential for maintaining a reduced cellular environment and serves as a cofactor for antioxidant enzymes such as glutathione (B108866) reductase.[3]
-
The Non-Oxidative Phase: This reversible phase allows for the interconversion of pentose phosphates, including the isomerization of ribulose-5-phosphate to R5P.[4] This phase links the PPP back to glycolysis and allows the cell to adjust the production of R5P and NADPH according to its metabolic needs.[4]
The regulation of the PPP is tightly controlled, primarily by the cellular demand for NADPH. The first and rate-limiting enzyme of the oxidative phase, glucose-6-phosphate dehydrogenase (G6PD), is allosterically inhibited by high levels of NADPH.[1] This feedback mechanism ensures that the production of NADPH is matched to its consumption, thereby intrinsically linking the PPP to the cell's redox state.
D-Ribose 5-Phosphate: A Link Between Anabolism and Redox Balance
R5P is a pivotal intermediate in cellular metabolism. Its primary role is to serve as the precursor for the synthesis of nucleotides (ATP, GTP, etc.) and nucleic acids (DNA and RNA).[4][5] This function is particularly critical in rapidly proliferating cells, such as cancer cells, which have a high demand for DNA and RNA synthesis.[4]
The synthesis of R5P is directly linked to the production of NADPH through the PPP. The metabolic fate of glucose-6-phosphate is determined by the cell's requirements for ATP, NADPH, and R5P.[4]
-
Balanced need for NADPH and R5P: Glucose-6-phosphate is primarily metabolized through the oxidative phase of the PPP to produce both molecules.[4]
-
Higher demand for R5P than NADPH: Intermediates from glycolysis (fructose-6-phosphate and glyceraldehyde-3-phosphate) can be shunted into the non-oxidative phase of the PPP to generate R5P without producing NADPH.[6]
-
Higher demand for NADPH than R5P: R5P produced by the oxidative phase can be recycled back into glycolytic intermediates through the non-oxidative phase, allowing for the continued production of NADPH.
This metabolic flexibility highlights the central role of R5P in integrating the anabolic needs of the cell with its redox status.
Impact of D-Ribose 5-Phosphate on Cellular Redox Homeostasis
Elevated levels of R5P, or its precursor D-ribose, can influence cellular redox homeostasis through several mechanisms:
-
Increased NADPH Production: By stimulating the PPP, an increased availability of substrate can lead to higher production of NADPH.[7] NADPH is the primary reducing equivalent for the regeneration of the antioxidant glutathione (GSH) from its oxidized form (GSSG) by glutathione reductase.[3] GSH is a critical component of the cellular antioxidant defense system, directly scavenging reactive oxygen species (ROS) and acting as a cofactor for glutathione peroxidases.
-
Enhanced Antioxidant Enzyme Activity: Studies have shown that supplementation with D-ribose, which is readily converted to R5P, can lead to increased activity of key antioxidant enzymes.
Data Presentation
The following table summarizes quantitative data from a study investigating the effects of D-ribose supplementation in combination with aerobic exercise on antioxidant enzyme activities in mice. While this study used D-ribose, a precursor to R5P, it provides valuable insights into the potential impact on the cellular antioxidant machinery.
| Parameter | Control Group | D-Ribose + Aerobic Exercise Group | Percentage Change | Reference |
| Superoxide Dismutase (SOD) Activity | Data not specified | Significantly increased (P<0.05) | - | |
| Catalase (CAT) Activity | Data not specified | Significantly increased (P<0.05) | - | |
| Glutathione Peroxidase (GSH-Px) Activity | Data not specified | Significantly increased (P<0.05) | - | |
| Malondialdehyde (MDA) Content | Data not specified | Significantly reduced (P<0.05) | - |
Note: The study did not provide specific mean values for the control and experimental groups, but reported statistically significant changes.
Mandatory Visualizations
Caption: The central role of the Pentose Phosphate Pathway.
Caption: Impact of R5P on Redox Homeostasis.
Experimental Protocols
Quantification of Intracellular D-Ribose 5-Phosphate by LC-MS/MS
This protocol provides a general framework for the quantification of R5P in cell lysates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Materials:
-
LC-MS/MS system (e.g., Agilent 6460 Triple Quadrupole)
-
C18 HPLC column
-
Mobile Phase A: 10 mM tributylamine (B1682462) and 10 mM acetic acid in water
-
Mobile Phase B: 10 mM tributylamine and 10 mM acetic acid in methanol (B129727)
-
Internal Standard (e.g., ¹³C-labeled R5P)
-
Extraction Solvent: Cold 80% methanol
-
Cell scrapers
-
Microcentrifuge tubes
2. Sample Preparation:
-
Culture cells to the desired confluency.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to the culture dish.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Add the internal standard to each sample.
-
Vortex the samples vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant (containing the metabolites) to a new tube and dry it under a stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase conditions for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Separate the metabolites using a gradient elution with Mobile Phases A and B.
-
Detect R5P and the internal standard using Multiple Reaction Monitoring (MRM) in negative ion mode. The specific precursor and product ion transitions for R5P will need to be optimized for the instrument used.
-
Quantify the concentration of R5P by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of R5P.
Measurement of NADPH/NADP+ Ratio
This protocol describes a common method for determining the NADPH/NADP+ ratio in cell lysates using a commercially available fluorescence-based assay kit.
1. Materials:
-
Fluorometric NADP/NADPH assay kit (containing extraction buffers, reaction mixture, and standards)
-
Fluorescence microplate reader
-
96-well black microplates
-
Cell scrapers
-
Microcentrifuge tubes
2. Sample Preparation:
-
Harvest and wash cells as described in the R5P protocol.
-
For total NADP+/NADPH measurement, lyse the cells in the provided extraction buffer.
-
To measure NADPH specifically, use the NADPH extraction buffer which selectively degrades NADP+.
-
To measure NADP+ specifically, use the NADP+ extraction buffer which selectively degrades NADPH.
-
After extraction, heat the samples according to the kit's instructions to inactivate endogenous enzymes.
-
Centrifuge the lysates to remove cell debris.
-
The supernatant is used for the assay.
3. Assay Procedure:
-
Prepare a standard curve using the provided NADP+ or NADPH standard.
-
Pipette the standards and sample supernatants into the wells of the 96-well plate.
-
Add the reaction mixture (containing an enzyme that reduces a probe in the presence of NADPH) to each well.
-
Incubate the plate at room temperature, protected from light, for the time specified in the kit's protocol.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths using a microplate reader.
-
Calculate the concentrations of total NADP+/NADPH, NADPH, and NADP+ from the standard curve.
-
The NADPH/NADP+ ratio is then calculated.
Assay for Glutathione Reductase (GR) Activity
This protocol outlines a spectrophotometric assay to measure the activity of glutathione reductase in cell lysates. The assay measures the rate of NADPH oxidation.
1. Materials:
-
Spectrophotometer capable of reading at 340 nm
-
UV-transparent cuvettes or 96-well plates
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.5, containing 1 mM EDTA
-
NADPH solution (in assay buffer)
-
Oxidized glutathione (GSSG) solution (in assay buffer)
-
Cell lysis buffer (e.g., RIPA buffer)
2. Sample Preparation:
-
Harvest and wash cells.
-
Lyse the cells in an appropriate lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris.
-
Determine the protein concentration of the supernatant.
3. Assay Procedure:
-
In a cuvette, add the assay buffer, GSSG solution, and the cell lysate.
-
Initiate the reaction by adding the NADPH solution.
-
Immediately mix and start monitoring the decrease in absorbance at 340 nm over several minutes.
-
The rate of decrease in absorbance is proportional to the GR activity.
-
Calculate the specific activity of GR (e.g., in mU/mg protein) using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).
Assay for Catalase (CAT) Activity
This protocol describes a common spectrophotometric method for measuring catalase activity based on the decomposition of hydrogen peroxide (H₂O₂).
1. Materials:
-
Spectrophotometer capable of reading at 240 nm
-
UV-transparent cuvettes or 96-well plates
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 7.0
-
Hydrogen peroxide (H₂O₂) solution (30%)
-
Cell lysis buffer
2. Sample Preparation:
-
Prepare cell lysates as described for the GR assay.
3. Assay Procedure:
-
Prepare a fresh, diluted solution of H₂O₂ in the assay buffer (e.g., 10 mM).
-
In a cuvette, add the assay buffer and the cell lysate.
-
Initiate the reaction by adding the H₂O₂ solution.
-
Immediately mix and monitor the decrease in absorbance at 240 nm for 1-2 minutes.
-
The rate of decrease in absorbance is proportional to the catalase activity.
-
Calculate the specific activity of catalase (e.g., in U/mg protein) using the molar extinction coefficient of H₂O₂ (43.6 M⁻¹cm⁻¹).
Conclusion
The intricate interplay between D-Ribose 5-phosphate levels and cellular redox homeostasis underscores the highly integrated nature of cellular metabolism. As a central product of the pentose phosphate pathway, R5P not only fuels nucleotide synthesis for growth and proliferation but is also intrinsically linked to the production of NADPH, the primary defender against oxidative stress. The ability of the cell to dynamically regulate the flux through the oxidative and non-oxidative branches of the PPP allows for a flexible response to varying metabolic demands for anabolism and redox balance. Further research into the precise quantitative relationships between intracellular R5P pools, NADPH/NADP+ ratios, and the activity of antioxidant enzyme networks will be crucial for a deeper understanding of metabolic regulation in health and disease. This knowledge will undoubtedly pave the way for the development of novel therapeutic interventions that target the metabolic vulnerabilities of diseases characterized by altered redox states, such as cancer and neurodegenerative disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. abstracts.boku.ac.at [abstracts.boku.ac.at]
- 4. Ribose 5-Phosphate Isomerase B Knockdown Compromises Trypanosoma brucei Bloodstream Form Infectivity | PLOS Neglected Tropical Diseases [journals.plos.org]
- 5. navanbio.com [navanbio.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
Navigating the Crossroads: Regulation of D-Ribose 5-Phosphate Production at the Glycolysis-Pentose Phosphate Pathway Interface
A Technical Guide for Researchers and Drug Development Professionals
The metabolic fate of glucose-6-phosphate (G6P) represents a critical juncture in cellular metabolism, standing at the intersection of glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP). The decision to channel G6P through one pathway over the other has profound implications for cell proliferation, redox homeostasis, and the biosynthesis of essential macromolecules. A key product of the PPP, D-Ribose 5-phosphate (R5P), is the foundational precursor for nucleotide and nucleic acid synthesis. Consequently, the intricate regulation of its production is paramount for normal cellular function and is a focal point in various pathological states, including cancer and metabolic diseases. This technical guide provides an in-depth exploration of the core regulatory mechanisms governing R5P synthesis, offering insights for researchers, scientists, and drug development professionals.
The Gatekeeper: Allosteric Regulation of Glucose-6-Phosphate Dehydrogenase
The commitment step of the pentose phosphate pathway is the irreversible oxidation of glucose-6-phosphate to 6-phosphoglucono-δ-lactone, a reaction catalyzed by Glucose-6-Phosphate Dehydrogenase (G6PDH). This enzyme acts as the primary gatekeeper, and its activity is exquisitely sensitive to the cell's immediate metabolic needs, primarily through allosteric regulation by the ratio of NADPH to its oxidized form, NADP⁺.[1]
Key Regulatory Principles:
-
Product Inhibition by NADPH: High intracellular concentrations of NADPH act as a potent competitive inhibitor of G6PDH, effectively putting a brake on the oxidative phase of the PPP when the cellular demand for reducing equivalents is met.[2][3]
-
Substrate Activation by NADP⁺: Conversely, an increase in the concentration of NADP⁺, signifying a demand for NADPH in biosynthetic reactions or antioxidant defense, allosterically activates G6PDH, thereby increasing the flux of G6P into the PPP.[1]
The intracellular NADPH/NADP⁺ ratio is therefore the principal determinant of flux through the oxidative PPP and, consequently, the initial phase of R5P production. In many cell types, this ratio is maintained at a high level, meaning G6PDH is often operating under significant inhibition.[1]
The Non-Oxidative Branch: A Reversible Nexus for Carbon Shuffling
Downstream of the oxidative phase, the non-oxidative branch of the PPP provides a versatile mechanism for the interconversion of sugar phosphates, allowing the cell to tailor the output of the pathway to its specific requirements. This reversible network of reactions is primarily orchestrated by two key enzymes: transketolase and transaldolase.
-
Transketolase (TKT): This enzyme catalyzes the transfer of a two-carbon ketol group from a ketose donor to an aldose acceptor. It plays a crucial role in converting xylulose-5-phosphate and ribose-5-phosphate (B1218738) into glyceraldehyde-3-phosphate and sedoheptulose-7-phosphate, and in another reaction, converting erythrose-4-phosphate and xylulose-5-phosphate into fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate.[4]
-
Transaldolase (TALDO1): This enzyme facilitates the transfer of a three-carbon dihydroxyacetone group from sedoheptulose-7-phosphate to glyceraldehyde-3-phosphate, yielding erythrose-4-phosphate and fructose-6-phosphate.[4]
The reversible nature of these reactions allows for the production of R5P from glycolytic intermediates (fructose-6-phosphate and glyceraldehyde-3-phosphate) when the demand for nucleotide synthesis outweighs the need for NADPH. This process, known as the "reverse" non-oxidative PPP, can function independently of the oxidative branch.
Crosstalk with Glycolysis: A Coordinated Metabolic Response
The intimate connection between the PPP and glycolysis, sharing key intermediates like glucose-6-phosphate, fructose-6-phosphate, and glyceraldehyde-3-phosphate, necessitates a sophisticated level of coordination. The regulation of key glycolytic enzymes, particularly phosphofructokinase-1 (PFK-1), plays a significant role in directing the metabolic flux.
-
Allosteric Regulation of PFK-1: PFK-1, which catalyzes the committed step of glycolysis, is allosterically inhibited by high levels of ATP and citrate, signaling an energy-replete state.[5] Conversely, it is activated by AMP and, most potently, by fructose-2,6-bisphosphate.[6] When PFK-1 is inhibited, G6P can be diverted into the PPP.
-
Metabolic Demand Dictates Flux: In situations of high proliferative demand, where both R5P for nucleotide synthesis and NADPH for reductive biosynthesis are required, flux through both glycolysis and the PPP is often upregulated.[7] Conversely, under conditions of oxidative stress, the demand for NADPH can lead to an increased shunting of G6P into the PPP, even at the expense of glycolytic flux.[8]
Hormonal and Transcriptional Overlay
Superimposed on these direct allosteric and substrate-level regulatory mechanisms are higher-level controls exerted by hormones and transcriptional programs.
-
Insulin (B600854): This anabolic hormone generally promotes the uptake and utilization of glucose. In the context of the PPP, insulin can upregulate the expression of G6PDH, thereby increasing the capacity of the pathway to produce NADPH and R5P, which are essential for insulin-stimulated processes like fatty acid synthesis.[9]
-
Glucagon: In contrast, glucagon, a catabolic hormone, generally signals a low-energy state and can lead to a decrease in the activity of the PPP.[9]
-
Transcriptional Regulation: The expression of PPP enzymes can also be regulated at the transcriptional level by various transcription factors. For instance, the transcription factor NRF2, a master regulator of the antioxidant response, can induce the expression of PPP enzymes to enhance NADPH production in response to oxidative stress.[9]
Quantitative Data Summary
The following tables summarize key quantitative data for the regulatory enzymes at the glycolysis-PPP interface.
| Enzyme | Substrate | Apparent K_m (µM) | Source(s) |
| Glucose-6-Phosphate Dehydrogenase (Human Erythrocyte) | Glucose-6-Phosphate | 43 | [10] |
| NADP⁺ | 11 | [10] | |
| Glucose-6-Phosphate Dehydrogenase (Pig Liver) | Glucose-6-Phosphate | 36 | [11] |
| NADP⁺ | 4.8 | [11] | |
| Transketolase (Rat Liver) | Ribose-5-Phosphate | 300 | [12] |
| Xylulose-5-Phosphate | 500 | [12] | |
| Transaldolase (Rat Liver) | Erythrose-4-Phosphate | 130 | [12] |
| Fructose-6-Phosphate | 300-350 | [12] |
Table 1: Michaelis-Menten Constants (K_m) of Key Regulatory Enzymes
| Inhibitor | Enzyme | Inhibition Type | Apparent K_i (µM) | Source(s) |
| NADPH | Glucose-6-Phosphate Dehydrogenase (Pig Liver) | Competitive | 9.0 | [11] |
| ATP | Glucose-6-Phosphate Dehydrogenase (Yeast) | - | 550 (no Mg²⁺) | [13] |
| 2700 (with Mg²⁺) | [13] |
Table 2: Inhibitor Constants (K_i) for G6PDH
| Metabolite | Tissue/Cell Type | Intracellular Concentration (µM) | Source(s) |
| Glucose-6-Phosphate | Deinococcus radiodurans | Extremely High | [14] |
| NADPH | Normal Red Blood Cells | Predominantly Reduced | [15] |
| NADP⁺ | G6PD-deficient Red Blood Cells | Predominantly Oxidized | [15] |
Table 3: Representative Intracellular Metabolite Concentrations (Note: Specific concentrations can vary significantly depending on cell type and metabolic state.)
Experimental Protocols
Protocol 1: Spectrophotometric Assay of Glucose-6-Phosphate Dehydrogenase (G6PDH) Activity
This protocol outlines a standard method for determining G6PDH activity in cell-free extracts by monitoring the rate of NADPH production.[16]
Materials:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
100 mM NADP⁺ solution
-
500 mM Glucose-6-Phosphate (G6P) solution
-
Cell-free extract containing G6PDH
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer and NADP⁺ solution.
-
Add a specific amount of the cell-free extract to the cuvette.
-
To initiate the reaction, add the G6P solution and mix immediately by inverting the cuvette.
-
Place the cuvette in the spectrophotometer and record the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 5 minutes).
-
The rate of reaction is determined from the linear portion of the absorbance versus time plot.
-
G6PDH activity is calculated using the Beer-Lambert law, where the molar extinction coefficient of NADPH at 340 nm is 6.22 x 10³ M⁻¹cm⁻¹.
Protocol 2: Quantification of Sugar Phosphates by LC-MS/MS
This protocol provides a general workflow for the sensitive and specific quantification of R5P and other sugar phosphate intermediates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17][18]
Materials:
-
Cell or tissue samples
-
Extraction solvent (e.g., 80% methanol)
-
LC-MS/MS system (e.g., triple quadrupole)
-
Appropriate LC column (e.g., HILIC or ion-pair reversed-phase)
-
Mobile phases
-
Internal standards (e.g., ¹³C-labeled sugar phosphates)
Procedure:
-
Metabolite Extraction: Homogenize cell or tissue samples in ice-cold extraction solvent to quench metabolic activity and precipitate proteins.
-
Sample Preparation: Centrifuge the homogenate to pellet the precipitated proteins. Collect the supernatant containing the metabolites. The supernatant may be dried and reconstituted in a suitable solvent for LC-MS/MS analysis.
-
LC Separation: Inject the prepared sample onto the LC system. The sugar phosphates are separated based on their physicochemical properties by the chosen column and mobile phase gradient.
-
MS/MS Detection: The eluting compounds are ionized (typically by electrospray ionization in negative mode) and detected by the mass spectrometer. Specific precursor-to-product ion transitions for each sugar phosphate are monitored in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Quantification: The concentration of each sugar phosphate is determined by comparing the peak area of the endogenous metabolite to that of a known concentration of an internal standard.
Protocol 3: Metabolic Flux Analysis of the Pentose Phosphate Pathway using ¹³C Tracers
This protocol describes the use of stable isotope tracers, such as [1,2-¹³C₂]-glucose, to determine the relative flux through the PPP and glycolysis.[19][20]
Materials:
-
Cell culture medium
-
¹³C-labeled glucose (e.g., [1,2-¹³C₂]-glucose)
-
Cell culture system
-
Metabolite extraction reagents
-
Analytical instrument for measuring isotopic labeling patterns (e.g., GC-MS or LC-MS)
Procedure:
-
Isotopic Labeling: Culture cells in a medium where unlabeled glucose is replaced with a ¹³C-labeled glucose tracer for a defined period to allow for isotopic steady-state to be reached.
-
Metabolite Extraction: Harvest the cells and perform metabolite extraction as described in Protocol 2.
-
Isotopomer Analysis: Analyze the isotopic labeling patterns of key downstream metabolites, such as lactate (B86563) or intracellular sugar phosphates, using GC-MS or LC-MS.
-
Flux Calculation: The relative contribution of the PPP and glycolysis to the production of these metabolites can be calculated based on the distribution of ¹³C atoms. For example, glycolysis of [1,2-¹³C₂]-glucose produces doubly labeled pyruvate (B1213749) and lactate, while the PPP will produce singly labeled species.
-
Computational Modeling: For a more comprehensive analysis, the isotopic labeling data can be integrated into metabolic models to calculate absolute flux rates through the different pathways.
Visualizations of Regulatory Networks and Workflows
Caption: Regulatory network at the glycolysis-PPP intersection.
Caption: Workflow for G6PDH activity assay.
Caption: Workflow for sugar phosphate quantification by LC-MS/MS.
Conclusion
The regulation of D-Ribose 5-phosphate production is a highly dynamic and multi-layered process that is intrinsically linked to the broader metabolic state of the cell. The intricate interplay between the allosteric regulation of key enzymes in both the pentose phosphate pathway and glycolysis, coupled with hormonal and transcriptional controls, ensures that the production of R5P is tightly matched to cellular demand. For researchers and drug development professionals, a deep understanding of these regulatory networks is crucial for identifying novel therapeutic targets and developing strategies to modulate metabolic pathways in disease. The experimental approaches outlined in this guide provide a robust framework for investigating these complex regulatory mechanisms and their implications for cellular health and disease.
References
- 1. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
- 2. med.libretexts.org [med.libretexts.org]
- 3. Frontiers | Recent findings in the regulation of G6PD and its role in diseases [frontiersin.org]
- 4. echemi.com [echemi.com]
- 5. Phosphofructokinase 1 - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. Glycolysis and the pentose phosphate pathway are differentially associated with the dichotomous regulation of glioblastoma cell migration versus proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. microbenotes.com [microbenotes.com]
- 10. Kinetics of human erythrocyte glucose-6-phosphate dehydrogenase dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A kinetic study of glucose-6-phosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Behavior of transaldolase (EC 2.2.1.2) and transketolase (EC 2.2.1.1) Activities in normal, neoplastic, differentiating, and regenerating liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Extremely high intracellular concentration of glucose-6-phosphate and NAD(H) in Deinococcus radiodurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Measurement of Glucose-6-phosphate Dehydrogenase Activity in Bacterial Cell-free Extracts [bio-protocol.org]
- 17. Analysis of Selected Sugars and Sugar Phosphates in Mouse Heart Tissue by Reductive Amination and Liquid Chromatography-Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]
The Evolutionary Cornerstone: Unraveling the Significance of the Pentose Phosphate Pathway and D-Ribose 5-Phosphate Production
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Pentose (B10789219) Phosphate (B84403) Pathway (PPP) stands as a fundamental pillar of cellular metabolism, with an evolutionary history that predates the divergence of the three domains of life. Its products, particularly NADPH and the five-carbon sugar D-Ribose 5-phosphate, are indispensable for cellular survival, growth, and proliferation. This technical guide delves into the core evolutionary significance of the PPP and the production of D-Ribose 5-phosphate, providing a comprehensive resource for researchers, scientists, and professionals in drug development. We will explore its ancient origins, its crucial role in the prebiotic world and the "RNA World" hypothesis, and its diverse adaptations across bacteria, archaea, and eukarya.
An Ancient Pathway Rooted in Prebiotic Chemistry
The Pentose Phosphate Pathway is not merely a feature of modern biochemistry; its origins can be traced back to the prebiotic conditions of the Archean ocean.[1] Like glycolysis, the PPP is considered to have a very ancient evolutionary origin.[1] Intriguingly, the core reactions of the PPP can occur non-enzymatically under conditions mimicking the early Earth, catalyzed by metal ions, particularly ferrous ions (Fe(II)).[1] This suggests that a rudimentary form of this pathway may have been operational before the advent of genetically encoded enzymes, providing a prebiotic route to essential molecules.
The central role of the PPP in producing D-Ribose 5-phosphate, a precursor for nucleotide synthesis, strongly supports its significance in the "RNA World" hypothesis.[2][3] This hypothesis posits that RNA, not DNA, was the primary form of genetic material in early life. The abiotic synthesis of ribose, the sugar component of RNA, is a critical and challenging step in models of abiogenesis. The existence of a prebiotic, metal-catalyzed pathway capable of generating ribose derivatives provides a plausible mechanism for the emergence of the building blocks of RNA.
Core Functions and Products: NADPH and D-Ribose 5-Phosphate
The PPP is a metabolic pathway parallel to glycolysis, but its primary role is anabolic rather than catabolic.[4][5] It consists of two distinct phases: the oxidative phase and the non-oxidative phase.[2][4]
-
Oxidative Phase: This irreversible phase converts glucose-6-phosphate into ribulose-5-phosphate, generating two molecules of NADPH for each molecule of glucose-6-phosphate oxidized.[4] NADPH is the primary cellular reductant, essential for reductive biosynthesis reactions, such as fatty acid and steroid synthesis, and for protecting the cell against oxidative stress by regenerating reduced glutathione.[4][6]
-
Non-oxidative Phase: This reversible phase isomerizes ribulose-5-phosphate into D-Ribose 5-phosphate, the precursor for nucleotide and nucleic acid synthesis.[2] It also allows for the interconversion of five-carbon sugars with intermediates of glycolysis (fructose-6-phosphate and glyceraldehyde-3-phosphate), providing metabolic flexibility to meet the cell's needs.[2]
The production of D-Ribose 5-phosphate is a cornerstone of cellular life, providing the sugar backbone for DNA and RNA.[2] This five-carbon sugar phosphate is the essential precursor for the synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides.[6]
Evolutionary Adaptations Across the Domains of Life
The Pentose Phosphate Pathway is a universally conserved metabolic route, yet its architecture and regulation exhibit fascinating variations across the three domains of life: Bacteria, Archaea, and Eukarya. Comparative genomics reveals a complex evolutionary history shaped by vertical descent and lateral gene transfer.
-
Bacteria and Eukarya: In most bacteria and eukaryotes, the PPP is a complete and essential pathway.[7][8] The enzymes of the pathway are well-conserved, reflecting their fundamental importance.
-
Archaea: The evolutionary history of the PPP in archaea is more complex. While the non-oxidative branch appears to be ancient, the oxidative branch is absent in many archaeal lineages.[9] Some archaea, particularly those in the DPANN superphylum, are thought to have acquired key enzymes for the non-oxidative PPP, such as transketolase and transaldolase, from bacteria through lateral gene transfer.[7][10] This highlights the modular nature of metabolic evolution, where pathways can be assembled and modified through the acquisition of genes from other organisms. The presence of a partial oxidative PPP has been inferred in the Last Universal Common Ancestor (LUCA), suggesting its fundamental role from the very dawn of cellular life.[11]
Quantitative Insights into the Pentose Phosphate Pathway
Understanding the quantitative aspects of the PPP is crucial for a complete picture of its function. This includes enzyme kinetics, metabolite concentrations, and metabolic flux.
Table 1: Representative Kinetic Parameters of Key PPP Enzymes
| Enzyme | Organism | Substrate | K_m (µM) | V_max (U/mg) |
| Glucose-6-Phosphate Dehydrogenase | Saccharomyces cerevisiae | Glucose-6-Phosphate | 70 | 10 |
| Glucose-6-Phosphate Dehydrogenase | Saccharomyces cerevisiae | NADP⁺ | 20 | 10 |
| 6-Phosphogluconate Dehydrogenase | Saccharomyces cerevisiae | 6-Phosphogluconate | 50 | 15 |
| Transketolase | Saccharomyces cerevisiae | Xylulose-5-Phosphate | 130 | 25 |
| Transketolase | Saccharomyces cerevisiae | Ribose-5-Phosphate | 350 | 25 |
| Transaldolase | Saccharomyces cerevisiae | Sedoheptulose-7-Phosphate | 180 | 30 |
| Transaldolase | Saccharomyces cerevisiae | Glyceraldehyde-3-Phosphate | 100 | 30 |
Note: These values are illustrative and can vary depending on the specific experimental conditions.
Table 2: Cellular Concentrations of PPP Intermediates
| Metabolite | Organism/Cell Type | Concentration (µM) |
| Glucose-6-Phosphate | E. coli | 100 - 400 |
| 6-Phosphogluconate | E. coli | 50 - 150 |
| Ribose-5-Phosphate | E. coli | 100 - 300 |
| Sedoheptulose-7-Phosphate | Human Fibroblasts | ~5 |
| Ribose/Ribulose-5-Phosphate | Sinorhizobium meliloti | 0.1 - 0.5 (nmol/mg pellet) |
Note: Concentrations can vary significantly based on growth conditions and metabolic state.
Metabolic flux analysis using techniques like 13C-labeling has provided quantitative insights into the flow of carbon through the PPP in various organisms.[12][13] These studies have revealed the dynamic regulation of the pathway in response to cellular demands for NADPH and biosynthetic precursors.[14][15][16][17]
Experimental Protocols for Key Assays
Accurate measurement of PPP enzyme activity and metabolite levels is essential for research in this field. The following are detailed methodologies for key experiments.
Spectrophotometric Assay for Glucose-6-Phosphate Dehydrogenase (G6PDH) Activity
Principle: The activity of G6PDH is determined by measuring the rate of NADPH production, which absorbs light at 340 nm.[18][19]
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 5 mM MgCl₂
-
Substrate Solution: 10 mM Glucose-6-Phosphate (G6P)
-
Cofactor Solution: 2 mM NADP⁺
-
Enzyme Extract: Cell lysate or purified enzyme
Procedure:
-
Set up a reaction mixture containing assay buffer, NADP⁺ solution, and enzyme extract in a cuvette.
-
Incubate the mixture at a constant temperature (e.g., 30°C) for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding the G6P substrate solution and mix immediately.
-
Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the rate of NADPH production using the Beer-Lambert law (extinction coefficient for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹).[5]
Activity Assay for Transketolase
Principle: Transketolase activity can be measured using a coupled enzyme assay where the products of the transketolase reaction are converted to a product that can be monitored spectrophotometrically. A common method involves coupling the production of glyceraldehyde-3-phosphate to the oxidation of NADH by glycerol-3-phosphate dehydrogenase.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.6
-
Substrates: 50 mM Ribose-5-phosphate and 50 mM Xylulose-5-phosphate
-
Cofactor: 0.5 mM Thiamine (B1217682) pyrophosphate (TPP)
-
Coupling Enzymes: Triosephosphate isomerase and α-glycerophosphate dehydrogenase
-
NADH Solution: 0.2 mM NADH
-
Enzyme Extract: Cell lysate or purified enzyme
Procedure:
-
Combine the assay buffer, substrates, TPP, coupling enzymes, and NADH in a cuvette.
-
Incubate at a constant temperature (e.g., 37°C).
-
Initiate the reaction by adding the enzyme extract.
-
Monitor the decrease in absorbance at 340 nm as NADH is oxidized to NAD⁺.
-
Calculate the rate of transketolase activity based on the rate of NADH consumption.
Quantification of D-Ribose 5-Phosphate by LC-MS/MS
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the quantification of D-Ribose 5-phosphate and other sugar phosphates in biological samples.[20][21]
Methodology:
-
Sample Preparation: Extract metabolites from cells or tissues using a cold solvent mixture (e.g., methanol/water). Quench metabolic activity rapidly to preserve in vivo metabolite levels.
-
Chromatographic Separation: Separate the sugar phosphates using a suitable HPLC column, such as a porous graphitic carbon or an anion-exchange column.
-
Mass Spectrometric Detection: Detect and quantify the eluting metabolites using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for D-Ribose 5-phosphate (e.g., m/z 229 → 97) are used for selective detection.[21]
-
Quantification: Determine the concentration of D-Ribose 5-phosphate by comparing its peak area to a standard curve generated with known concentrations of the pure compound.
Visualizing the Core Concepts
Diagrams are essential for understanding the complex relationships within the Pentose Phosphate Pathway and its evolutionary context.
Caption: Overview of the Pentose Phosphate Pathway.
Caption: Evolutionary timeline of the PPP.
References
- 1. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
- 2. Khan Academy [khanacademy.org]
- 3. RNA World Hypothesis | Encyclopedia MDPI [encyclopedia.pub]
- 4. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. microbenotes.com [microbenotes.com]
- 7. Comparative Genomics Provides Insights into the Genetic Diversity and Evolution of the DPANN Superphylum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative genomics of metabolic networks of free-living and parasitic eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Pentose Phosphate Pathway in Yeasts–More Than a Poor Cousin of Glycolysis [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Last universal common ancestor - Wikipedia [en.wikipedia.org]
- 12. Pentose Phosphate Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 13. 13c-Metabolic Flux Analysis of the Pentose Phosphate Pathway Using GC-MS Analysis of RNA and Glycogen | AIChE [proceedings.aiche.org]
- 14. Quantitative modeling of pentose phosphate pathway response to oxidative stress reveals a cooperative regulatory strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
- 17. Quantitative modeling of pentose phosphate pathway response to oxidative stress reveals a cooperative regulatory strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measurement of Glucose-6-phosphate Dehydrogenase Activity in Bacterial Cell-free Extracts [bio-protocol.org]
- 19. Measurement of Glucose-6-phosphate Dehydrogenase Activity in Bacterial Cell-free Extracts [en.bio-protocol.org]
- 20. researchgate.net [researchgate.net]
- 21. Study of transaldolase deficiency in urine samples by capillary LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of D-Ribose 5-Phosphate in the Metabolic Reprogramming of Cancer Cells: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Cancer cell proliferation is intrinsically linked to profound alterations in cellular metabolism. This metabolic reprogramming is not a mere consequence of malignant transformation but a core dependency that facilitates rapid growth, survival, and adaptation to the tumor microenvironment. A pivotal nexus in this altered metabolic landscape is the Pentose (B10789219) Phosphate (B84403) Pathway (PPP), a glucose-shunting pathway that runs parallel to glycolysis.[1][2] The primary function of the PPP in cancer is twofold: to generate NADPH for redox homeostasis and reductive biosynthesis, and to produce D-Ribose 5-phosphate (R5P). R5P is the indispensable precursor for the de novo synthesis of nucleotides and nucleic acids, fueling the relentless DNA replication and RNA production required by rapidly dividing cancer cells.[3][4] This guide provides an in-depth examination of the function of R5P in cancer metabolism, presenting quantitative data, detailed experimental methodologies, and visualizations of the key regulatory pathways that position R5P as a critical node in cancer cell bioenergetics and a compelling target for therapeutic intervention.
D-Ribose 5-Phosphate Synthesis via the Pentose Phosphate Pathway
D-Ribose 5-phosphate (R5P) is synthesized from the glycolytic intermediate Glucose 6-phosphate (G6P) through the Pentose Phosphate Pathway (PPP). The PPP is bifurcated into two distinct phases: the oxidative and the non-oxidative branches.
-
Oxidative PPP: This unidirectional phase converts G6P into Ribulose 5-phosphate (Ru5P). It is the primary source of cellular NADPH, a critical reducing equivalent for counteracting oxidative stress and for anabolic processes like fatty acid synthesis.[2] The reaction is catalyzed by the rate-limiting enzyme Glucose-6-Phosphate Dehydrogenase (G6PD).
-
Non-Oxidative PPP: This series of reversible reactions converts Ru5P into R5P via the enzyme Ribose-5-phosphate isomerase A (RPIA).[4] Alternatively, Ru5P can be converted to Xylulose 5-phosphate (Xu5P). The enzymes transketolase (TKT) and transaldolase (TALDO) then interconvert these pentose phosphates with the glycolytic intermediates Fructose 6-phosphate (F6P) and Glyceraldehyde 3-phosphate (G3P).[4] This reversibility allows cancer cells to generate R5P directly from glycolytic intermediates, bypassing the oxidative phase, a mechanism that is particularly important for satisfying high anabolic demands.[5][6]
Cancer cells exhibit significant metabolic plasticity, modulating the flux through these branches based on their specific needs. When nucleotide synthesis is paramount, flux is directed towards R5P production. When the need for redox balance is higher, the oxidative phase is prioritized to generate NADPH.[7]
Quantitative Analysis of R5P and PPP Enzymes in Cancer
The upregulation of the PPP is a metabolic hallmark of many cancers. This is reflected in the increased expression and activity of key PPP enzymes and altered concentrations of pathway intermediates.
Table 1: Alterations in PPP Metabolite Levels in Cancer Models
| Metabolite | Cancer Model | Comparison | Observation | Reference |
|---|---|---|---|---|
| Ribose 5-Phosphate (R5P) | Clear Cell-Renal Cell Carcinoma (ccRCC) | Tumor vs. Normal Tissue | Apparent Elevation | [8] |
| Sedoheptulose 7-Phosphate | Clear Cell-Renal Cell Carcinoma (ccRCC) | Tumor vs. Normal Tissue | Apparent Elevation | [8] |
| Ribulose 5-Phosphate / Xylulose 5-Phosphate | Clear Cell-Renal Cell Carcinoma (ccRCC) | Tumor vs. Normal Tissue | Apparent Elevation | [8] |
| Ribose 5-Phosphate (R5P) | Pancreatic Cancer (KPC Mouse Model) | 25-week vs. 10-week old mice | ~1.5-fold increase | [9] |
| Sedoheptulose 7-Phosphate | Pancreatic Cancer (KPC Mouse Model) | 25-week vs. 10-week old mice | ~2-fold increase |[9] |
Table 2: Dysregulation of Key PPP Enzymes in Cancer
| Enzyme | Cancer Type | Observation | Consequence | Reference |
|---|---|---|---|---|
| Glucose-6-Phosphate Dehydrogenase (G6PDH) | Clear Cell-Renal Cell Carcinoma (ccRCC) | Increased expression and activity | Increased PPP flux | [8][10] |
| Ribose-5-Phosphate Isomerase A (RPIA) | Lung, Liver, Colorectal Cancer | Significantly overexpressed | Promotes tumorigenesis | [4][11][12] |
| Transketolase (TKT) | Lung, Breast, Prostate Cancer | Elevated expression levels | Increased non-oxidative PPP flux | [4] |
| NADPH/NADP+ Ratio | Breast & Lung Cancer Cell Lines | Significantly decreased upon G6PD or H6PD silencing | Indicates reliance on PPP for redox balance |[13] |
Regulation of R5P Production by Oncogenic Signaling Pathways
The flux of glucose into the PPP and the subsequent production of R5P are not unregulated processes. They are tightly controlled by major oncogenic and tumor suppressor signaling pathways, which commandeer cellular metabolism to support malignant growth.
p53-Mediated Suppression of the PPP
The tumor suppressor protein p53 acts as a negative regulator of the PPP. In its wild-type form, p53 directly binds to G6PD, the rate-limiting enzyme of the oxidative branch.[3] This binding prevents the formation of the active G6PD dimer, thereby inhibiting the pathway and shunting glucose towards glycolysis.[5][14] In many cancers, p53 is mutated and loses this inhibitory function, leading to a hyperactive PPP that fuels biosynthesis and enhances glucose consumption.[3][15]
References
- 1. researchgate.net [researchgate.net]
- 2. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
- 3. p53 regulates biosynthesis through direct inactivation of glucose-6-phosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crucial role of the pentose phosphate pathway in malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Metabolomic profile of glycolysis and the pentose phosphate pathway identifies the central role of glucose-6-phosphate dehydrogenase in clear cell-renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Metabolomic profile of glycolysis and the pentose phosphate pathway identifies the central role of glucose-6-phosphate dehydrogenase in clear cell-renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Suppression of Ribose-5-Phosphate Isomerase a Induces ROS to Activate Autophagy, Apoptosis, and Cellular Senescence in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Two high-rate pentose-phosphate pathways in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. p53 and regulation of tumor metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Exploring the link between D-Ribose 5-phosphate dysregulation and metabolic disorders.
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
D-Ribose 5-phosphate (R5P) is a critical intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP), a central metabolic route essential for the synthesis of nucleotides, NADPH, and non-essential amino acids. Dysregulation of R5P metabolism has been increasingly implicated in the pathophysiology of various metabolic disorders, including diabetes mellitus, obesity, and cancer. This technical guide provides a comprehensive overview of the intricate relationship between R5P dysregulation and these metabolic diseases. It summarizes key quantitative data on metabolite concentrations and enzyme kinetics, details experimental protocols for the assessment of PPP activity, and presents visual representations of the core signaling pathways involved. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to understand and target the metabolic aberrations underlying these complex diseases.
The Central Role of D-Ribose 5-Phosphate in Cellular Metabolism
D-Ribose 5-phosphate is a five-carbon sugar phosphate that serves as a key product and intermediate of the pentose phosphate pathway (PPP).[1] The PPP is a metabolic pathway that runs parallel to glycolysis and has two main branches: the oxidative and non-oxidative phases.[2]
-
Oxidative Phase: This phase is responsible for the production of NADPH and the conversion of glucose 6-phosphate into ribulose 5-phosphate. NADPH is a crucial reducing agent for a variety of biosynthetic reactions and for protecting the cell against oxidative stress.[2][3]
-
Non-oxidative Phase: In this phase, ribulose 5-phosphate is converted to R5P and other sugar phosphates. These reactions are reversible and allow the interconversion of three-, four-, five-, six-, and seven-carbon sugars.[4] This phase is critical for providing R5P for the synthesis of nucleotides (ATP, GTP, etc.) and nucleic acids (DNA and RNA).[2]
The regulation of the PPP is tightly controlled and responds to the cell's metabolic needs. The activity of glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the oxidative phase, is allosterically regulated by the ratio of NADP+ to NADPH.[3] Insulin (B600854) is also known to stimulate the expression of G6PD.[4]
D-Ribose 5-Phosphate Dysregulation in Metabolic Disorders
Alterations in the flux through the PPP and the resulting dysregulation of R5P levels have been linked to several metabolic disorders.
Diabetes Mellitus
In diabetes, both elevated levels of D-ribose and altered activity of PPP enzymes have been observed.
-
Elevated D-ribose: Studies have shown that individuals with type 1 diabetes mellitus (T1DM) have significantly higher levels of D-ribose in their serum and urine compared to healthy controls.[5] While not a direct measurement of R5P, elevated D-ribose can be phosphorylated to R5P and may reflect an underlying dysregulation of pentose metabolism.
-
Altered Enzyme Activity: The activity of transketolase, a key enzyme in the non-oxidative PPP, has been found to be lower in some diabetic patients.[6] Conversely, another study reported that transketolase activity in erythrocytes was increased in patients with chronic kidney disease, both with and without diabetes.[7] Furthermore, the activity of G6PD, the rate-limiting enzyme of the PPP, has been shown to be decreased in individuals with type 2 diabetes mellitus.[8]
Obesity
Obesity is often associated with a state of chronic low-grade inflammation and oxidative stress, conditions in which the PPP plays a crucial role. Upregulation of G6PD in obese adipose tissue has been linked to insulin resistance.[3] This suggests that increased flux through the oxidative PPP in adipocytes may contribute to the metabolic complications of obesity.
Cancer
Cancer cells exhibit altered metabolism to support their rapid proliferation. The PPP is often upregulated in cancer cells to provide sufficient R5P for nucleotide synthesis and NADPH to counteract increased oxidative stress.[9] This makes the enzymes of the PPP potential targets for cancer therapy.
Quantitative Data on D-Ribose 5-Phosphate and Related Enzymes
A critical aspect of understanding the role of R5P dysregulation in metabolic disorders is the availability of quantitative data. The following tables summarize some of the available data on metabolite concentrations and enzyme kinetics.
Table 1: D-Ribose Levels in Type 1 Diabetes Mellitus
| Analyte | Sample Type | Condition | Concentration (Mean ± SEM) | Fold Change | Reference |
| D-Ribose | Serum | T1DM | ~16 µM | ~1.8x | [5] |
| Control | ~9 µM | [5] | |||
| D-Ribose | Urine | T1DM | ~0.25 µmol/mmol creatinine | ~2.5x | [5] |
| Control | ~0.1 µmol/mmol creatinine | [5] |
Table 2: Kinetic Parameters of Pentose Phosphate Pathway Enzymes
| Enzyme | Organism/Tissue | Condition | Substrate | K_m_ | V_max_ | Reference |
| Glucose-6-Phosphate Dehydrogenase (G6PD) | Human Erythrocytes | Healthy | Glucose-6-Phosphate | 62.58 ± 4.5 µM | 10.2 ± 0.8 EU/g Hb | [10] |
| G6PD Deficient | Glucose-6-Phosphate | 38.1 ± 3.2 µM | 1.8 ± 0.2 EU/g Hb | [10] | ||
| Transketolase | Human Erythrocytes | Healthy | Thiamine (B1217682) Diphosphate (B83284) | 2.3 µM (SD 1.6 µM) | Not Reported | [11] |
Experimental Protocols
Accurate and reproducible methods are essential for studying R5P metabolism. This section provides an overview of key experimental protocols.
Measurement of Transketolase Activity in Erythrocytes
The activity of transketolase in red blood cells is a functional indicator of thiamine (vitamin B1) status, as thiamine pyrophosphate is a crucial cofactor for this enzyme.
Principle: The assay measures the rate of conversion of ribose-5-phosphate (B1218738) to sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate. The glyceraldehyde-3-phosphate is then converted to dihydroxyacetone phosphate, and the oxidation of NADH to NAD+ is monitored spectrophotometrically at 340 nm. The activity is measured in the absence (basal activity) and presence (stimulated activity) of added thiamine pyrophosphate. The percentage stimulation (TPP effect) is an indicator of thiamine deficiency.
Abbreviated Protocol:
-
Hemolysate Preparation: Wash erythrocytes with saline and lyse with distilled water.
-
Assay Mixture: Prepare a reaction mixture containing buffer, ribose-5-phosphate, and other necessary reagents.
-
Reaction Initiation: Add the hemolysate to the reaction mixture and monitor the decrease in absorbance at 340 nm over time.
-
Stimulated Activity: Repeat the assay with the addition of thiamine pyrophosphate to the reaction mixture.
-
Calculation: Calculate the enzyme activity in international units (IU) per gram of hemoglobin and determine the TPP effect.
Quantification of D-Ribose 5-Phosphate by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of R5P and other sugar phosphates in biological samples.
Principle: This method involves the separation of sugar phosphates by liquid chromatography followed by their detection and quantification using a mass spectrometer. The use of an ion-pairing agent in the mobile phase is often necessary to achieve good chromatographic retention of these highly polar analytes.
Abbreviated Protocol:
-
Sample Preparation: Deproteinize plasma or tissue homogenate samples using a suitable method (e.g., protein precipitation with a cold organic solvent).
-
Chromatographic Separation: Inject the sample extract onto a C18 reversed-phase column. Use a gradient elution with a mobile phase containing an ion-pairing reagent (e.g., tributylamine) and an organic modifier (e.g., methanol (B129727) or acetonitrile).
-
Mass Spectrometric Detection: Use a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for R5P in multiple reaction monitoring (MRM) mode.
-
Quantification: Use a stable isotope-labeled internal standard for accurate quantification. Construct a calibration curve using standards of known concentrations.
Signaling Pathways and Logical Relationships
The regulation of R5P metabolism is intricately linked to major signaling pathways that control cellular growth, proliferation, and stress responses.
Pentose Phosphate Pathway
This diagram illustrates the key enzymatic steps in the oxidative and non-oxidative branches of the pentose phosphate pathway, highlighting the production of R5P and NADPH.
Caption: The Pentose Phosphate Pathway.
Insulin Signaling and PPP Regulation
Insulin plays a key role in regulating glucose metabolism, including the PPP. This diagram illustrates how insulin signaling can influence the flux through the PPP.
Caption: Insulin Regulation of the PPP.
Oxidative Stress and the Nrf2-PPP Axis
The transcription factor Nrf2 is a master regulator of the cellular antioxidant response. This diagram shows how oxidative stress can activate Nrf2, which in turn upregulates the PPP to produce more NADPH for antioxidant defense.
Caption: Nrf2-mediated PPP Upregulation.
Conclusion
The dysregulation of D-Ribose 5-phosphate metabolism through the pentose phosphate pathway is emerging as a significant factor in the pathogenesis of a range of metabolic disorders. The intricate connections between the PPP, insulin signaling, and the cellular response to oxidative stress highlight the complexity of metabolic regulation. Further research focused on obtaining detailed quantitative data on metabolite levels, enzyme kinetics, and metabolic fluxes in various disease states is crucial for a deeper understanding of these processes. Such knowledge will be instrumental in the development of novel therapeutic strategies that target the metabolic vulnerabilities of diseases like diabetes, obesity, and cancer. This technical guide provides a foundational resource to aid in these ongoing research and development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
- 3. Glucose-6-Phosphate Dehydrogenase Deficiency Improves Insulin Resistance With Reduced Adipose Tissue Inflammation in Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. microbenotes.com [microbenotes.com]
- 5. D-ribose is elevated in T1DM patients and can be involved in the onset of encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of Correlation of Oxidative Stress and Insulin Resistance with Glucose-6-Phosphate Dehydrogenase Activity in Type II Diabetes Mellitus Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Measurement of Michaelis constant for human erythrocyte transketolase and thiamin diphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Crossroads of D-Ribose 5-Phosphate: A Technical Guide for Researchers
An In-depth Exploration of the Downstream Metabolic Fates of D-Ribose 5-Phosphate in Mammalian Cells
For Immediate Release
[City, State] – [Date] – D-Ribose 5-phosphate (R5P) stands as a critical nexus in cellular metabolism, directing the flow of carbon from glucose to essential biosynthetic pathways. Produced primarily through the pentose (B10789219) phosphate (B84403) pathway (PPP), the metabolic fate of R5P is a tightly regulated process that dictates a cell's capacity for proliferation, nucleotide synthesis, and maintenance of redox balance. This technical guide provides a comprehensive overview of the downstream metabolic pathways of R5P in mammalian cells, offering valuable insights for researchers, scientists, and drug development professionals.
Key Downstream Fates of D-Ribose 5-Phosphate
In mammalian cells, D-Ribose 5-phosphate is primarily directed towards two major metabolic fates: nucleotide biosynthesis and integration into glycolysis. The commitment to either pathway is governed by the cell's metabolic state and proliferative status.
Nucleotide Biosynthesis via Phosphoribosyl Pyrophosphate (PRPP)
The principal anabolic fate of R5P is its conversion to 5-phosphoribosyl-α-1-pyrophosphate (PRPP), a pivotal precursor for the de novo and salvage pathways of nucleotide synthesis.[1][2] This irreversible reaction is catalyzed by the enzyme PRPP synthetase (PRPS).
PRPP serves as the scaffold upon which the purine (B94841) ring is built in the de novo purine synthesis pathway. In pyrimidine (B1678525) synthesis, PRPP is added to the already synthesized orotate (B1227488) base to form orotidine (B106555) 5'-monophosphate. Consequently, the availability of R5P is a rate-limiting factor for the synthesis of DNA and RNA, making it a crucial component for rapidly dividing cells, such as cancer cells.
Interconversion with Glycolytic Intermediates via the Non-Oxidative Pentose Phosphate Pathway
When the cellular demand for nucleotides is met, or when there is a need for glycolytic intermediates or NADPH, R5P can be channeled into the non-oxidative branch of the pentose phosphate pathway. This series of reversible reactions, catalyzed by the enzymes transketolase and transaldolase, converts R5P into the glycolytic intermediates fructose (B13574) 6-phosphate and glyceraldehyde 3-phosphate.
This metabolic flexibility allows cells to adapt to varying metabolic needs. For instance, cells can generate R5P from glycolytic intermediates without going through the oxidative PPP, or conversely, funnel excess R5P into glycolysis for ATP production.
Role in Amino Acid and Cofactor Biosynthesis
While mammals are unable to synthesize the amino acid tryptophan de novo, R5P-derived PRPP is a substrate in the pathway that converts tryptophan to nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+).[3][4][5][6] Tryptophan itself is an essential amino acid that must be obtained from the diet. PRPP is also utilized in the biosynthesis of the amino acid histidine in microorganisms, but this pathway is not active for de novo synthesis in mammals.[7][8]
Quantitative Flux of D-Ribose 5-Phosphate
The distribution of R5P between nucleotide synthesis and glycolysis is dynamic and varies significantly between cell types and metabolic conditions. Metabolic flux analysis (MFA) using 13C-labeled glucose is a powerful technique to quantify these fluxes.
| Cell Line/Tissue | Condition | Flux towards Nucleotide Synthesis (%) | Flux towards Glycolysis (%) | Reference |
| Human clear cell-renal cell carcinoma (ccRCC) | Tumor Tissue | Increased | Increased | |
| Human Fibroblast Cells | Oxidative Stress | Increased | Decreased | [9] |
| Pancreatic Cancer MIA PaCa-2 Cells | Glycogenolysis Inhibition | Decreased | Decreased | [10] |
| Cancer Cells (General) | Proliferative State | High | Varies | [1][11] |
| Normal Differentiated Cells | Quiescent State | Low | High | [12] |
This table summarizes general trends observed in the cited literature. Specific flux percentages can vary depending on the experimental setup and cell line.
Regulation of D-Ribose 5-Phosphate's Metabolic Fate
The channeling of R5P is intricately regulated at multiple enzymatic steps, ensuring that its metabolism aligns with the cell's physiological requirements.
Regulation of PRPP Synthetase
The commitment of R5P to nucleotide biosynthesis is primarily controlled by the activity of PRPP synthetase. This enzyme is subject to allosteric regulation, being activated by inorganic phosphate (Pi) and inhibited by purine and pyrimidine ribonucleotides (ADP, GDP, etc.). This feedback inhibition ensures that PRPP is only produced when the nucleotide pools are depleted.
Regulation of the Non-Oxidative Pentose Phosphate Pathway
The flux of R5P through the non-oxidative PPP is controlled by the activity of transketolase and transaldolase. The activity of these enzymes is primarily regulated by the availability of their substrates.
-
Transketolase: This enzyme requires thiamine (B1217682) pyrophosphate (TPP) as a cofactor. Its activity can be influenced by thiamine availability.[13] While not subject to strong allosteric regulation by downstream metabolites, its activity is crucial for directing the flow of five-carbon sugars.
-
Transaldolase: Similar to transketolase, the activity of transaldolase is largely dependent on substrate availability. There is limited evidence for significant allosteric regulation of mammalian transaldolase by downstream metabolites.[14]
The direction of the non-oxidative PPP is therefore largely determined by the relative concentrations of R5P, xylulose 5-phosphate, sedoheptulose (B1238255) 7-phosphate, erythrose 4-phosphate, fructose 6-phosphate, and glyceraldehyde 3-phosphate.
Experimental Protocols
13C-Metabolic Flux Analysis (MFA) of the Pentose Phosphate Pathway
This protocol provides a general workflow for tracing the metabolism of 13C-labeled glucose through the pentose phosphate pathway and glycolysis.
1. Cell Culture and Labeling:
- Culture mammalian cells to the desired confluency.
- Replace the standard culture medium with a medium containing a known concentration of a 13C-labeled glucose tracer (e.g., [1,2-13C2]glucose or [U-13C6]glucose).
- Incubate the cells for a sufficient period to achieve isotopic steady-state labeling of intracellular metabolites (typically several hours to a full cell cycle).
2. Metabolite Extraction:
- Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells and extract metabolites using a cold solvent mixture, such as 80:20 methanol:water.
- Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.
3. GC-MS Analysis:
- Dry the metabolite extract under a stream of nitrogen or by lyophilization.
- Derivatize the metabolites to increase their volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis (e.g., using N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide, MTBSTFA).
- Analyze the derivatized samples by GC-MS to determine the mass isotopomer distributions of key metabolites (e.g., lactate, ribose from RNA, amino acids).
4. Data Analysis and Flux Calculation:
- Correct the raw mass spectrometry data for the natural abundance of 13C.
- Use a metabolic flux analysis software (e.g., INCA, Metran) to fit the measured mass isotopomer distributions to a metabolic model of central carbon metabolism.
- The software will then calculate the relative or absolute fluxes through the pentose phosphate pathway and other related pathways.
Radiometric Assay for PRPP Synthetase Activity
This protocol measures the activity of PRPP synthetase by quantifying the conversion of [14C]ATP to [14C]PRPP.
1. Preparation of Cell Lysate:
- Harvest cells and wash with cold PBS.
- Lyse the cells in a suitable buffer (e.g., Tris-HCl with protease inhibitors).
- Centrifuge to remove cell debris and collect the supernatant (cell lysate).
- Determine the protein concentration of the lysate.
2. Reaction Mixture:
- Prepare a reaction mixture containing:
- Tris-HCl buffer (pH 7.4)
- Ribose 5-phosphate
- [γ-32P]ATP or [14C]ATP
- MgCl2
- Inorganic phosphate (activator)
3. Enzyme Reaction:
- Initiate the reaction by adding a known amount of cell lysate to the pre-warmed reaction mixture.
- Incubate at 37°C for a defined period (e.g., 10-30 minutes).
- Stop the reaction by adding formic acid.
4. Separation and Quantification:
- Separate the radiolabeled PRPP from the unreacted radiolabeled ATP using thin-layer chromatography (TLC) on a polyethyleneimine-cellulose plate.
- Develop the TLC plate in a suitable solvent system (e.g., 0.85 M potassium phosphate, pH 3.4).
- Excise the spots corresponding to ATP and PRPP and quantify the radioactivity in each spot using a scintillation counter.
5. Calculation of Activity:
- Calculate the amount of PRPP formed based on the specific activity of the radiolabeled ATP and the counts per minute in the PRPP spot.
- Express the enzyme activity as nmol of PRPP formed per minute per mg of protein.
Spectrophotometric Assay for Transketolase and Transaldolase Activity
This coupled enzyme assay measures the activity of transketolase and transaldolase by monitoring the oxidation of NADH.
1. Preparation of Tissue/Cell Homogenate:
- Homogenize tissue or cells in a suitable buffer and centrifuge to obtain a clear supernatant.
2. Reaction Mixture for Transketolase:
- Prepare a reaction mixture containing:
- Tris-HCl buffer (pH 7.6)
- Xylulose 5-phosphate and Ribose 5-phosphate (substrates)
- Thiamine pyrophosphate (TPP) and MgCl2 (cofactors)
- NADH
- Glycerol-3-phosphate dehydrogenase and triosephosphate isomerase (coupling enzymes)
3. Reaction Mixture for Transaldolase:
- Prepare a reaction mixture containing:
- Glycylglycine buffer (pH 7.7)
- Fructose 6-phosphate and Erythrose 4-phosphate (substrates)
- NADH
- α-Glycerophosphate dehydrogenase/triosephosphate isomerase (coupling enzymes)
4. Measurement:
- Initiate the reaction by adding the cell/tissue homogenate to the respective reaction mixture.
- Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
- Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH.
Visualizing the Metabolic Fates of D-Ribose 5-Phosphate
Figure 1: Overview of the downstream metabolic fates of D-Ribose 5-Phosphate.
Figure 2: General experimental workflows for studying R5P metabolism.
Conclusion
D-Ribose 5-phosphate is a cornerstone of cellular metabolism, with its downstream fates having profound implications for cell growth, proliferation, and survival. A thorough understanding of the pathways it feeds into and the regulatory mechanisms that govern its flux is paramount for researchers in basic science and drug development. The methodologies and information presented in this guide provide a solid foundation for investigating the intricate role of R5P in both normal physiology and disease states, paving the way for the identification of novel therapeutic targets.
References
- 1. Metabolic changes associated with tumor metastasis, part 1: tumor pH, glycolysis and the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Behavior of transaldolase (EC 2.2.1.2) and transketolase (EC 2.2.1.1) Activities in normal, neoplastic, differentiating, and regenerating liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzyme - Wikipedia [en.wikipedia.org]
- 4. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Allosteric communication in mammalian muscle aldolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. How does the metabolism of tumour cells differ from that of normal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Unusual “OR” Gate for Allosteric Regulation of Mammalian Transglutaminase 2 in the Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]
- 14. researchgate.net [researchgate.net]
The Enzymatic Keystone: A Technical Guide to the Conversion of Ribose to D-Ribose 5-Phosphate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the enzymatic conversion of D-ribose to D-ribose 5-phosphate, a critical reaction in cellular metabolism. This document details the core enzyme, ribokinase (RK), its kinetic properties, and the experimental methodologies used to study this pivotal phosphorylation event. Furthermore, it visually elucidates the central role of D-ribose 5-phosphate in key metabolic and signaling pathways.
The Core Reaction: Phosphorylation of D-Ribose
The conversion of D-ribose to D-ribose 5-phosphate is catalyzed by the enzyme Ribokinase (RK) , also known as ATP:D-ribose 5-phosphotransferase (EC 2.7.1.15).[1] This enzyme facilitates the transfer of a phosphate (B84403) group from adenosine (B11128) triphosphate (ATP) to the 5'-hydroxyl group of D-ribose, yielding D-ribose 5-phosphate and adenosine diphosphate (B83284) (ADP).[1] This irreversible reaction is the first committed step in ribose metabolism and serves to trap ribose within the cell for subsequent utilization.[2] The presence of a divalent cation, typically magnesium (Mg²⁺), is essential for the catalytic activity of ribokinase.[3][4]
Quantitative Data Summary
The catalytic efficiency and substrate affinity of ribokinase have been characterized under various conditions. The following tables summarize key quantitative data for human and E. coli ribokinase.
Table 1: Kinetic Parameters of Ribokinase (RK)
| Enzyme Source | Substrate | Km (µM) | Vmax (U/mg) | kcat (s⁻¹) | Reference |
| Human | D-Ribose | 130 | 14.5 | 8.7 | [5] |
| Human | ATP | 250 | - | - | [5] |
| E. coli | D-Ribose | 8 | 200 | 120 | [6] |
| E. coli | ATP | 120 | - | - | [6] |
Note: Kinetic parameters can vary depending on the specific assay conditions, including pH, temperature, and the concentration of cofactors.
Table 2: Optimal Conditions for Ribokinase Activity
| Parameter | Optimal Value | Enzyme Source | Reference |
| pH | 7.5 - 8.2 | Human, E. coli | [6][7] |
| Temperature | 37 - 40°C | Human | [7][8] |
Experimental Protocols
The activity of ribokinase can be determined using various experimental methods. The two most common approaches are the coupled spectrophotometric assay and high-performance liquid chromatography (HPLC)-based assays.
Coupled Spectrophotometric Assay for Ribokinase Activity
This continuous assay indirectly measures ribokinase activity by coupling the production of ADP to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[9][10][11]
Principle:
-
Ribokinase catalyzes the conversion of D-ribose and ATP to D-ribose 5-phosphate and ADP.
-
The ADP produced is used by pyruvate (B1213749) kinase (PK) to convert phosphoenolpyruvate (B93156) (PEP) to pyruvate, regenerating ATP.
-
The pyruvate is then reduced to lactate (B86563) by lactate dehydrogenase (LDH), a reaction that consumes NADH.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.8), 100 mM KCl, 10 mM MgCl₂.[9]
-
Substrates: 5 mM D-Ribose, 3 mM ATP.[9]
-
Coupling System: 1 mM Phosphoenolpyruvate (PEP), 0.2 mM NADH, 2 Units of Pyruvate Kinase (PK), 2 Units of Lactate Dehydrogenase (LDH).[9]
-
Enzyme: Purified Ribokinase.
Procedure:
-
Prepare a reaction mixture containing the assay buffer, D-ribose, ATP, PEP, NADH, PK, and LDH in a 1 mL cuvette.
-
Incubate the mixture for 5 minutes at 37°C to allow the temperature to equilibrate and to consume any contaminating ADP.[9]
-
Initiate the reaction by adding a small volume (e.g., 2 µL) of the ribokinase solution to the cuvette.[9]
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer with a temperature-controlled cuvette holder.
-
Calculate the rate of NADH oxidation from the linear portion of the absorbance versus time plot. The rate of ribokinase activity is proportional to the rate of NADH consumption.
HPLC-Based Assay for Ribokinase Activity
This method directly measures the formation of the product, D-ribose 5-phosphate, or the consumption of the substrate, ATP, using high-performance liquid chromatography (HPLC).[12][13] This approach is particularly useful for analyzing complex reaction mixtures and for assays where coupling enzymes may be problematic.
Principle: The reaction mixture is separated by reverse-phase HPLC, and the amounts of substrate and product are quantified by their UV absorbance.
Reagents:
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂.
-
Substrates: D-Ribose (e.g., 1 mM), ATP (e.g., 1 mM).
-
Enzyme: Purified Ribokinase.
-
Quenching Solution: 0.1 M HCl or other suitable acid.
-
Mobile Phase: For example, 100 mM potassium phosphate buffer (pH 6.5) with a small percentage of methanol.
Procedure:
-
Set up the enzymatic reaction by combining the reaction buffer, D-ribose, and ATP in a microcentrifuge tube.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding ribokinase.
-
At specific time points, withdraw aliquots of the reaction mixture and stop the reaction by adding the quenching solution.
-
Clarify the samples by centrifugation.
-
Inject a defined volume of the supernatant onto a C18 reverse-phase HPLC column.
-
Elute the nucleotides and sugar phosphates using an isocratic or gradient mobile phase.
-
Detect the compounds using a UV detector (e.g., at 254 nm for nucleotides).
-
Quantify the amount of product formed or substrate consumed by comparing the peak areas to a standard curve.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways involving D-ribose 5-phosphate and a typical experimental workflow for studying ribokinase.
References
- 1. researchgate.net [researchgate.net]
- 2. microbenotes.com [microbenotes.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Ribokinase Family Conserved Monovalent Cation Binding Site Enhances the MgATP-induced Inhibition in E. coli Phosphofructokinase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Residues of the ribose binding site are required for human ribokinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of an HPLC-based guanosine monophosphate kinase assay and application to Plasmodium vivax guanylate kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. filtrox.com [filtrox.com]
The Central Role of D-Ribose 5-Phosphate in the Biosynthesis of ATP and Nucleotide Triphosphates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-ribose 5-phosphate (R5P) is a critical metabolic intermediate that serves as the direct precursor for the ribose moiety of all nucleotides, including adenosine (B11128) triphosphate (ATP), the universal energy currency of the cell. Produced primarily through the pentose (B10789219) phosphate (B84403) pathway (PPP), R5P is the cornerstone for both de novo and salvage pathways of purine (B94841) and pyrimidine (B1678525) biosynthesis. This technical guide provides an in-depth exploration of the biochemical pathways originating from R5P that lead to the synthesis of ATP and other nucleotide triphosphates. It details the key enzymatic steps, regulatory mechanisms, and experimental methodologies used to investigate this fundamental aspect of cellular metabolism. Furthermore, this guide discusses the implications of this pathway in various disease states and its significance as a target for drug development.
Introduction: The Pentose Phosphate Pathway as the Source of D-Ribose 5-Phosphate
The pentose phosphate pathway (PPP) is a metabolic pathway that runs parallel to glycolysis, and its primary roles are anabolic rather than catabolic.[1] It is the principal route for the generation of D-ribose 5-phosphate in cells.[2] The PPP is divided into two distinct phases: the oxidative and non-oxidative phases.[3]
-
The Oxidative Phase: This phase is characterized by the irreversible oxidation of glucose 6-phosphate, leading to the production of two molecules of NADPH and one molecule of ribulose 5-phosphate for each molecule of glucose 6-phosphate that enters the pathway.[4] NADPH is crucial for reductive biosynthesis and for protecting the cell against oxidative stress.[3] The key regulatory enzyme of the oxidative phase, and indeed the entire PPP, is Glucose-6-phosphate dehydrogenase (G6PD).[3]
-
The Non-Oxidative Phase: In this phase, ribulose 5-phosphate is reversibly converted to D-ribose 5-phosphate by the enzyme ribose-5-phosphate (B1218738) isomerase.[2] The non-oxidative phase also allows for the interconversion of various sugar phosphates, connecting the PPP with glycolysis.[5]
The production of R5P is tightly regulated and depends on the cell's demand for NADPH, R5P, and ATP.[4]
The Pivotal Activation of D-Ribose 5-Phosphate to PRPP
D-ribose 5-phosphate itself is not directly incorporated into the nucleotide synthesis pathways. It must first be activated to 5-phospho-α-D-ribosyl-1-pyrophosphate (PRPP).[6][7] This irreversible reaction is catalyzed by the enzyme phosphoribosyl pyrophosphate synthetase (PRPP synthetase or PRS).[8]
Reaction: D-Ribose 5-phosphate + ATP → PRPP + AMP[8]
PRPP is a key molecule in cellular metabolism as it provides the ribose-phosphate moiety for the synthesis of purine and pyrimidine nucleotides, as well as for the biosynthesis of the amino acids histidine and tryptophan.[8] The availability of PRPP is often the rate-limiting step for nucleotide synthesis.[9]
Nucleotide Biosynthesis Pathways Originating from PRPP
PRPP is the common substrate for both the de novo and salvage pathways of purine and pyrimidine nucleotide synthesis.
De Novo Purine Biosynthesis
In the de novo pathway, the purine ring is synthesized step-by-step directly onto the ribose-phosphate of PRPP. The first committed step is the conversion of PRPP to 5-phosphoribosylamine. The pathway proceeds through a series of reactions to form inosine (B1671953) monophosphate (IMP), the parent purine nucleotide. From IMP, the pathways diverge to synthesize adenosine monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP).
De Novo Pyrimidine Biosynthesis
In contrast to purine synthesis, the pyrimidine ring is first synthesized as orotate, which is then attached to PRPP to form orotidine (B106555) 5'-monophosphate (OMP).[7] OMP is subsequently decarboxylated to form uridine (B1682114) monophosphate (UMP), from which other pyrimidine nucleotides, cytidine (B196190) triphosphate (CTP) and thymidine (B127349) triphosphate (TTP) (in the form of deoxyribonucleotides), are derived.
Salvage Pathways
Salvage pathways recycle purine and pyrimidine bases from the degradation of nucleic acids. These pathways are less energy-intensive than de novo synthesis. Enzymes such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and adenine (B156593) phosphoribosyltransferase (APRT) catalyze the transfer of a phosphoribosyl group from PRPP to the free bases to form the corresponding nucleotide monophosphates.
Formation of Nucleotide Triphosphates, Including ATP
The nucleotide monophosphates (NMPs) synthesized through the de novo and salvage pathways are sequentially phosphorylated to their diphosphate (B83284) (NDP) and triphosphate (NTP) forms by specific nucleoside monophosphate kinases and nucleoside diphosphate kinases, respectively. ATP is the primary phosphate donor for these phosphorylation reactions. The final products, including ATP, GTP, CTP, and UTP, are the building blocks for RNA synthesis, while their deoxy- forms (dATP, dGTP, dCTP, and dTTP) are required for DNA replication.
Regulatory Mechanisms
The synthesis of nucleotides from D-ribose 5-phosphate is a highly regulated process to ensure that nucleotides are produced in the appropriate amounts and ratios needed by the cell.
Regulation of the Pentose Phosphate Pathway
The flux through the PPP is primarily controlled by the activity of Glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the oxidative phase.[3] G6PD is allosterically inhibited by high levels of its product, NADPH.[3][10] This ensures that the production of R5P is coupled to the cell's demand for reducing power. The expression of the G6PD gene is also subject to transcriptional and post-transcriptional regulation in response to nutritional and hormonal signals.[11][12]
Regulation of PRPP Synthetase
PRPP synthetase is subject to complex allosteric regulation. It is activated by inorganic phosphate (Pi) and inhibited by purine and pyrimidine ribonucleotides, particularly ADP and GDP.[13] This feedback inhibition ensures that the production of PRPP is balanced with the cellular nucleotide pools.
Quantitative Data
The following tables summarize key quantitative data related to the D-ribose 5-phosphate to nucleotide triphosphate pathway.
Table 1: Kinetic Parameters of Key Enzymes
| Enzyme | Substrate(s) | Activator(s) | Inhibitor(s) | Ki Value (for inhibitor) | Reference(s) |
| Glucose-6-Phosphate Dehydrogenase (G6PD) | Glucose 6-Phosphate, NADP+ | - | NADPH, Acetyl CoA | - | [3] |
| PRPP Synthetase (PRS) | D-Ribose 5-Phosphate, ATP | Inorganic Phosphate (Pi) | ADP, GDP, other nucleotides | 35 µM (for MRPP monophosphate) | [13][14] |
Table 2: Cellular Concentrations of Key Metabolites
| Metabolite | Cell Type | Condition | Concentration | Reference(s) |
| D-Ribose 5-Phosphate (R5P) | Human Hepatoma (HepG2) | 0 mM Glucose | 107 ± 31 nmol/g protein | [9] |
| Human Hepatoma (HepG2) | 10 mM Glucose | 311 ± 57 nmol/g protein | [9] | |
| PRPP | Human Hepatoma (HepG2) | 0 mM Glucose | 4.76 ± 3.4 pmol/mg protein/min (availability) | [9] |
| Human Hepatoma (HepG2) | 10 mM Glucose | 34 ± 8.4 pmol/mg protein/min (availability) | [9] | |
| ATP | Various Mammalian | - | Asymmetric, with ATP being orders of magnitude more abundant than CTP in liver extracts. | [15] |
| dNTPs | Various Mammalian | Cell Cycle Dependent | Pools are largest in S phase. | [16] |
Experimental Protocols
Enzyme Assay for PRPP Synthetase Activity
This protocol is based on a coupled-enzyme spectrophotometric assay where the production of AMP is linked to the oxidation of NADH.[6]
Principle:
-
PRPP Synthetase: Ribose 5-Phosphate + ATP → PRPP + AMP
-
Myokinase: AMP + ATP → 2 ADP
-
Pyruvate Kinase: 2 ADP + 2 Phosphoenolpyruvate → 2 ATP + 2 Pyruvate
-
Lactate Dehydrogenase: 2 Pyruvate + 2 NADH + 2 H+ → 2 Lactate + 2 NAD+
The rate of PRPP synthetase activity is proportional to the decrease in absorbance at 340 nm due to the oxidation of NADH.
Reagents:
-
Assay Buffer: 125 mM Sodium Phosphate, 7 mM MgCl₂, pH 7.6 at 37°C
-
Substrates: D-Ribose 5-Phosphate, ATP, Phosphoenolpyruvate, NADH
-
Coupling Enzymes: Myokinase, Pyruvate Kinase, Lactate Dehydrogenase
-
Enzyme Sample: Cell lysate or purified PRPP synthetase
Procedure:
-
Prepare a reaction cocktail containing all reagents except the enzyme sample.
-
Incubate the cocktail at 37°C to reach thermal equilibrium.
-
Initiate the reaction by adding the enzyme sample.
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
Calculate the rate of NADH oxidation, which is proportional to the PRPP synthetase activity. A blank reaction without the enzyme sample should be run to correct for any background NADH oxidation.
Quantification of Intracellular Nucleotides by HPLC
This protocol describes a general method for the extraction and analysis of intracellular nucleotides using ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC).[17][18]
Principle: Ion-pairing agents are added to the mobile phase to neutralize the charge of the anionic nucleotides, allowing for their separation on a reversed-phase C18 column. Nucleotides are then detected by their UV absorbance at 254 nm.
Materials:
-
Cell culture
-
Extraction Solution: e.g., 6% Trichloroacetic acid (TCA) or cold 0.5 M Perchloric acid (PCA)
-
Neutralization Solution: e.g., 5 M K₂CO₃ or 2.5 M KOH
-
HPLC system with a UV detector and a C18 column
-
Mobile Phase A: Aqueous buffer with an ion-pairing agent (e.g., 10 mM tetrabutylammonium (B224687) hydroxide) and a low concentration of organic solvent (e.g., 0.25% Methanol).
-
Mobile Phase B: Buffer with the ion-pairing agent and a higher concentration of organic solvent (e.g., 30% Methanol).
-
Nucleotide standards (ATP, ADP, AMP, GTP, etc.)
Procedure:
-
Extraction:
-
Rapidly harvest and quench metabolic activity of cells.
-
Extract nucleotides with the cold extraction solution.
-
Centrifuge to pellet cellular debris.
-
Neutralize the supernatant with the neutralization solution.
-
Centrifuge to remove precipitated salts.
-
-
HPLC Analysis:
-
Inject the neutralized extract onto the C18 column.
-
Elute the nucleotides using a gradient of Mobile Phase B.
-
Monitor the absorbance at 254 nm.
-
Identify and quantify the nucleotides by comparing their retention times and peak areas to those of the nucleotide standards.
-
13C-Metabolic Flux Analysis (MFA) of the Pentose Phosphate Pathway
Principle: Cells are cultured in the presence of a 13C-labeled substrate, such as [1,2-¹³C]glucose. The labeled carbon atoms are incorporated into downstream metabolites, including those in the PPP and nucleotides. The distribution of 13C isotopes in these metabolites is measured by mass spectrometry (MS). This labeling pattern provides information about the relative activities of different metabolic pathways.[19][20]
Workflow:
-
Tracer Selection: Choose a suitable 13C-labeled tracer (e.g., [1,2-¹³C]glucose is optimal for PPP flux estimation).
-
Cell Culture: Culture cells in a medium containing the 13C-labeled tracer until isotopic steady state is reached.
-
Metabolite Extraction: Extract intracellular metabolites.
-
Derivatization (for GC-MS): Chemically modify metabolites to make them volatile for gas chromatography.
-
Mass Spectrometry: Analyze the isotopic labeling patterns of key metabolites (e.g., sugar phosphates, amino acids derived from PPP intermediates) using GC-MS or LC-MS.
-
Flux Calculation: Use computational models to fit the experimental labeling data to a metabolic network model and calculate the metabolic fluxes.
Signaling Pathways and Experimental Workflows
Biochemical Pathway: From Glucose to ATP
Caption: Overview of nucleotide triphosphate synthesis from glucose.
Experimental Workflow: 13C-Metabolic Flux Analysis
Caption: Workflow for 13C-Metabolic Flux Analysis.
Regulation of PRPP Synthesis
Caption: Allosteric regulation of PRPP Synthetase.
Implications for Drug Development
The central role of the D-ribose 5-phosphate to nucleotide triphosphate pathway in cell growth and proliferation makes it an attractive target for drug development, particularly in oncology.[5][21] Cancer cells often have an upregulated PPP to meet their high demand for nucleotides for DNA and RNA synthesis and NADPH for redox balance.[21]
Potential Drug Targets:
-
Glucose-6-Phosphate Dehydrogenase (G6PD): As the rate-limiting enzyme of the PPP, its inhibition can reduce the supply of both R5P and NADPH, thereby hindering tumor growth.[22]
-
PRPP Synthetase (PRS): Inhibiting this enzyme directly blocks the synthesis of the essential precursor for all nucleotide synthesis.[14][23] Several nucleoside analogs have been developed that, once phosphorylated within the cell, act as potent inhibitors of PRPP synthetase.[14]
-
Downstream Enzymes in De Novo Synthesis: Many established chemotherapy drugs, such as methotrexate (B535133) and 5-fluorouracil, target enzymes further down the de novo purine and pyrimidine synthesis pathways.
Understanding the flux through the R5P pathway and its regulation is crucial for identifying novel therapeutic targets and for developing strategies to overcome drug resistance.
Conclusion
D-ribose 5-phosphate stands at a critical juncture of cellular metabolism, linking glucose catabolism via the pentose phosphate pathway to the anabolic synthesis of all nucleotides. The conversion of R5P to PRPP is the committed step that fuels the de novo and salvage pathways for the production of purines and pyrimidines, which are subsequently phosphorylated to their triphosphate forms, including ATP. The intricate regulation of this pathway at multiple enzymatic steps ensures that nucleotide synthesis is finely tuned to the cell's physiological requirements. The methodologies outlined in this guide provide a framework for the quantitative investigation of this pathway, offering valuable insights for basic research and the development of novel therapeutic interventions targeting cellular proliferation and energy metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. Regulation and mechanism of phosphoribosylpyrophosphate synthetase. 3. Kinetic studies of the reaction mechanism. | Semantic Scholar [semanticscholar.org]
- 3. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
- 4. Ribose 5-phosphate - Wikipedia [en.wikipedia.org]
- 5. biomolther.org [biomolther.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. PRPP-S Assay Kit [novocib.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Role of cellular ribose-5-phosphate content in the regulation of 5-phosphoribosyl-1-pyrophosphate and de novo purine synthesis in a human hepatoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The regulation of the oxidative phase of the pentose phosphate pathway: new answers to old problems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nutritional regulation of the glucose-6-phosphate dehydrogenase gene is mediated by a nuclear posttranscriptional mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DIETARY REGULATION OF EXPRESSION OF GLUCOSE-6-PHOSPHATE DEHYDROGENASE | Annual Reviews [annualreviews.org]
- 13. biorxiv.org [biorxiv.org]
- 14. Potent and specific inhibitors of mammalian phosphoribosylpyrophosphate (PRPP) synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nucleoside Triphosphate Pool Asymmetry in Mammalian Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. karger.com [karger.com]
- 17. Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cellular Nucleotides Analysis [novocib.com]
- 19. 13c-Metabolic Flux Analysis of the Pentose Phosphate Pathway Using GC-MS Analysis of RNA and Glycogen | AIChE [proceedings.aiche.org]
- 20. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Advances in Pentose Phosphate Pathway Insights for Drug Development [eureka.patsnap.com]
- 23. Inhibition of phosphoribosylpyrophosphate synthetase by 4-methoxy-(MRPP) and 4-amino-8-(D-ribofuranosylamino) pyrimido[5,4-d]pyrimidine (ARPP) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Intracellular D-Ribose 5-Phosphate by LC-MS/MS
Abstract
This application note provides a detailed protocol for the sensitive and specific quantification of intracellular D-Ribose 5-phosphate (R5P) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). R5P is a key intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP), crucial for nucleotide synthesis and cellular redox balance. The described method, employing Hydrophilic Interaction Liquid Chromatography (HILIC) for separation and Multiple Reaction Monitoring (MRM) for detection, is suitable for researchers in metabolic studies, drug development, and clinical research. The protocol includes comprehensive steps for sample preparation, including cell quenching and metabolite extraction, detailed LC-MS/MS parameters, and the use of a stable isotope-labeled internal standard for accurate quantification.
Introduction
D-Ribose 5-phosphate is a central metabolite in cellular bioenergetics and biosynthesis. As a product of the pentose phosphate pathway, it serves as the precursor for the synthesis of nucleotides (ATP, GTP, etc.) and nucleic acids (RNA and DNA). The PPP is also a major source of cellular NADPH, which is essential for reductive biosynthesis and for protecting the cell against oxidative stress. Accurate quantification of intracellular R5P levels is therefore critical for understanding the metabolic state of cells in various physiological and pathological conditions.
LC-MS/MS has emerged as a powerful technique for the analysis of endogenous metabolites due to its high sensitivity and specificity. This application note details a robust HILIC-LC-MS/MS method for the quantification of R5P in cell extracts. HILIC is particularly well-suited for the retention and separation of polar compounds like sugar phosphates. The use of a stable isotope-labeled internal standard, D-Ribose (U-¹³C₅), ensures the accuracy and reproducibility of the quantification by correcting for matrix effects and variations during sample preparation and analysis.
Experimental
Materials and Reagents
-
D-Ribose 5-phosphate sodium salt (Sigma-Aldrich)
-
D-Ribose (U-¹³C₅, 98%) (Cambridge Isotope Laboratories, Inc.)
-
LC-MS Grade Acetonitrile (Fisher Scientific)
-
LC-MS Grade Methanol (Fisher Scientific)
-
LC-MS Grade Water (Fisher Scientific)
-
Ammonium Hydroxide (Sigma-Aldrich)
-
Ammonium Acetate (Sigma-Aldrich)
-
Phosphate Buffered Saline (PBS) (Gibco)
-
Cell Scrapers (Corning)
-
Microcentrifuge Tubes (Eppendorf)
-
Centrifugal Filters, 10 kDa MWCO (Amicon Ultra)
Sample Preparation: Quenching and Metabolite Extraction
Accurate measurement of intracellular metabolites requires rapid quenching of metabolic activity to prevent changes in metabolite levels during sample handling. This is followed by efficient extraction of the metabolites from the cells.
For Adherent Cells:
-
Culture cells to the desired confluency in a 6-well plate.
-
Aspirate the culture medium completely.
-
Wash the cells rapidly with 1 mL of ice-cold PBS.
-
Immediately add 1 mL of pre-chilled (-80°C) 80% methanol/water (v/v) extraction solution to each well to quench metabolism and lyse the cells.
-
Place the plate on dry ice for 10 minutes.
-
Scrape the cells from the surface of the well using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the tube for 30 seconds.
-
Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.
-
Transfer the supernatant containing the metabolites to a new microcentrifuge tube.
-
The extract can be stored at -80°C or dried under a stream of nitrogen and reconstituted for LC-MS/MS analysis.
For Suspension Cells:
-
Transfer a known number of cells to a centrifuge tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C.
-
Aspirate the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
Centrifuge again at 500 x g for 5 minutes at 4°C.
-
Aspirate the PBS and add 1 mL of pre-chilled (-80°C) 80% methanol/water (v/v) extraction solution.
-
Vortex for 30 seconds and incubate on dry ice for 10 minutes.
-
Proceed with centrifugation as described for adherent cells (Step 8 onwards).
Internal Standard Spiking
For absolute quantification, a known concentration of the stable isotope-labeled internal standard (D-Ribose U-¹³C₅) should be added to the extraction solvent prior to its addition to the cells. This allows for correction of any metabolite loss during extraction and sample processing.
LC-MS/MS Analysis
The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system. A HILIC method is employed for the separation of R5P.
Chromatographic Conditions:
| Parameter | Value |
| Column | Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Ammonium Hydroxide (pH ~9) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 85% B (0-1 min), 85-30% B (1-8 min), 30% B (8-9 min), 30-85% B (9-10 min), 85% B (10-15 min) |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 3.0 kV |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions:
The following MRM transitions are monitored. The collision energy should be optimized for the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| D-Ribose 5-phosphate | 229.0 | 97.0 (H₂PO₄⁻) | 50 | 20 |
| D-Ribose (U-¹³C₅) 5-phosphate (IS) | 234.0 | 97.0 (H₂PO₄⁻) | 50 | 20 |
Note: The product ion m/z 97 corresponds to the characteristic fragment of the phosphate group and is a common fragment for many sugar phosphates.
Data Analysis and Quantitative Results
Quantification is based on the ratio of the peak area of the analyte (R5P) to the peak area of the internal standard (¹³C₅-R5P). A calibration curve is constructed by analyzing standards containing known concentrations of R5P and a fixed concentration of the internal standard.
Table 1: Summary of Quantitative Performance (Example Data)
| Parameter | D-Ribose 5-phosphate |
| Linear Range | 0.1 - 100 µM |
| Lower Limit of Quantification (LLOQ) | 0.1 µM |
| Correlation Coefficient (r²) | > 0.995 |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
Visualizations
Signaling Pathway
Application of ¹³C-labeled D-Ribose 5-phosphate in metabolic flux analysis studies.
For Researchers, Scientists, and Drug Development Professionals
Introduction to ¹³C-Metabolic Flux Analysis (¹³C-MFA)
¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to elucidate the rates (fluxes) of metabolic reactions within living cells.[1][2][3] By introducing a substrate labeled with the stable isotope ¹³C, researchers can trace the path of carbon atoms through various metabolic pathways. The resulting distribution of ¹³C in downstream metabolites, known as the mass isotopomer distribution (MID), is measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[3][4][5][6] This data is then integrated into computational models to estimate intracellular metabolic fluxes.[1][3]
The Pentose Phosphate Pathway (PPP) is a crucial metabolic route that operates in parallel with glycolysis. It is essential for producing NADPH, which is vital for reductive biosynthesis and protecting against oxidative stress, and for generating precursors for nucleotide synthesis, such as ribose-5-phosphate (B1218738) (R5P).[2][3][7] Given its central role in cell proliferation and antioxidant defense, the PPP is a key area of interest in various research fields, including cancer biology and drug development.[3]
While ¹³C-labeled glucose is a commonly used tracer to probe the PPP, the direct application of ¹³C-labeled D-Ribose 5-phosphate (¹³C-R5P) offers a more targeted approach to investigate the non-oxidative phase of the PPP and its connections to glycolysis and nucleotide biosynthesis. This application note provides detailed protocols and data presentation guidelines for using ¹³C-R5P in MFA studies.
Data Presentation
Quantitative data from a ¹³C-R5P metabolic flux analysis experiment should be summarized in a clear and structured table. This allows for easy comparison of mass isotopomer distributions (MIDs) across different conditions. The table below presents hypothetical data for key metabolites following the introduction of [U-¹³C₅]-D-Ribose 5-phosphate.
Table 1: Mass Isotopomer Distribution (MID) of Key Metabolites
| Metabolite | Mass Isotopomer | Condition A (%) | Condition B (%) |
| Ribose 5-phosphate (R5P) | M+0 | 5 | 10 |
| M+1 | 2 | 4 | |
| M+2 | 3 | 6 | |
| M+3 | 5 | 10 | |
| M+4 | 10 | 20 | |
| M+5 | 75 | 50 | |
| Fructose 6-phosphate (F6P) | M+0 | 60 | 70 |
| M+1 | 5 | 7 | |
| M+2 | 10 | 8 | |
| M+3 | 10 | 5 | |
| M+4 | 5 | 5 | |
| M+5 | 10 | 5 | |
| Glyceraldehyde 3-phosphate (G3P) | M+0 | 70 | 80 |
| M+1 | 5 | 6 | |
| M+2 | 15 | 10 | |
| M+3 | 10 | 4 | |
| Sedoheptulose 7-phosphate (S7P) | M+0 | 40 | 50 |
| M+1 | 5 | 7 | |
| M+2 | 10 | 8 | |
| M+3 | 10 | 5 | |
| M+4 | 5 | 5 | |
| M+5 | 15 | 10 | |
| M+6 | 5 | 5 | |
| M+7 | 10 | 10 | |
| Lactate | M+0 | 85 | 90 |
| M+1 | 5 | 4 | |
| M+2 | 7 | 4 | |
| M+3 | 3 | 2 |
M+n represents the fraction of the metabolite pool containing 'n' ¹³C atoms.
Experimental Protocols
The following are detailed methodologies for conducting a ¹³C-MFA study using ¹³C-labeled D-Ribose 5-phosphate.
Cell Culture and Labeling
This protocol is designed for adherent mammalian cells but can be adapted for suspension cultures or other organisms.
-
Materials:
-
Cell culture medium (e.g., DMEM, RPMI-1640) lacking glucose and other carbon sources that could interfere with labeling.
-
Dialyzed Fetal Bovine Serum (dFBS).
-
¹³C-labeled D-Ribose 5-phosphate (e.g., [U-¹³C₅]-D-Ribose 5-phosphate).
-
Unlabeled D-Ribose 5-phosphate.
-
Phosphate Buffered Saline (PBS).
-
Cell culture plates or flasks.
-
-
Procedure:
-
Seed cells at a desired density and allow them to adhere and grow for 24-48 hours in standard culture medium.
-
Prepare the labeling medium by supplementing the base medium with dFBS and the desired concentration of ¹³C-R5P. A common starting point is a 1:1 mixture of labeled and unlabeled R5P.[8][9]
-
Aspirate the standard culture medium and wash the cells twice with pre-warmed sterile PBS.
-
Add the pre-warmed labeling medium to the cells.
-
Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO₂) for a duration sufficient to reach isotopic steady state. This time should be determined empirically but is often between a few hours to 24 hours.[8][9]
-
Metabolite Extraction and Quenching
Rapid quenching of metabolic activity and efficient extraction of intracellular metabolites are critical for accurate MFA.
-
Materials:
-
Cold quenching solution (e.g., 60% methanol (B129727) in water, pre-chilled to -20°C).
-
Cold extraction solvent (e.g., 80% methanol in water, pre-chilled to -80°C).
-
Cell scraper.
-
Centrifuge.
-
-
Procedure:
-
Place the cell culture plate on a surface chilled with dry ice.
-
Quickly aspirate the labeling medium.
-
Immediately add the cold quenching solution to the cells to arrest metabolic activity.
-
Incubate for 5 minutes on dry ice.
-
Aspirate the quenching solution.
-
Add the cold extraction solvent to the plate.
-
Scrape the cells and collect the cell lysate into a pre-chilled microcentrifuge tube.
-
Vortex the lysate thoroughly.
-
Centrifuge at high speed (e.g., 14,000 g) at 4°C for 10 minutes to pellet cell debris.[9]
-
Transfer the supernatant containing the extracted metabolites to a new pre-chilled tube.
-
The extract can be stored at -80°C until analysis.
-
Analytical Methods: LC-MS/MS Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a sensitive and widely used technique for measuring the mass isotopomer distribution of polar metabolites like sugar phosphates.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
-
LC Separation (Example using HILIC):
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column suitable for polar metabolites.
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Water with an appropriate buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 9.0).
-
Gradient: A gradient from high to low organic content to elute polar compounds.
-
Flow Rate: As recommended for the column.
-
Column Temperature: Typically 25-40°C.
-
-
MS/MS Detection:
-
Ionization Mode: Negative ion electrospray ionization (ESI) is generally preferred for sugar phosphates.
-
Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) on a triple quadrupole MS for targeted analysis of expected metabolites and their isotopologues. High-resolution MS can be used for full scan analysis to identify a broader range of metabolites.
-
Data Analysis: The raw data is processed to determine the fractional abundance of each mass isotopomer for each metabolite of interest. This involves correcting for the natural abundance of ¹³C.
-
Visualizations
Metabolic Pathway
The following diagram illustrates the central carbon metabolism pathways, emphasizing the entry and subsequent metabolism of ¹³C-labeled D-Ribose 5-phosphate.
Caption: Metabolic fate of ¹³C-Ribose 5-Phosphate in central carbon metabolism.
Experimental Workflow
The diagram below outlines the key steps in a ¹³C-MFA experiment using ¹³C-labeled D-Ribose 5-phosphate.
Caption: Experimental workflow for ¹³C-MFA using ¹³C-Ribose 5-Phosphate.
References
- 1. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pentose Phosphate Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantification of 13C Enrichments and Isotopomer Abundances for Metabolic Flux Analysis Using 1D NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 5. In vivo NMR for ¹³C Metabolic Flux Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vivo NMR for 13C metabolic Flux Analysis | Springer Nature Experiments [experiments.springernature.com]
- 7. 13c-Metabolic Flux Analysis of the Pentose Phosphate Pathway Using GC-MS Analysis of RNA and Glycogen | AIChE [proceedings.aiche.org]
- 8. Bayesian 13C-Metabolic Flux Analysis of Parallel Tracer Experiments in Granulocytes: A Directional Shift within the Non-Oxidative Pentose Phosphate Pathway Supports Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
Application Note: Development of a High-Throughput Screening Assay for Inhibitors of Ribose-5-Phosphate Isomerase
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ribose-5-phosphate (B1218738) isomerase (Rpi) is a crucial enzyme in the pentose (B10789219) phosphate (B84403) pathway (PPP), where it catalyzes the reversible isomerization of ribose-5-phosphate (R5P) to ribulose-5-phosphate (Ru5P).[1][2] This function is vital for cellular metabolism, providing precursors for nucleotide biosynthesis and maintaining redox homeostasis through the production of NADPH.[3][4] Rpi exists in two distinct forms, RpiA and RpiB, which are essential for the viability of various organisms, including pathogenic bacteria and cancer cells, making it an attractive target for therapeutic intervention.[3][5] This document provides a detailed protocol for a robust, high-throughput screening (HTS) assay designed to identify small-molecule inhibitors of Rpi.
Biochemical Pathway
Rpi is a central enzyme in the non-oxidative branch of the Pentose Phosphate Pathway. It ensures the metabolic flux between pentose phosphates required for nucleotide synthesis and intermediates that can re-enter glycolysis.
Caption: The role of Ribose-5-Phosphate Isomerase (Rpi) in the Pentose Phosphate Pathway.
Assay Principle
The activity of Rpi is monitored using a coupled-enzyme assay that results in the oxidation of NADH, which can be measured by a decrease in absorbance at 340 nm. The product of the Rpi reaction, D-ribulose-5-phosphate (Ru5P), is converted to D-xylulose-5-phosphate (Xu5P) by D-ribulose-5-phosphate 3-epimerase (RPE). Xu5P and D-ribose-5-phosphate (R5P) are then converted by transketolase (TKT) to sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate. The latter is converted to dihydroxyacetone phosphate by triosephosphate isomerase (TPI). Finally, the oxidation of NADH to NAD+ is catalyzed by glycerol-3-phosphate dehydrogenase (G3PDH) as it reduces dihydroxyacetone phosphate to glycerol-3-phosphate. The rate of NADH consumption is directly proportional to the Rpi activity.
Experimental Workflow
The high-throughput screening process is streamlined for efficiency and robustness, moving from initial screening of a compound library to hit confirmation and validation.
References
- 1. Ribose-5-phosphate isomerase - Wikipedia [en.wikipedia.org]
- 2. ICI Journals Master List [journals.indexcopernicus.com]
- 3. Ribose-5-Phosphate Isomerase: A Critical Enzyme in Cellular Metabolism and Therapeutic Target in Disease - medtigo Journal [journal.medtigo.com]
- 4. scbt.com [scbt.com]
- 5. Ribose-5-phosphate isomerase - Proteopedia, life in 3D [proteopedia.org]
Application Notes and Protocols for Studying Nucleotide Salvage Pathway Activity in Cell Lysates Using D-Ribose 5-Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nucleotide salvage pathway is a critical metabolic route for the synthesis of nucleotides from the degradation products of DNA and RNA, as well as from intermediates of metabolism. This pathway is essential for maintaining the cellular nucleotide pool for DNA replication, RNA synthesis, and cellular energy metabolism.[1] Dysregulation of the nucleotide salvage pathway has been implicated in various diseases, including cancer and inherited metabolic disorders, making it an attractive target for drug development.
D-Ribose 5-phosphate (R5P) is a key precursor in the nucleotide salvage pathway. It is converted to 5-phosphoribosyl-1-pyrophosphate (PRPP), which serves as the ribose-phosphate donor for the synthesis of both purine (B94841) and pyrimidine (B1678525) nucleotides. By providing R5P to cell lysates, researchers can stimulate the initial step of the salvage pathway and subsequently measure the activity of key downstream enzymes.
These application notes provide detailed protocols for utilizing D-Ribose 5-phosphate to assess the activity of the purine salvage pathway enzymes, specifically adenine (B156593) phosphoribosyltransferase (APRT) and hypoxanthine-guanine phosphoribosyltransferase (HGPRT), in cell lysates.
Principle of the Assay
The overall activity of the purine nucleotide salvage pathway can be determined by measuring the rate of nucleotide monophosphate (NMP) formation from their respective precursor bases. This process is initiated by the enzymatic synthesis of PRPP from R5P and ATP, catalyzed by PRPP synthetase (PRS). The newly synthesized PRPP is then utilized by either APRT or HGPRT to convert a radiolabeled purine base (e.g., [³H]adenine or [¹⁴C]hypoxanthine) into its corresponding radiolabeled NMP (e.g., [³H]AMP or [¹⁴C]IMP). The radiolabeled NMP product is then separated from the unreacted radiolabeled substrate and quantified to determine the enzyme activity.
This protocol employs a PRPP-generating system within the reaction mixture, allowing for a comprehensive assessment of the pathway's capacity starting from a key precursor, D-Ribose 5-phosphate.
Visualizing the Purine Salvage Pathway
The following diagram illustrates the central role of D-Ribose 5-phosphate in the purine salvage pathway.
Experimental Protocols
Preparation of Cell Lysates
This protocol is designed for cultured mammalian cells.
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitor cocktail
-
Cell scraper
-
Microcentrifuge
Procedure:
-
Wash the confluent cell culture plate twice with ice-cold PBS.
-
Aspirate the PBS completely and add an appropriate volume of ice-cold Lysis Buffer to the plate.
-
Scrape the cells off the plate and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (cell lysate) and transfer it to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).
-
The cell lysate can be used immediately or stored at -80°C for future use.
Assay for APRT and HGPRT Activity
This protocol utilizes radiolabeled purine bases to measure the activity of APRT and HGPRT.
Materials:
-
Cell lysate (from Protocol 1)
-
Reaction Buffer (2X): 100 mM Tris-HCl (pH 7.4), 20 mM MgCl₂, 2 mM DTT
-
D-Ribose 5-phosphate (R5P) solution (10 mM)
-
ATP solution (20 mM)
-
Radiolabeled substrates:
-
[8-³H]Adenine or [2,8-³H]Adenine for APRT assay
-
[8-¹⁴C]Hypoxanthine for HGPRT assay
-
-
Unlabeled adenine and hypoxanthine
-
Thin-layer chromatography (TLC) plates (e.g., PEI-cellulose)
-
Developing solvent for TLC (e.g., 0.5 M LiCl)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Experimental Workflow Diagram:
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube on ice. For a final volume of 50 µL, combine:
-
25 µL of 2X Reaction Buffer
-
5 µL of 10 mM R5P solution (final concentration: 1 mM)
-
5 µL of 20 mM ATP solution (final concentration: 2 mM)
-
5 µL of radiolabeled substrate (e.g., [³H]adenine at a final concentration of 50 µM for APRT assay, or [¹⁴C]hypoxanthine at a final concentration of 50 µM for HGPRT assay).
-
X µL of nuclease-free water to bring the volume to 40 µL.
-
-
Pre-incubate the reaction mixture at 37°C for 5 minutes to allow for PRPP synthesis.
-
Initiate the reaction by adding 10 µL of cell lysate (containing 10-50 µg of protein).
-
Incubate the reaction at 37°C for a specific time (e.g., 15, 30, or 60 minutes). The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
Stop the reaction by adding 5 µL of 0.5 M EDTA.
-
Spot 10 µL of the reaction mixture onto a TLC plate.
-
Allow the spot to dry completely.
-
Develop the TLC plate in a chamber containing the appropriate developing solvent until the solvent front reaches near the top of the plate.
-
Remove the plate from the chamber and allow it to air dry.
-
Visualize the separated substrate and product spots under UV light (if unlabeled standards are co-spotted) or by autoradiography.
-
Excise the spots corresponding to the radiolabeled nucleotide monophosphate product and the unreacted substrate.
-
Place the excised spots into separate scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate the percentage of substrate converted to product: % Conversion = (CPM in Product Spot / (CPM in Product Spot + CPM in Substrate Spot)) * 100
-
Calculate the amount of product formed (in pmol): Product formed (pmol) = (% Conversion / 100) * (Initial Substrate Concentration (µM) * Reaction Volume (µL)) * 1000
-
Calculate the specific activity of the enzyme: Specific Activity (pmol/min/mg) = Product formed (pmol) / (Incubation Time (min) * Amount of Protein in Lysate (mg))
Data Presentation
The following tables summarize representative quantitative data for purine salvage pathway enzymes from the literature. These values can serve as a reference for comparison with experimental results.
Table 1: Kinetic Parameters of Human APRT and HGPRT
| Enzyme | Substrate | Apparent Km (µM) | Reference |
| APRT | Adenine | 0.6 - 0.9 | [2] |
| APRT | PRPP | 2 | [2] |
| HGPRT | Hypoxanthine | 3 | [2] |
| HGPRT | Guanine | 3 | [2] |
| HGPRT | PRPP | 4 | [2] |
Table 2: Specific Activity of HGPRT in Normal and Neoplastic Tissues
| Tissue Type | HGPRT Specific Activity (nmol/h/mg protein) | Fold Change (Tumor vs. Normal) | Reference |
| Normal Intestinal Mucosa | 15.6 ± 3.1 | - | [3] |
| Intestinal Carcinoma | 35.2 ± 7.8 | ~2.3 | [3] |
| Normal Breast Tissue | 8.9 ± 2.5 | - | [3] |
| Breast Carcinoma | 21.4 ± 5.9 | ~2.4 | [3] |
Table 3: Inhibition of HGPRT by Acyclic Nucleoside Phosphonates (ANPs)
| Compound | Ki for P. falciparum HGXPRT (nM) | Ki for Human HGPRT (nM) | Selectivity Index (Human/Pf) | Reference |
| ANP-1 | 100 | 5800 | 58 | [4] |
| ANP-2 | 200 | 3500 | 17.5 | [4] |
| ANP-3 | 400 | 12000 | 30 | [4] |
Non-Radioactive Alternative Assay Principle
For laboratories not equipped to handle radioactivity, a non-radioactive, coupled-enzyme spectrophotometric or fluorometric assay can be employed.
Principle: The formation of the nucleotide monophosphate (e.g., IMP from hypoxanthine) by HGPRT is coupled to a second enzymatic reaction that produces a detectable change in absorbance or fluorescence. For example, the IMP produced can be oxidized by IMP dehydrogenase (IMPDH) in the presence of NAD⁺, leading to the formation of NADH, which can be monitored spectrophotometrically at 340 nm.
Coupled-Enzyme Assay Diagram:
Troubleshooting and Considerations
-
Linearity of the Reaction: It is crucial to determine the optimal protein concentration and incubation time to ensure that the reaction rate is linear. This can be achieved by performing a time-course experiment and a protein concentration curve.
-
Substrate Concentration: The concentrations of R5P, ATP, and the purine base should be optimized. For kinetic studies, it is important to vary the concentration of one substrate while keeping the others at saturating concentrations.
-
Endogenous Nucleotides: Cell lysates may contain endogenous nucleotides that could interfere with the assay. It is advisable to dialyze the lysate or use a desalting column to remove small molecules if high background is observed.
-
Nuclease Activity: The presence of nucleases in the cell lysate can degrade the newly synthesized NMPs. The inclusion of a nuclease inhibitor in the reaction buffer may be necessary.
-
Controls: Appropriate controls should be included in each experiment:
-
No lysate control: To measure the background signal in the absence of enzyme activity.
-
No R5P/ATP control: To ensure that the observed activity is dependent on the de novo synthesis of PRPP.
-
Boiled lysate control: To confirm that the observed activity is enzymatic.
-
By following these detailed protocols and considering the key experimental parameters, researchers can effectively utilize D-Ribose 5-phosphate to study the activity of the nucleotide salvage pathway in cell lysates, providing valuable insights into cellular metabolism and potential therapeutic targets.
References
- 1. Purine-Metabolising Enzymes and Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Purine salvage enzyme activities in normal and neoplastic human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of hypoxanthine-guanine phosphoribosyltransferase by acyclic nucleoside phosphonates: a new class of antimalarial therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Illuminating Cellular Metabolism: Stable Isotope Tracing with D-Ribose 5-Phosphate for Pentose Phosphate Pathway Flux Analysis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The Pentose (B10789219) Phosphate (B84403) Pathway (PPP) is a crucial metabolic route that operates in parallel to glycolysis, playing a central role in cellular biosynthesis and redox balance.[1] Its primary functions are the production of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH), essential for antioxidant defense and anabolic reactions, and the synthesis of pentose sugars, such as ribose-5-phosphate, a vital precursor for nucleotide and nucleic acid synthesis.[2] Dysregulation of the PPP has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[3]
This document provides detailed application notes and experimental protocols for investigating Pentose Phosphate Pathway (PPP) flux using stable isotope tracing. While the topic specifies D-Ribose 5-phosphate, a key intermediate, the most common experimental approach involves tracing the metabolism of isotopically labeled glucose (e.g., ¹³C-glucose) as it is the primary entry point into the pathway.[4] The incorporation of stable isotopes into PPP intermediates allows for the precise quantification of metabolic fluxes, offering a dynamic view of cellular metabolism that is not attainable with traditional biochemical assays.[5]
Data Presentation: Quantitative Analysis of PPP Flux
Stable isotope tracing enables the quantification and comparison of metabolic flux through the PPP under various conditions. The following tables summarize representative data from studies investigating PPP flux in cancer cells and in response to oxidative stress.
Table 1: Comparative Pentose Phosphate Pathway Flux in Cancer and Normal Cells
| Cell Line/Tissue | Condition | Oxidative PPP Flux (Normalized to Glucose Uptake) | Non-oxidative PPP Flux (Normalized to Glucose Uptake) | Reference |
| Human Mammary Epithelial Cells (HMEC) | Non-tumorigenic | 0.15 ± 0.02 | 0.10 ± 0.01 | [6] |
| Human Mammary Epithelial Cells (HMEC) | Tumorigenic | 0.35 ± 0.04 | 0.20 ± 0.03 | [6] |
| Human Glioblastoma | Orthotopic Tumor | Active mitochondrial glucose oxidation and conversion to biosynthetic intermediates | - | [7] |
| Mouse Liver | Met-induced Tumor | Glutamine production from glucose | - | [7] |
| Mouse Liver | Myc-induced Tumor | Increased glucose and glutamine catabolism | - | [7] |
Table 2: Pentose Phosphate Pathway Flux in Response to Oxidative Stress
| Cell Type | Treatment | Oxidative PPP Flux (% of Glucose Import) | Key Findings | Reference |
| Human Fibroblast Cells | Basal (Unstressed) | ~20% | Minor fraction of glucose diverted to PPP. | [8] |
| Human Fibroblast Cells | 500µM H₂O₂ | ~95% | Significant increase in OxPPP flux upon oxidative stress. | [8] |
| Human Fibroblast Cells | PGD Knockdown | - | Accumulation of 6-phosphogluconolactone (PGL) and 6-phosphogluconate (6PG). | [9] |
Experimental Protocols
The following protocols provide a detailed methodology for conducting stable isotope tracing experiments to measure PPP flux in mammalian cells.
Protocol 1: Cell Culture and Isotope Labeling
-
Cell Seeding: Plate mammalian cells in standard growth medium and culture until they reach approximately 70-80% confluency.[4]
-
Media Preparation: Prepare two types of experimental media:
-
Unlabeled Medium: Basal medium with unlabeled glucose at the desired concentration.
-
Labeled Medium: Basal medium where the unlabeled glucose is replaced with a ¹³C-labeled glucose tracer. A common choice is a mixture of 80% [1-¹³C]glucose and 20% [U-¹³C]glucose to effectively resolve fluxes in central carbon metabolism.[5]
-
-
Isotope Labeling:
-
Aspirate the standard growth medium from the cell culture plates.
-
Wash the cells once with the unlabeled experimental medium.
-
Aspirate the wash medium and add the pre-warmed labeled medium to the cells.
-
Incubate the cells for a sufficient duration to achieve isotopic steady state. This is a critical step and the time required should be determined empirically for the specific cell line and experimental conditions, often ranging from several hours to 24 hours.[1]
-
Protocol 2: Metabolite Quenching and Extraction
This step is critical to halt all enzymatic activity instantaneously to preserve the in vivo metabolic state.[5]
For Adherent Cells:
-
Quenching: Rapidly aspirate the labeling medium. Immediately place the culture dish on a block of dry ice and add a cold quenching solution, such as 80% methanol (B129727) (-80°C).
-
Scraping: Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled tube.
-
Extraction: Add a cold solvent, such as 100% methanol, to the cell suspension. Vortex vigorously and incubate at -20°C for 1 hour to allow for metabolite extraction.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites and transfer to a new tube. The supernatant can then be dried under a stream of nitrogen or using a vacuum concentrator.
For Suspension Cells:
-
Quenching: Rapidly mix the cell suspension with a cold quenching solution, such as 60% methanol supplemented with 0.85% (w/v) ammonium (B1175870) bicarbonate at -40°C.[5]
-
Centrifugation: Pellet the cells by centrifugation at a low temperature.
-
Extraction: Proceed with the extraction steps as described for adherent cells.
Protocol 3: Sample Preparation for GC-MS Analysis
For the analysis of sugar phosphates, derivatization is necessary to increase their volatility for Gas Chromatography-Mass Spectrometry (GC-MS).[10]
-
Derivatization:
-
To the dried metabolite extract, add a solution of methoxyamine hydrochloride in pyridine (B92270) to protect the carbonyl groups. Incubate at 30°C for 90 minutes.
-
Add a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and incubate at 37°C for 30 minutes to derivatize hydroxyl and phosphate groups.[11]
-
-
GC-MS Analysis: Analyze the derivatized samples by GC-MS. The instrument is typically operated in electron ionization (EI) mode, and the mass spectrometer scans for a specific mass-to-charge ratio (m/z) range to detect the fragments of the derivatized sugar phosphates.
Protocol 4: LC-MS/MS Analysis of PPP Intermediates
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive method for the direct analysis of phosphorylated intermediates of the PPP.[12][13]
-
Chromatographic Separation: Separate the extracted metabolites using an anion exchange chromatography column.[12]
-
Mass Spectrometry Detection: Detect the eluting metabolites using a triple-quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This allows for the specific and sensitive detection of each PPP intermediate and its isotopologues.[13]
Mandatory Visualizations
The following diagrams illustrate the Pentose Phosphate Pathway and the general experimental workflow for its flux analysis.
Caption: The Pentose Phosphate Pathway consists of an oxidative and a non-oxidative branch.
Caption: A generalized workflow for ¹³C metabolic flux analysis of the Pentose Phosphate Pathway.
References
- 1. Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative modeling of pentose phosphate pathway response to oxidative stress reveals a cooperative regulatory strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. Mapping cancer cell metabolism with13C flux analysis: Recent progress and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Queueing theory model of pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. Liquid Chromatography Tandem Mass Spectrometry for Measuring 13C-labeling in Intermediates of the Glycolysis and Pentose Phosphate Pathway | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
Application of D-Ribose 5-phosphate in studying the metabolic effects of drug candidates.
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Ribose 5-phosphate (R5P) is a critical intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP), a fundamental metabolic route that operates in parallel to glycolysis.[1] The PPP is responsible for producing NADPH, a key reductant in biosynthetic processes and antioxidant defense, and for generating the precursors for nucleotide and nucleic acid synthesis.[1][2] In the context of drug development, particularly in oncology, the metabolic reprogramming of cancer cells often involves alterations in the PPP.[3] Therefore, monitoring the levels of R5P and the flux through the PPP can provide valuable insights into the mechanism of action and metabolic effects of drug candidates.
These application notes provide a detailed overview and experimental protocols for utilizing D-Ribose 5-phosphate as a biomarker to study the metabolic impact of drug candidates. The protocols cover the quantification of R5P in cell lysates, the analysis of metabolic flux through the pentose phosphate pathway, and the investigation of downstream signaling events, such as the Hippo-YAP pathway.
Key Applications
-
Assessing Drug-Induced Metabolic Stress: Drug candidates that inhibit glucose uptake or glycolysis can lead to a reduction in R5P levels, indicating metabolic stress.
-
Elucidating Mechanisms of Action: Monitoring R5P can help determine if a drug candidate's mode of action involves targeting the pentose phosphate pathway.
-
Identifying Biomarkers of Drug Response: Changes in R5P levels or PPP flux may serve as biomarkers to predict or monitor cellular responses to therapeutic agents.
-
Investigating Downstream Signaling Pathways: Alterations in R5P can impact signaling pathways that are sensitive to metabolic cues, such as the Hippo-YAP pathway, which is involved in cell proliferation and survival.
Data Presentation
Table 1: Quantification of D-Ribose 5-Phosphate in Drug-Treated Cancer Cells
| Cell Line | Drug Candidate (Concentration) | Treatment Time (hours) | D-Ribose 5-phosphate (nmol/mg protein) | Fold Change vs. Control | Reference |
| A549 (Lung Cancer) | Compound X (10 µM) | 24 | 1.8 ± 0.2 | 0.6 | Fictional Data |
| MCF7 (Breast Cancer) | Compound Y (5 µM) | 48 | 3.5 ± 0.4 | 1.5 | Fictional Data |
| PANC-1 (Pancreatic Cancer) | GLUT Inhibitor Z (1 µM) | 12 | 0.9 ± 0.1 | 0.3 | Fictional Data |
Note: The data presented in this table is illustrative and intended to demonstrate a typical format for presenting quantitative results. Actual values will vary depending on the specific experimental conditions.
Table 2: Metabolic Flux Analysis of the Pentose Phosphate Pathway
| Cell Line | Drug Candidate (Concentration) | [1,2-¹³C₂]-Glucose Labeling | Oxidative PPP Flux (% of Glucose Uptake) | Non-oxidative PPP Flux (% of Glucose Uptake) | Reference |
| HCT116 (Colon Cancer) | Control (DMSO) | 24 hours | 15.2 ± 1.8 | 5.1 ± 0.6 | Fictional Data |
| HCT116 (Colon Cancer) | Compound A (20 µM) | 24 hours | 8.5 ± 1.1 | 3.2 ± 0.4 | Fictional Data |
| A549 (Lung Cancer) | Control (DMSO) | 24 hours | 20.1 ± 2.5 | 7.8 ± 0.9 | Fictorial Data |
| A549 (Lung Cancer) | Compound B (50 µM) | 24 hours | 28.9 ± 3.1 | 9.5 ± 1.2 | Fictional Data |
Note: This table provides a representative example of how to present metabolic flux data. The specific fluxes are highly dependent on the cell type and treatment.
Table 3: Analysis of Hippo-YAP Signaling Pathway Components
| Cell Line | Drug Candidate (Concentration) | p-YAP (Ser127) / Total YAP Ratio | LATS1 / β-actin Ratio | Reference |
| HEK293A | Control (DMSO) | 1.00 | 1.00 | Fictional Data |
| HEK293A | Glucose Deprivation | 2.5 ± 0.3 | 0.6 ± 0.1 | Fictional Data |
| HEK293A | Compound C (5 µM) | 1.8 ± 0.2 | 0.8 ± 0.1 | Fictional Data |
Note: The data in this table is for illustrative purposes. The ratios are normalized to the control condition.
Experimental Protocols
Protocol 1: Quantification of D-Ribose 5-Phosphate by LC-MS/MS
This protocol describes the extraction and quantification of R5P from cultured cancer cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Cultured cancer cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727) (LC-MS grade), pre-chilled to -80°C
-
Water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
D-Ribose 5-phosphate standard
-
BCA Protein Assay Kit
-
Microcentrifuge tubes, pre-chilled
-
Cell scraper, pre-chilled
-
Centrifuge capable of 4°C and >15,000 x g
-
SpeedVac or nitrogen evaporator
-
LC-MS/MS system with a suitable column (e.g., HILIC or ion-pair reversed-phase)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the drug candidate or vehicle control for the desired time.
-
-
Metabolite Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of pre-chilled 80% methanol (-80°C) to each plate.
-
Incubate at -80°C for 15 minutes to quench metabolism.
-
Scrape the cells and collect the cell lysate into pre-chilled microcentrifuge tubes.
-
Vortex the tubes for 30 seconds and centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant (containing the metabolites) to a new tube.
-
Dry the metabolite extracts using a SpeedVac or under a stream of nitrogen.
-
Store the dried extracts at -80°C until analysis.
-
The remaining cell pellet can be used for protein quantification using the BCA assay.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried metabolite extracts in a suitable volume of 50% acetonitrile/water.
-
Prepare a standard curve of D-Ribose 5-phosphate in the same solvent.
-
Inject the samples and standards onto the LC-MS/MS system.
-
LC Conditions (Example for HILIC):
-
Column: Waters XBridge BEH Amide (2.1 x 100 mm, 2.5 µm)
-
Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate, pH 9.0
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 85% B, hold for 1 min, decrease to 30% B over 10 min, hold for 2 min, return to 85% B and equilibrate.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
-
MS/MS Conditions (Negative Ion Mode):
-
Precursor Ion (m/z): 229.0
-
Product Ion (m/z): 97.0 (for quantification) and 79.0 (for confirmation)
-
Optimize collision energy and other source parameters for your instrument.
-
-
-
Data Analysis:
-
Integrate the peak areas for the R5P transition.
-
Generate a standard curve by plotting peak area against concentration.
-
Calculate the concentration of R5P in the samples using the standard curve.
-
Normalize the R5P concentration to the protein content of each sample.
-
Protocol 2: ¹³C-Metabolic Flux Analysis of the Pentose Phosphate Pathway
This protocol provides a general workflow for conducting stable isotope tracing experiments to measure the flux through the PPP.
Materials:
-
[1,2-¹³C₂]-Glucose or other suitable ¹³C-labeled glucose tracer
-
Cell culture medium without glucose
-
Dialyzed fetal bovine serum (FBS)
-
Materials for metabolite extraction and LC-MS/MS analysis (as in Protocol 1)
Procedure:
-
Isotope Labeling:
-
Culture cells in regular medium to the desired confluency.
-
Prepare the labeling medium by supplementing glucose-free medium with the ¹³C-labeled glucose and dialyzed FBS.
-
Aspirate the regular medium and wash the cells once with PBS.
-
Add the labeling medium to the cells and incubate for a time course (e.g., 0, 1, 4, 8, 24 hours) to reach isotopic steady state.
-
-
Sample Collection and Analysis:
-
At each time point, harvest the cells and extract metabolites as described in Protocol 1.
-
Analyze the extracts by LC-MS/MS to determine the mass isotopologue distribution (MID) of R5P and other key metabolites (e.g., lactate, citrate).
-
-
Flux Calculation:
-
Use a metabolic flux analysis software (e.g., INCA, Metran) to fit the measured MIDs to a metabolic model of central carbon metabolism.
-
The software will calculate the relative or absolute fluxes through the reactions of the PPP and related pathways.
-
Protocol 3: Western Blot Analysis of YAP Phosphorylation and LATS1 Degradation
This protocol details the detection of changes in the phosphorylation status of YAP and the protein levels of LATS1.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (standard and Phos-tag™ acrylamide)
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-YAP, anti-phospho-YAP (Ser127), anti-LATS1, anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Treat and harvest cells as in Protocol 1.
-
Lyse the cell pellet with RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
For total protein levels (YAP, LATS1, β-actin), run protein lysates on a standard SDS-PAGE gel.
-
For analyzing YAP phosphorylation, use a Phos-tag™ SDS-PAGE gel, which retards the migration of phosphorylated proteins.[4][5]
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL reagent and an imaging system.
-
-
Densitometry Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the protein of interest to the loading control (β-actin). For phosphorylation analysis, calculate the ratio of phosphorylated YAP to total YAP.
-
Mandatory Visualizations
References
- 1. Pentose Phosphate Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 2. Advances in Analyzing Pentose Phosphate Pathway Metabolites [metabolomics.creative-proteomics.com]
- 3. Metabolic changes associated with tumor metastasis, part 1: tumor pH, glycolysis and the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Hippo pathway effector proteins YAP and TAZ have both distinct and overlapping functions in the cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative modeling of pentose phosphate pathway response to oxidative stress reveals a cooperative regulatory strategy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Enzymatic Synthesis of Radiolabeled D-Ribose 5-Phosphate for Tracer Studies
Audience: Researchers, scientists, and drug development professionals.
Abstract
Radiolabeled D-Ribose 5-phosphate (R5P) is a critical tracer for investigating the pentose (B10789219) phosphate (B84403) pathway (PPP), nucleotide biosynthesis, and related metabolic fluxes.[1][2][3] This document provides a detailed protocol for the enzymatic synthesis of radiolabeled D-Ribose 5-phosphate from a commercially available radiolabeled D-ribose precursor. The method utilizes ribokinase to catalyze the specific phosphorylation of D-ribose, offering high yields and purity under mild reaction conditions.[4][5] This approach avoids the harsh conditions and potential side products associated with chemical synthesis. The protocol covers the enzymatic reaction, purification by anion-exchange chromatography, and characterization of the final product.
Principle of the Method
The synthesis is a single-step enzymatic reaction catalyzed by Ribokinase (EC 2.7.1.15).[5] This enzyme facilitates the transfer of the gamma-phosphate group from adenosine (B11128) triphosphate (ATP) to the 5-hydroxyl group of a radiolabeled D-ribose precursor (e.g., [1-¹⁴C]D-ribose or [U-¹⁴C]D-ribose).[4][5] Magnesium ions (Mg²⁺) are an essential cofactor for this reaction. The resulting radiolabeled D-Ribose 5-phosphate can be purified from the reaction mixture, separating it from unreacted substrates (D-ribose, ATP) and the byproduct, adenosine diphosphate (B83284) (ADP).
The reaction is as follows: Radiolabeled D-Ribose + ATP ---(Ribokinase, Mg²⁺)--> Radiolabeled D-Ribose 5-Phosphate + ADP
Experimental Workflow Diagram
Caption: Workflow for the enzymatic synthesis of radiolabeled D-Ribose 5-phosphate.
Materials and Reagents
-
Radiolabeled Precursor: [¹⁴C]-D-Ribose or [³H]-D-Ribose
-
Enzyme: Recombinant Ribokinase (e.g., from E. coli)
-
Substrates & Cofactors: Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt, Magnesium chloride (MgCl₂), Potassium chloride (KCl)
-
Buffers: Tris-HCl
-
Purification:
-
Anion-exchange HPLC column (e.g., a quaternary ammonium-based column)
-
Buffer A: Deionized water
-
Buffer B: Ammonium (B1175870) bicarbonate or triethylammonium (B8662869) bicarbonate (TEAB) solution (e.g., 1 M)
-
-
Analysis:
-
High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector
-
Liquid Scintillation Counter (LSC) and scintillation cocktail
-
Experimental Protocols
Enzymatic Synthesis of Radiolabeled D-Ribose 5-Phosphate
This protocol is designed for a small-scale synthesis and can be scaled as needed. All manipulations involving the radiolabeled material should be performed in a designated radioactivity laboratory with appropriate shielding and safety precautions.
-
Prepare Reaction Buffer: Prepare a 5X reaction buffer containing 250 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, and 250 mM KCl.
-
Reaction Setup: In a sterile microcentrifuge tube, combine the reagents as detailed in Table 1. Add the components in the order listed, vortexing gently after each addition.
-
Initiate Reaction: Add the Ribokinase enzyme to the reaction mixture to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 2 to 4 hours. The optimal time may vary based on enzyme activity and should be determined empirically.
-
Reaction Quenching: Terminate the reaction by heating the mixture at 95°C for 5 minutes. This will denature and precipitate the enzyme.
-
Post-Quench Processing: Centrifuge the quenched reaction at >10,000 x g for 5 minutes to pellet the denatured protein. Carefully transfer the supernatant, which contains the radiolabeled product, to a new tube for purification.
Table 1: Reaction Components for Radiolabeled R5P Synthesis
| Component | Stock Concentration | Final Concentration | Volume (for 100 µL reaction) |
|---|---|---|---|
| Sterile Deionized Water | N/A | N/A | To 100 µL |
| 5X Reaction Buffer | 5X | 1X | 20 µL |
| ATP Disodium Salt | 100 mM | 10 mM | 10 µL |
| Radiolabeled D-Ribose | e.g., 1 mCi/mL | 10 µCi | 10 µL |
| Ribokinase | 1 mg/mL (e.g., 50 U/mg) | 1-5 Units | 1-2 µL |
Purification by Anion-Exchange HPLC
The negatively charged phosphate group on the product allows for efficient separation from the uncharged D-ribose precursor using anion-exchange chromatography.[6][7]
-
System Preparation: Equilibrate the anion-exchange HPLC column with Buffer A (deionized water).
-
Sample Injection: Inject the supernatant from the enzymatic reaction onto the column.
-
Elution Gradient: Elute the bound components using a linear gradient of Buffer B (e.g., 0-100% over 30 minutes).
-
Unreacted D-ribose will elute in the void volume.
-
ADP will elute before the more highly charged ATP and R5P.
-
D-Ribose 5-phosphate typically elutes as a distinct peak.
-
-
Fraction Collection: Collect fractions corresponding to the radioactive peak identified by the in-line radioactivity detector.
-
Solvent Removal: Lyophilize the collected fractions to remove the volatile ammonium bicarbonate or TEAB buffer, yielding the purified radiolabeled D-Ribose 5-phosphate salt.
Analysis and Characterization
-
Radiochemical Purity: Re-inject a small aliquot of the purified product onto the HPLC system to confirm its purity, which should ideally be >95%.
-
Quantification: Determine the total radioactivity of the purified product by liquid scintillation counting of an aliquot.
-
Specific Activity Calculation:
-
Determine the molar concentration of the purified R5P, if possible, using a colorimetric assay for phosphate or by assuming ~100% conversion of a known starting amount of precursor if the reaction went to completion.
-
Calculate the specific activity as radioactivity per mole (e.g., Ci/mol or Bq/mol).
-
Summary of Quantitative Data
The following table summarizes typical parameters and expected outcomes for the synthesis. Actual results may vary depending on the specific activity of the enzyme and the purity of the reagents.
Table 2: Typical Synthesis Parameters and Outcomes
| Parameter | Typical Value / Range | Notes |
|---|---|---|
| Reaction Time | 2 - 4 hours | Monitor progress by TLC or HPLC if optimizing. |
| Reaction Temperature | 37°C | Optimal for most mesophilic Ribokinases. |
| pH | 7.5 - 8.0 | Maintained by the Tris-HCl buffer. |
| Radiochemical Yield | > 80% | Based on the conversion of the limiting radiolabeled precursor. |
| Final Radiochemical Purity | > 95% | After anion-exchange HPLC purification. |
| Storage | ≤ -20°C in aqueous solution | Radiolabeled compounds can undergo self-radiolysis; storage at low temperatures is critical.[8] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. P. aeruginosa Metabolome Database: D-Ribose-5-phosphate (PAMDB000431) [pseudomonas.umaryland.edu]
- 3. Human Metabolome Database: Showing metabocard for D-Ribose 5-phosphate (HMDB0001548) [hmdb.ca]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. Ribokinase - Wikipedia [en.wikipedia.org]
- 6. Ion exchange purification of ribose-5-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing D-Ribose 5-Phosphate Disodium Salt to Elucidate Metabolic Dependencies in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Ribose 5-phosphate (R5P) is a pivotal intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP), a fundamental metabolic route that operates in parallel with glycolysis.[1] The PPP is critical for generating NADPH, which provides reducing power for biosynthesis and antioxidant defense, and for producing the precursors for nucleotide and nucleic acid synthesis.[1] D-Ribose 5-phosphate disodium (B8443419) salt is a stable form of R5P that can be readily supplemented in cell culture media to investigate cellular reliance on the PPP and its downstream biosynthetic pathways.
By providing an exogenous source of R5P, researchers can bypass the oxidative phase of the PPP and directly fuel the non-oxidative phase. This allows for the study of metabolic reprogramming in various physiological and pathological states, such as cancer, where altered glucose metabolism and increased demand for nucleotides are common.[1] These application notes provide a framework for using D-Ribose 5-phosphate disodium salt to probe metabolic dependencies in cultured cells.
Key Applications
-
Investigating the role of the pentose phosphate pathway in cell proliferation and survival: By supplementing with R5P, researchers can determine whether the production of ribose precursors is a rate-limiting step for nucleotide synthesis and, consequently, for cell growth.
-
Elucidating metabolic vulnerabilities in cancer cells: Many cancer cells exhibit increased flux through the PPP to support rapid proliferation.[1] Exogenous R5P can be used to understand the reliance of these cells on de novo nucleotide biosynthesis.
-
Studying the interplay between glycolysis and the PPP: The supplementation of R5P allows for the uncoupling of the two major glucose-utilizing pathways, enabling a more detailed analysis of their individual contributions to cellular metabolism.
-
Drug discovery and development: R5P supplementation can be used in screening assays to identify compounds that target nucleotide metabolism or other R5P-dependent pathways.
Experimental Protocols
Protocol 1: Preparation of this compound Salt Supplemented Cell Culture Medium
This protocol describes the preparation of cell culture medium supplemented with this compound salt. The final concentration of the supplement may need to be optimized depending on the cell type and experimental goals.
Materials:
-
This compound salt (CAS Number: 18265-46-8 or 207671-46-3 for the dihydrate form)[2][3][4]
-
Basal cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), if required for the cell line
-
Penicillin-Streptomycin solution (100X)
-
Sterile, deionized water
-
0.22 µm sterile filter
Procedure:
-
Prepare a stock solution of this compound salt:
-
Accurately weigh the desired amount of this compound salt powder.
-
Dissolve the powder in sterile, deionized water to create a concentrated stock solution (e.g., 100 mM).
-
Sterilize the stock solution by passing it through a 0.22 µm sterile filter.
-
Store the stock solution in aliquots at -20°C.
-
-
Prepare the supplemented cell culture medium:
-
Thaw the required volume of basal medium, FBS (if applicable), and the D-Ribose 5-phosphate stock solution.
-
To the basal medium, add the appropriate volume of FBS and Penicillin-Streptomycin to achieve the desired final concentrations.
-
Add the D-Ribose 5-phosphate stock solution to the medium to reach the desired final concentration (e.g., 1 mM, 5 mM, 10 mM). It is recommended to test a range of concentrations to determine the optimal one for your specific cell line and experiment.
-
Mix the supplemented medium thoroughly by gentle inversion.
-
The supplemented medium is now ready for use.
-
Protocol 2: Assessing the Impact of R5P Supplementation on Cell Viability and Proliferation
This protocol outlines a method to determine how exogenous R5P affects cell viability and proliferation, providing insights into the cell's dependence on the de novo synthesis of ribose.
Materials:
-
Cells of interest
-
D-Ribose 5-phosphate supplemented medium (prepared as in Protocol 1)
-
Control medium (without R5P supplementation)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, resazurin, or ATP-based assay kits)[5][6][7]
-
Plate reader (spectrophotometer, fluorometer, or luminometer)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density appropriate for the cell line and the duration of the experiment.
-
Allow the cells to adhere and recover for 24 hours.
-
-
Treatment:
-
After 24 hours, carefully remove the existing medium.
-
Add the control medium to one set of wells and the R5P-supplemented medium (at various concentrations) to other sets of wells.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
-
Cell Viability/Proliferation Assay:
-
At each time point, perform a cell viability or proliferation assay according to the manufacturer's instructions.
-
For example, if using an MTT assay, add the MTT reagent to each well and incubate for the recommended time. Then, add the solubilization solution and read the absorbance on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of viable cells in the R5P-treated groups relative to the control group.
-
Plot the cell viability/proliferation against the concentration of R5P and the incubation time.
-
Quantitative Data Summary:
| R5P Concentration | Cell Viability (% of Control) at 24h | Cell Viability (% of Control) at 48h | Cell Viability (% of Control) at 72h |
| 0 mM (Control) | 100% | 100% | 100% |
| 1 mM | Data to be filled by the researcher | Data to be filled by the researcher | Data to be filled by the researcher |
| 5 mM | Data to be filled by the researcher | Data to be filled by the researcher | Data to be filled by the researcher |
| 10 mM | Data to be filled by the researcher | Data to be filled by the researcher | Data to be filled by the researcher |
Protocol 3: Investigating Nucleotide Pool Alterations via Metabolic Flux Analysis
This protocol provides a general workflow for using stable isotope tracers in combination with R5P supplementation to trace the metabolic fate of key nutrients and quantify fluxes through nucleotide biosynthesis pathways. This is an advanced technique that often requires specialized equipment and expertise.
Materials:
-
Cells of interest
-
D-Ribose 5-phosphate supplemented medium
-
Control medium
-
Stable isotope-labeled tracer (e.g., [U-¹³C]-glucose, [¹⁵N]-glutamine)
-
Cell culture plates or flasks
-
Metabolite extraction buffer (e.g., 80% methanol)
-
Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) system
Procedure:
-
Cell Culture and Labeling:
-
Culture cells in either control or R5P-supplemented medium.
-
At the desired confluency, switch the medium to one containing the stable isotope tracer (with or without R5P supplementation).
-
Incubate the cells for a specific period to allow for the incorporation of the isotopic label into downstream metabolites.
-
-
Metabolite Extraction:
-
Rapidly quench the metabolic activity by placing the culture plates on dry ice and aspirating the medium.
-
Add ice-cold metabolite extraction buffer to the cells.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the metabolites.
-
-
LC-MS/GC-MS Analysis:
-
Analyze the extracted metabolites using LC-MS or GC-MS to determine the mass isotopologue distribution of key metabolites, including nucleotides (e.g., ATP, GTP, CTP, UTP).
-
-
Metabolic Flux Analysis:
-
Use specialized software to analyze the mass isotopologue distribution data and calculate the relative or absolute metabolic fluxes through the pathways of interest.
-
Expected Quantitative Data:
| Metabolite | Isotopic Enrichment (Tracer-derived) in Control Cells | Isotopic Enrichment (Tracer-derived) in R5P-supplemented Cells |
| ATP | Data to be filled by the researcher | Data to be filled by the researcher |
| GTP | Data to be filled by the researcher | Data to be filled by the researcher |
| CTP | Data to be filled by the researcher | Data to be filled by the researcher |
| UTP | Data to be filled by the researcher | Data to be filled by the researcher |
Visualizations
Caption: The Pentose Phosphate Pathway.
Caption: Experimental workflow.
Caption: Logical relationships.
References
- 1. Ribose 5-phosphate - Wikipedia [en.wikipedia.org]
- 2. D-ribose-5-phosphate | Sigma-Aldrich [sigmaaldrich.com]
- 3. D-ribose-5-phosphate inactivates YAP and functions as a metabolic checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. D-Ribose-5-phosphate disodium salt, 1 g, CAS No. 18265-46-8 | A to Z | Chemicals | Carl ROTH - International [carlroth.com]
- 5. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 6. researchgate.net [researchgate.net]
- 7. islasas.com [islasas.com]
Troubleshooting & Optimization
How to prevent the degradation of D-Ribose 5-phosphate in aqueous buffer solutions.
Welcome to the technical support center for D-Ribose 5-phosphate (R5P). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of R5P in aqueous buffer solutions, with a focus on preventing its degradation.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving D-Ribose 5-phosphate.
Issue 1: Inconsistent or lower-than-expected experimental results.
-
Question: My assay results are variable or show lower activity than expected when using a freshly prepared R5P solution. What could be the cause?
-
Answer: This issue is often due to the rapid degradation of R5P in aqueous solutions, especially at neutral or alkaline pH and at room temperature or higher. The aldehyde group in the open-chain form of R5P is highly reactive and susceptible to degradation.
Issue 2: Observing unexpected peaks in analytical chromatography.
-
Question: I am seeing extra peaks in my HPLC or other analytical readouts when analyzing my R5P-containing reaction mixture. What are these?
-
Answer: These unexpected peaks are likely degradation products of R5P. The degradation can occur through various mechanisms, including oxidation and fragmentation of the sugar backbone.
Issue 3: Gradual loss of activity of my R5P stock solution over time.
-
Question: My frozen R5P stock solution seems to lose potency over a few weeks or months. How can I prevent this?
-
Answer: Even when frozen, R5P solutions can degrade, especially if subjected to repeated freeze-thaw cycles. The choice of storage temperature and the formulation of the stock solution are critical for long-term stability.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the stability and handling of D-Ribose 5-phosphate.
1. What is the primary cause of D-Ribose 5-phosphate degradation in aqueous solutions?
D-Ribose 5-phosphate, like other reducing sugars, is susceptible to degradation through several chemical pathways in aqueous solutions. The primary cause is the reactivity of the aldehyde group in its open-chain form. This can lead to various reactions, including oxidation and fragmentation, particularly at neutral to alkaline pH and elevated temperatures.
2. How does pH affect the stability of D-Ribose 5-phosphate?
The stability of D-Ribose 5-phosphate is highly pH-dependent. It is most stable in acidic conditions and becomes increasingly unstable as the pH approaches neutral and alkaline values. The rate of degradation accelerates significantly at pH 7.0 and above.
3. What is the impact of temperature on D-Ribose 5-phosphate stability?
Temperature is a critical factor in the stability of R5P. The rate of degradation increases exponentially with temperature. For optimal stability, solutions should be kept at low temperatures (2-8°C) during experiments and stored frozen for longer periods.
4. Which form of D-Ribose 5-phosphate is more stable?
The disodium (B8443419) salt of D-Ribose 5-phosphate is generally more stable than the free acid form.[1] It is recommended to use the disodium salt for preparing aqueous solutions.
5. How should I store my D-Ribose 5-phosphate solutions?
For short-term storage (a few hours), keep the solution on ice (0-4°C). For long-term storage, aliquot the solution into single-use volumes and store at -20°C or, for even better stability, at -80°C. Avoid repeated freeze-thaw cycles.
6. What type of buffer should I use to maximize the stability of D-Ribose 5-phosphate?
While specific comparative studies across a wide range of buffers are limited, acidic buffers are generally preferred to slow down degradation. If your experimental conditions require a neutral or alkaline pH, it is crucial to prepare the R5P solution fresh and use it immediately.
7. Can I do anything to stabilize my D-Ribose 5-phosphate solution if I must work at room temperature and neutral pH?
If your experimental protocol necessitates such conditions, prepare the D-Ribose 5-phosphate solution immediately before use. Minimize the time the solution spends at room temperature.
Data Presentation
The following table summarizes the quantitative data on the stability of D-Ribose 5-phosphate under various conditions.
| Temperature (°C) | pH | Half-life | Reference |
| 100 | 7.0 | 7 minutes | Larralde et al., 1995[2] |
| 0 | 7.0 | 44 years | Larralde et al., 1995[2] |
Experimental Protocols
Protocol 1: Preparation of a D-Ribose 5-Phosphate Stock Solution
This protocol describes the preparation of a stock solution of D-Ribose 5-phosphate with enhanced stability.
-
Materials:
-
D-Ribose 5-phosphate disodium salt
-
Nuclease-free water, chilled to 4°C
-
Sterile, nuclease-free microcentrifuge tubes
-
-
Procedure:
-
On a calibrated balance, weigh out the desired amount of this compound salt in a sterile microcentrifuge tube.
-
Add the appropriate volume of chilled, nuclease-free water to achieve the desired final concentration.
-
Vortex briefly at low speed until the solid is completely dissolved. Keep the tube on ice throughout this process.
-
Immediately aliquot the stock solution into single-use volumes in pre-chilled, sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Monitoring the Degradation of D-Ribose 5-Phosphate using HPLC
This protocol provides a general method for assessing the stability of D-Ribose 5-phosphate in a given buffer solution over time.
-
Materials:
-
D-Ribose 5-phosphate solution in the buffer of interest
-
HPLC system with a suitable column for sugar phosphate (B84403) analysis (e.g., an anion exchange or reverse-phase column)
-
Mobile phase appropriate for the chosen column
-
Detector (e.g., UV-Vis or refractive index)
-
-
Procedure:
-
Prepare the D-Ribose 5-phosphate solution in the test buffer at the desired concentration and pH.
-
Immediately inject an aliquot of the freshly prepared solution ("time zero" sample) into the HPLC system to obtain an initial chromatogram and quantify the R5P peak area.
-
Incubate the remaining solution under the desired experimental conditions (e.g., a specific temperature).
-
At regular time intervals (e.g., every hour for elevated temperatures, or every few days for refrigerated storage), withdraw an aliquot of the solution.
-
Inject the aliquot into the HPLC system and record the chromatogram.
-
Monitor the decrease in the peak area of D-Ribose 5-phosphate and the appearance of any new peaks corresponding to degradation products over time.
-
Calculate the degradation rate and half-life of D-Ribose 5-phosphate under the tested conditions.
-
Visualizations
Caption: Non-enzymatic degradation pathway of D-Ribose 5-Phosphate.
Caption: Experimental workflow for assessing R5P stability.
References
Troubleshooting low signal intensity when measuring D-Ribose 5-phosphate by mass spectrometry.
Welcome to the technical support center for the mass spectrometry analysis of D-Ribose 5-phosphate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter when measuring D-Ribose 5-phosphate by mass spectrometry, particularly focusing on the common problem of low signal intensity.
Sample Preparation
Question: I am observing a very low signal for D-Ribose 5-phosphate from my cell or tissue extracts. What are the likely causes related to my sample preparation?
Answer:
Low signal intensity for D-Ribose 5-phosphate often originates from the sample preparation stage. Due to its polar nature and role in active metabolic pathways, several factors can contribute to poor recovery and signal suppression.
-
Inadequate Quenching of Metabolism: D-Ribose 5-phosphate is an intermediate in the pentose (B10789219) phosphate (B84403) pathway and can be rapidly consumed or converted by enzymatic activity if metabolism is not halted immediately upon sample collection.[1][2]
-
Inefficient Extraction: The high polarity of sugar phosphates makes their extraction from biological matrices challenging. The choice of extraction solvent is critical for good recovery.
-
Sample Instability: D-Ribose 5-phosphate can be unstable, and its degradation during sample processing and storage can lead to lower-than-expected signal intensity. The free form of the compound is particularly prone to instability.[3]
-
Presence of Interfering Substances (Matrix Effects): Biological samples are complex mixtures. Co-extracted substances like salts, lipids, and other small molecules can interfere with the ionization of D-Ribose 5-phosphate in the mass spectrometer, a phenomenon known as ion suppression.[4][5][6]
Troubleshooting Workflow for Sample Preparation Issues
References
- 1. Direct and Indirect Quantification of Phosphate Metabolites of Nucleoside Analogs in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for D-Ribose 5-phosphate (HMDB0001548) [hmdb.ca]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing D-Ribose 5-Phosphate Concentration for Maximal Enzyme Activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with enzymes that utilize D-Ribose 5-phosphate (R5P) as a substrate.
Troubleshooting Guide
This section addresses common issues encountered during in vitro enzyme assays with D-Ribose 5-phosphate.
Q1: Why is my enzyme activity lower than expected?
Low enzyme activity can result from several factors. Consider the following troubleshooting steps:
-
Sub-optimal Substrate Concentration: The concentration of D-Ribose 5-phosphate might not be optimal for the enzyme. It is recommended to perform a substrate titration to determine the Michaelis constant (Km) and the maximum velocity (Vmax).[1][2] A substrate concentration of 10-20 times the Km value is often used to approach Vmax.[2]
-
Enzyme Concentration: The enzyme concentration should be significantly lower than the substrate concentration, typically in the range of a thousandth of the substrate concentration.[3] To ensure you are measuring the initial reaction velocity, the enzyme concentration should be in a range where the reaction rate is linear over time.[3]
-
Cofactor and Coenzyme Availability: Many enzymes that utilize R5P require cofactors for their activity.[4] For example, transketolase requires thiamine (B1217682) pyrophosphate (TPP) and a divalent metal cation like Mg2+ or Ca2+.[5] Ensure that all necessary cofactors are present in the reaction buffer at optimal concentrations.
-
Substrate Stability: D-Ribose 5-phosphate can be unstable under certain conditions. Prepare fresh solutions and consider the pH and temperature of your assay buffer. A "no-enzyme" control can help quantify any non-enzymatic degradation of the substrate.[6]
-
pH and Buffer Conditions: The pH of the reaction buffer can significantly impact enzyme activity. Determine the optimal pH for your specific enzyme.
-
Product Inhibition: The product of the enzymatic reaction may inhibit the enzyme, leading to a decrease in the reaction rate over time.[6] To mitigate this, measure the initial velocity of the reaction where product concentration is minimal.[1][3]
Q2: I'm observing a non-linear reaction rate. What could be the cause?
A non-linear reaction rate can indicate several issues:
-
Substrate Depletion: At high enzyme concentrations or during long incubation times, a significant portion of the substrate may be consumed, causing the reaction rate to decrease.[6] To address this, consider using a lower enzyme concentration or shortening the reaction time to focus on the initial linear phase.
-
Enzyme Instability: The enzyme may be losing activity over the course of the assay. Check the stability of your enzyme under the specific assay conditions (temperature, pH).
-
Substrate Inhibition: High concentrations of D-Ribose 5-phosphate can sometimes lead to substrate inhibition in certain enzymes. This occurs when the substrate binds to the enzyme at a second, non-catalytic site, leading to a decrease in activity at supra-optimal concentrations. A substrate titration curve that shows a decrease in velocity at high substrate concentrations is indicative of this phenomenon.
-
Assay Detection Limits: If using a spectrophotometric or fluorometric assay, ensure that the signal produced is within the linear range of detection of your instrument. An inner filter effect can occur at high concentrations of substrate or product in fluorescence assays.[6]
Q3: How do I differentiate between competitive and non-competitive inhibition?
If you suspect an inhibitor is affecting your enzyme's activity with D-Ribose 5-phosphate, you can perform kinetic studies to determine the mode of inhibition. By measuring the initial reaction rates at various substrate and inhibitor concentrations, you can generate Lineweaver-Burk or other linear plots to visualize the effect of the inhibitor on Km and Vmax.
| Inhibition Type | Effect on Km | Effect on Vmax |
| Competitive | Increases | Unchanged |
| Non-competitive | Unchanged | Decreases |
| Uncompetitive | Decreases | Decreases |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration for D-Ribose 5-phosphate in an enzyme assay?
A good starting point is to test a wide range of D-Ribose 5-phosphate concentrations, for example, from 0.1x to 10x the expected Km value.[3] If the Km is unknown, you can start with a broad range (e.g., 10 µM to 5 mM) and narrow it down based on the initial results.
Q2: Which enzymes commonly use D-Ribose 5-phosphate as a substrate?
Several key enzymes in central metabolic pathways utilize D-Ribose 5-phosphate. The table below summarizes some of these enzymes and their functions.
| Enzyme | Pathway | Reaction |
| Ribose-5-phosphate isomerase (RpiA/RpiB) | Pentose Phosphate Pathway | Interconverts D-ribose 5-phosphate and D-ribulose 5-phosphate.[7][8] |
| Transketolase (TKT) | Pentose Phosphate Pathway, Calvin Cycle | Transfers a two-carbon unit from a ketose donor to an aldose acceptor.[5][9] |
| Ribose-phosphate diphosphokinase (PRPS1) | Nucleotide Biosynthesis | Converts D-ribose 5-phosphate to phosphoribosyl pyrophosphate (PRPP).[10] |
Q3: What are the kinetic properties of enzymes that use D-Ribose 5-phosphate?
The kinetic parameters, specifically the Michaelis constant (Km), can vary significantly between different enzymes and organisms. The Km value represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an inverse measure of the enzyme's affinity for its substrate.[2]
| Enzyme | Organism | Substrate | Km (mM) |
| Ribose-5-phosphate isomerase A (RpiA) | Escherichia coli | D-Ribose 5-phosphate | 3.1 ± 0.2 |
| Transketolase | Rat Liver | D-Ribose 5-phosphate | Not explicitly stated, but involved in a ping-pong mechanism with Xylulose-5-phosphate.[11] |
| Ribose-5-phosphate isomerase B | Curtobacterium flaccumfaciens | D-allulose (substrate analog) | 320 |
Note: This table provides examples, and Km values can vary depending on the specific experimental conditions (pH, temperature, buffer composition).
Experimental Protocols
Protocol 1: Determination of Optimal D-Ribose 5-Phosphate Concentration
This protocol outlines the steps to determine the optimal concentration of D-Ribose 5-phosphate for maximal enzyme activity by generating a substrate saturation curve.
Materials:
-
Purified enzyme of interest
-
D-Ribose 5-phosphate stock solution
-
Reaction buffer (optimized for pH and cofactors)
-
Detection reagents (e.g., for a coupled assay)
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare a series of D-Ribose 5-phosphate dilutions in the reaction buffer. The concentration range should span from well below to well above the expected Km. If the Km is unknown, a broad range (e.g., 0, 10 µM, 50 µM, 100 µM, 500 µM, 1 mM, 2 mM, 5 mM, 10 mM) is recommended for the initial experiment.
-
Set up the reaction mixtures in a microplate or cuvettes. Each reaction should contain the reaction buffer, a specific concentration of D-Ribose 5-phosphate, and any necessary cofactors.
-
Equilibrate the reaction mixtures to the optimal temperature for the enzyme.
-
Initiate the reaction by adding a fixed, non-limiting concentration of the enzyme to each reaction mixture.
-
Measure the initial reaction velocity (v₀) by monitoring the change in absorbance or fluorescence over a short period, ensuring the reaction rate is linear.[1]
-
Plot the initial velocity (v₀) against the D-Ribose 5-phosphate concentration ([S]).
-
Analyze the data by fitting it to the Michaelis-Menten equation to determine the Km and Vmax values.[2] This can be done using non-linear regression analysis software.[12] Linear transformations like the Lineweaver-Burk plot (1/v₀ vs. 1/[S]) can also be used for visualization but are less accurate for parameter estimation.[2]
Visualizations
Caption: Workflow for determining optimal D-Ribose 5-phosphate concentration.
References
- 1. quora.com [quora.com]
- 2. Untitled Document [ucl.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. Structure of Escherichia coli Ribose-5-Phosphate Isomerase: A Ubiquitous Enzyme of the Pentose Phosphate Pathway and the Calvin Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 9. Transketolase - Wikipedia [en.wikipedia.org]
- 10. Ribose 5-phosphate - Wikipedia [en.wikipedia.org]
- 11. [Kinetic properties of transketolase from the rat liver in a reaction with xylulose-5-phosphate and ribose-5-phosphate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Strategies to improve the cellular uptake of D-Ribose 5-phosphate in cultured cells.
Welcome to the technical support center for optimizing the cellular uptake of D-Ribose 5-phosphate (R5P). This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the cellular uptake of my supplemented D-Ribose 5-phosphate low or undetectable?
A1: D-Ribose 5-phosphate is a phosphorylated sugar, carrying a negative charge at physiological pH. The phosphate (B84403) group makes the molecule highly polar and hydrophilic, which prevents it from passively diffusing across the nonpolar lipid bilayer of the cell membrane.[1][2] Healthy cell membranes are generally impermeable to phosphorylated compounds. Therefore, directly supplementing your cell culture medium with R5P will likely result in poor cellular uptake.[3]
Q2: If direct supplementation with R5P is inefficient, what is the conventional method to increase intracellular R5P levels?
A2: The most common and effective strategy is to supplement the culture medium with D-ribose, the non-phosphorylated precursor of R5P.[4] Most cell types can readily take up D-ribose through glucose transporters (GLUTs).[5] Once inside the cell, D-ribose is phosphorylated by the enzyme ribokinase to form D-Ribose 5-phosphate, effectively "trapping" it within the cell.[4][5] This method bypasses the challenge of transporting a charged molecule across the cell membrane.
Q3: How can I confirm that my cells are taking up D-ribose and converting it to R5P?
A3: You can measure the intracellular concentrations of D-ribose and R5P using techniques such as mass spectrometry or specialized fluorescence resonance energy transfer (FRET) sensors.[5][6] A successful experiment would show a time-dependent increase in intracellular D-ribose followed by an increase in R5P levels after supplementation with D-ribose.
Q4: Are there any advanced or experimental techniques to directly deliver D-Ribose 5-phosphate into cells?
A4: Yes, while not standard practice, several advanced methods can be explored for the direct delivery of phosphorylated molecules like R5P. These are often more complex and may require significant optimization. Potential strategies include:
-
Nanoparticle-mediated delivery: Encapsulating R5P within lipid-based or polymeric nanoparticles can facilitate its entry into cells through endocytosis.[7][8][9]
-
Prodrugs: Modifying the phosphate group of R5P with lipophilic moieties can create a temporary, uncharged prodrug that can cross the cell membrane. Once inside the cell, endogenous enzymes would cleave the modifying groups to release the active R5P.
-
Cell-penetrating peptides (CPPs): Covalently attaching R5P to a CPP can enable its transport across the plasma membrane.
-
Electroporation/Sonoporation: These physical methods create transient pores in the cell membrane, allowing for the entry of molecules from the surrounding medium. However, these techniques can be harsh on cells and may lead to significant cell death.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low intracellular R5P after D-ribose supplementation. | 1. Low expression or activity of ribokinase in the cell line. 2. Competition for uptake with high glucose concentrations in the medium. 3. Rapid conversion of R5P into downstream metabolites (e.g., for nucleotide synthesis).[10] | 1. Confirm ribokinase expression in your cell line via western blot or qPCR. If low, consider a different cell line or transient overexpression. 2. Reduce the glucose concentration in the medium during D-ribose supplementation to minimize competition for glucose transporters. 3. Perform a time-course experiment to capture the peak R5P concentration. Consider using metabolic inhibitors to block downstream pathways if experimentally appropriate. |
| High cell toxicity after using a nanoparticle delivery system for R5P. | 1. The nanoparticle material itself is cytotoxic. 2. The concentration of the nanoparticle formulation is too high. 3. The solvent used to dissolve the nanoparticles is toxic. | 1. Test the toxicity of "empty" nanoparticles (without R5P) on your cells. Consider screening different nanoparticle compositions. 2. Perform a dose-response curve to determine the optimal, non-toxic concentration of your nanoparticle formulation. 3. Ensure the final concentration of any organic solvent (like DMSO) in the cell culture medium is below the toxic threshold for your cell line (typically <0.5%). |
| Failed delivery of R5P using electroporation. | 1. Electroporation settings (voltage, pulse duration) are not optimized for your cell line. 2. High cell mortality due to harsh electroporation conditions. | 1. Systematically optimize the electroporation parameters for your specific cell type. Start with manufacturer-recommended protocols and adjust as needed. 2. Use a cell viability assay (e.g., trypan blue exclusion) to assess cell death. Adjust electroporation settings to maximize uptake while minimizing toxicity. |
Experimental Protocols & Methodologies
Indirect Method: D-ribose Supplementation
This protocol describes the most common method for increasing intracellular R5P levels by providing its membrane-permeable precursor, D-ribose.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
D-ribose solution (sterile-filtered)
-
Phosphate-buffered saline (PBS)
-
Reagents for cell lysis and metabolite extraction (e.g., ice-cold methanol)
-
Instrumentation for metabolite analysis (e.g., LC-MS/MS)
Protocol:
-
Seed cells in appropriate culture vessels and grow to the desired confluency (typically 70-80%).
-
Prepare a stock solution of D-ribose in a suitable solvent (e.g., water or PBS) and sterilize by filtration.
-
Aspirate the old medium from the cells and wash once with sterile PBS.
-
Add fresh culture medium containing the desired final concentration of D-ribose (e.g., 1-10 mM). Include a vehicle control (medium without D-ribose).
-
Incubate the cells for the desired period (e.g., 1, 4, 8, or 24 hours).
-
To harvest, place the culture dish on ice, aspirate the medium, and wash the cells twice with ice-cold PBS.
-
Add an ice-cold extraction solution (e.g., 80% methanol) to the cells and incubate at -80°C for at least 15 minutes to quench metabolism and lyse the cells.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate at high speed to pellet cell debris.
-
Collect the supernatant containing the intracellular metabolites.
-
Analyze the supernatant for R5P concentrations using a suitable analytical method like LC-MS/MS.[6]
Advanced Method: Nanoparticle-Mediated Delivery of R5P
This is a generalized workflow for an experimental approach to R5P delivery. Specifics will depend on the type of nanoparticle used.
Materials:
-
D-Ribose 5-phosphate
-
Nanoparticle formulation kit (e.g., liposome (B1194612) extrusion kit)
-
Cultured cells of interest
-
Complete cell culture medium
-
Instrumentation for nanoparticle characterization (e.g., dynamic light scattering for size)
Protocol:
-
Encapsulation: Prepare R5P-loaded nanoparticles according to the manufacturer's protocol. This typically involves mixing an aqueous solution of R5P with the lipid or polymer components.
-
Purification: Remove any unencapsulated R5P from the nanoparticle suspension using methods like dialysis or size exclusion chromatography.
-
Characterization: Characterize the nanoparticles for size, surface charge (zeta potential), and encapsulation efficiency.
-
Cell Treatment: Treat cultured cells with the R5P-loaded nanoparticles at various concentrations. Include controls such as untreated cells, cells treated with empty nanoparticles, and cells treated with free R5P.
-
Incubation: Incubate for a predetermined period to allow for nanoparticle uptake.
-
Harvesting and Analysis: Wash cells thoroughly to remove any nanoparticles that have not been internalized. Harvest the cells and analyze intracellular R5P levels as described in the previous protocol.
Visualizations
Signaling and Metabolic Pathways
The following diagram illustrates the primary intracellular pathway for generating D-Ribose 5-phosphate from its precursor, D-ribose, and its subsequent role in the Pentose Phosphate Pathway (PPP) and nucleotide synthesis.
Caption: Intracellular conversion of D-ribose to D-Ribose 5-phosphate.
Experimental Workflows
This diagram outlines the logic for choosing a strategy to increase intracellular R5P.
Caption: Decision workflow for R5P cellular delivery strategy.
References
- 1. A model for accelerated uptake and accumulation of sugars arising from phosphorylation at the inner surface of the cell membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biology.stackexchange.com [biology.stackexchange.com]
- 3. homework.study.com [homework.study.com]
- 4. researchgate.net [researchgate.net]
- 5. RSC - Page load error [pubs.rsc.org]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Nanoparticle-mediated therapeutic compounds delivery to glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ribose 5-phosphate - Wikipedia [en.wikipedia.org]
Addressing the instability of D-Ribose 5-phosphate during sample preparation for metabolomics.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the instability of D-Ribose 5-phosphate (R5P) during sample preparation for metabolomics. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is D-Ribose 5-phosphate (R5P) considered an unstable metabolite during sample preparation?
A1: D-Ribose 5-phosphate is prone to degradation due to both enzymatic and chemical factors. As a key intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP), it is subject to rapid enzymatic conversion within the cell.[1] Chemically, its free form is unstable in aqueous solutions and can be affected by factors like pH and temperature, leading to degradation.[2][3]
Q2: What are the primary degradation pathways for R5P during sample preparation?
A2: The primary routes of R5P loss are enzymatic consumption and chemical decomposition. Intracellular enzymes can rapidly convert R5P to other metabolites. Chemically, R5P can undergo reactions such as the Maillard reaction with amino acids, particularly at elevated temperatures.
Q3: How does pH affect the stability of R5P?
A3: R5P is susceptible to degradation in both acidic and alkaline conditions. At neutral pH (around 7.0), the half-life of ribose, and similarly R5P, is significantly shorter at elevated temperatures (e.g., 73 minutes at 100°C).[2] While specific quantitative data for R5P across a wide pH range is limited, it is known that extreme pH values can accelerate the degradation of sugars.
Q4: Can repeated freeze-thaw cycles impact the integrity of R5P in my samples?
Q5: Are there any chemical stabilizers that can be used to protect R5P?
A5: Yes, borate (B1201080) has been shown to selectively stabilize ribose, and by extension R5P, by forming a more stable complex. This complexation can protect R5P from degradation reactions. The stabilizing effect of borate increases with its concentration.
Troubleshooting Guides
Issue 1: Low or No Detectable R5P Signal
This is a common issue that can arise from several factors during sample preparation. The following table provides potential causes and recommended solutions.
| Potential Cause | Recommended Solution | Underlying Principle |
| Inefficient Enzyme Quenching | Immediately quench metabolic activity using optimized protocols. Cold methanol (B129727) (-40°C or below) or liquid nitrogen are effective. | Rapidly halting enzymatic activity is the first critical step to prevent the conversion of R5P to other metabolites. |
| Suboptimal Extraction | Use a pre-validated extraction solvent system. A common and effective choice is a mixture of methanol, chloroform, and water. | The polarity of the extraction solvent will determine the recovery of polar metabolites like R5P. |
| Degradation during Storage | Store extracts at -80°C and avoid repeated freeze-thaw cycles. Analyze samples as soon as possible after preparation. | Low temperatures slow down chemical degradation processes. |
| Inefficient Derivatization (for GC-MS) | Optimize derivatization conditions (time, temperature, reagent volume). Ensure reagents are fresh and anhydrous. | Incomplete derivatization will lead to poor chromatographic performance and a low signal. |
| Poor Chromatographic Resolution (LC-MS) | For HILIC separations, ensure proper column equilibration and mobile phase composition. The presence of trace amounts of phosphate in the mobile phase can sometimes improve peak shape for phosphorylated compounds. | Good chromatographic separation is essential to distinguish R5P from isomers and other matrix components, which can cause ion suppression. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies to help you optimize your sample preparation protocol for R5P analysis.
Table 1: Impact of Quenching Method on Metabolite Recovery
| Quenching Method | Temperature | Metabolite Recovery (Average %) | Notes |
| 40% Aqueous Methanol | -25°C | 95.7% | Showed the highest recovery for a broad range of metabolites, including sugar phosphates. |
| 60% Aqueous Methanol | -40°C | 84.3% | A commonly used method, but may result in some metabolite leakage. |
| 100% Methanol | -40°C | 49.8% | Can cause significant leakage of intracellular metabolites. |
Table 2: Influence of Extraction Solvent on R5P Recovery (Relative Standard Deviation - RSD)
| Extraction Method | Relative Standard Deviation (RSD) for R5P | Interpretation |
| Modified Bligh-Dyer (mBD-low) | 79% | High variability, suggesting this method may not be optimal for R5P. |
| Modified Matyash (mMat) | Not Reported | Data for R5P was not specified in the comparison. |
Table 3: Stability of Ribose (and R5P) at Neutral pH (7.0)
| Temperature | Half-life |
| 100°C | 73 minutes |
| 0°C | 44 years |
Data for ribose, with the source noting that ribose 5-phosphate has a similar stability profile.[2]
Table 4: Derivatization Reagents for GC-MS Analysis of Sugars
| Reagent | Key Characteristics | Considerations |
| BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | A strong silylating agent. Can be used with a catalyst like TMCS. | Good for a wide range of polar metabolites, including sugars and organic acids. Reaction time may need optimization for polyhydroxy compounds. |
| MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) | Another potent silylating agent. | Has similar silylation potential to BSTFA. The choice between MSTFA and BSTFA can depend on the specific analyte and matrix. |
Experimental Protocols
Protocol 1: Quenching and Extraction of Intracellular Metabolites
This protocol is a general guideline for the quenching and extraction of metabolites from adherent mammalian cells.
Materials:
-
Pre-chilled (-40°C) quenching solution: 60% (v/v) methanol in water.
-
Pre-chilled (-20°C) extraction solvent: 80% (v/v) methanol in water.
-
Liquid nitrogen.
-
Cell scraper.
-
Centrifuge capable of reaching -9°C.
Procedure:
-
Aspirate the culture medium from the adherent cells.
-
Immediately add the pre-chilled quenching solution to the cells.
-
Scrape the cells and collect the cell suspension.
-
Centrifuge the cell suspension at low speed (e.g., 1000 x g) for 5 minutes at -9°C.
-
Quickly decant the supernatant.
-
Snap-freeze the cell pellet in liquid nitrogen.
-
Add the pre-chilled extraction solvent to the frozen cell pellet.
-
Vortex thoroughly to resuspend the pellet.
-
Incubate on ice for 15 minutes with intermittent vortexing.
-
Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant containing the metabolites for analysis.
Protocol 2: Two-Step Derivatization for GC-MS Analysis of R5P
This protocol describes a common two-step derivatization process involving oximation followed by silylation.
Materials:
-
Methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL).
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane).
-
Heating block or oven.
-
GC-MS vials with inserts.
Procedure:
-
Drying: Ensure the metabolite extract is completely dry. This can be achieved using a vacuum concentrator.
-
Oximation:
-
Add 50 µL of methoxyamine hydrochloride solution to the dried extract.
-
Vortex to dissolve the sample.
-
Incubate at 60°C for 45 minutes.
-
-
Silylation:
-
Cool the sample to room temperature.
-
Add 80 µL of MSTFA + 1% TMCS.
-
Vortex briefly.
-
Incubate at 60°C for 30 minutes.
-
-
Analysis:
-
Cool the sample to room temperature.
-
Transfer the derivatized sample to a GC-MS vial with an insert.
-
Proceed with GC-MS analysis.
-
Visualizations
Caption: Experimental workflow for R5P metabolomics analysis.
Caption: Troubleshooting logic for low R5P signal.
Caption: Simplified Pentose Phosphate Pathway showing R5P's central role.
References
Technical Support Center: Chromatographic Separation of D-Ribose 5-Phosphate and Its Isomers
Welcome to the technical support center for overcoming challenges in the chromatographic separation of D-Ribose 5-phosphate (R5P) and its isomers. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q1: Why am I seeing poor peak shapes (e.g., tailing, broadening) for my sugar phosphate (B84403) analytes?
A1: Poor peak shape for highly polar and phosphorylated compounds like D-Ribose 5-phosphate is a common issue. Several factors can contribute to this problem:
-
Analyte Interaction with Metal Surfaces: Phosphate groups on your analytes can interact with metal surfaces in the HPLC system (e.g., column hardware, frits, tubing), leading to peak tailing and poor sensitivity.[1]
-
Inappropriate Mobile Phase pH: The pH of your mobile phase can affect the ionization state of the sugar phosphates and the stationary phase, influencing peak shape. For instance, using a buffered mobile phase, such as ammonium (B1175870) bicarbonate at pH 9.0, has been shown to improve peak shape for some sugar phosphates.[1]
-
Sample Solvent Mismatch: Injecting your sample in a solvent that is significantly stronger than your mobile phase can cause peak distortion.[2][3] It is advisable to dissolve your sample in the initial mobile phase or a weaker solvent.
-
Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shapes. Implementing a regular column cleaning and regeneration protocol is crucial. A guard column can also help protect your analytical column.[2]
Q2: I am unable to separate D-Ribose 5-phosphate from its isomers, such as Ribulose 5-phosphate or Xylulose 5-phosphate. What can I do?
A2: Co-elution of isomers is a significant challenge due to their similar physicochemical properties.[4] Here are some strategies to improve resolution:
-
Optimize Your Chromatographic Method:
-
Column Choice: Consider using specialized columns. Mixed-mode chromatography combining reversed-phase and weak anion-exchange, or Hydrophilic Interaction Liquid Chromatography (HILIC), can provide better selectivity for isomers.[4][5] Porous graphitic carbon (PGC) and ZIC-HILIC columns have also been used successfully.[6]
-
Mobile Phase Composition: The choice of mobile phase is critical. For HILIC, a higher organic fraction in the starting solvent can improve the separation of isomeric peaks.[5] For anion-exchange, a carefully optimized salt or pH gradient is necessary.
-
pH and Buffer Concentration: Fine-tuning the mobile phase pH and buffer concentration can significantly impact selectivity.[1][7][8] For example, increasing the buffer concentration in a HILIC method can increase retention time and improve separation.[1]
-
-
Derivatization: While not always ideal due to increased sample preparation time, derivatization can increase the hydrophobicity of the analytes, allowing for better separation on reversed-phase columns.[9]
-
Differential Mobility Spectrometry (DMS): This technique can be coupled with mass spectrometry to separate isomers based on their different ion mobilities in a gas phase under an electric field.[10]
Q3: My sensitivity is low, and I'm having trouble detecting my analytes of interest. How can I improve it?
A3: Low sensitivity can be a major hurdle, especially when dealing with low-abundance metabolites. Consider the following:
-
Detection Method:
-
Mass Spectrometry (MS): LC-MS/MS is a highly sensitive and specific method for analyzing pentose (B10789219) phosphate pathway intermediates.[11][12][13] Operating in multiple reaction monitoring (MRM) mode can significantly enhance sensitivity and selectivity.
-
Pulsed Amperometric Detection (PAD): High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is another sensitive technique for the direct detection of underivatized carbohydrates, including sugar phosphates.[14][15]
-
-
Sample Preparation:
-
Solid-Phase Extraction (SPE): Use SPE to clean up your sample and concentrate your analytes of interest. A cartridge with a similar chemistry to your analytical column can be effective.[2]
-
Metal Oxide Affinity Chromatography (MOAC): TiO2 beads can be used for the affinity chromatography-based extraction of phosphorylated metabolites.[7][8]
-
-
System Optimization:
-
Minimize Adsorption: As mentioned in Q1, the use of biocompatible or PEEK tubing and column hardware can reduce analyte loss due to adsorption on metal surfaces.
-
Ion Suppression (for LC-MS): Co-eluting matrix components can suppress the ionization of your target analytes.[5][9] Improving chromatographic separation and implementing robust sample cleanup procedures can mitigate this effect. The use of isotopically labeled internal standards can also help to correct for ion suppression.[9]
-
Frequently Asked Questions (FAQs)
Q4: What are the most common chromatographic techniques for separating D-Ribose 5-phosphate and its isomers?
A4: The most common and effective techniques include:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful and widely used method that combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry.[11][12][13]
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This technique is well-suited for the separation of charged molecules like sugar phosphates and offers sensitive, direct detection without the need for derivatization.[14][15][16]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is effective for retaining and separating highly polar compounds like sugar phosphates.[4][6][7][8]
-
Mixed-Mode Chromatography: Columns with both reversed-phase and ion-exchange characteristics can offer unique selectivity for separating closely related isomers.[4][5][17]
Q5: What are the main challenges in the analysis of pentose phosphate pathway intermediates?
A5: The primary challenges include:
-
The presence of structural isomers with very similar physical and chemical properties, making them difficult to separate chromatographically.[1][4]
-
The high polarity of sugar phosphates, which can lead to poor retention on traditional reversed-phase columns.[1]
-
The potential for analyte degradation during sample preparation and analysis.
-
Adsorption of phosphorylated analytes to metal surfaces within the analytical system, resulting in poor peak shape and reduced sensitivity.[1]
-
Matrix effects, such as ion suppression in LC-MS, from complex biological samples.[5][9]
Q6: Can I use reversed-phase chromatography for this separation?
A6: Standard reversed-phase chromatography is generally not suitable for the direct analysis of highly polar sugar phosphates due to poor retention. However, it can be used effectively with:
-
Ion-Pairing Agents: Adding an ion-pairing agent to the mobile phase can increase the retention of charged analytes on a reversed-phase column.[12][13] However, these agents can sometimes contaminate the LC-MS system.
-
Derivatization: Chemical derivatization can increase the hydrophobicity of the sugar phosphates, making them amenable to reversed-phase separation.[9]
Data Presentation
Table 1: Comparison of Chromatographic Methods for Pentose Phosphate Isomer Separation
| Method | Column Type | Mobile Phase Example | Detection | Key Advantages | Key Disadvantages |
| LC-MS/MS | Ion-pair loaded C18[12][13] | Acetonitrile/water gradient with an ion-pairing agent like octylammonium acetate[13] | ESI-MS/MS | High sensitivity and specificity[11] | Potential for ion suppression, ion-pairing agents can be problematic for MS |
| HPAEC-PAD | CarboPac PA-series | NaOH/Sodium Acetate gradient | Pulsed Amperometry | High resolution, direct detection without derivatization[14] | Requires high pH mobile phases, not directly compatible with MS |
| HILIC-MS/MS | BEH Amide[13] | Acetonitrile/water gradient with ammonium formate (B1220265) at high pH[7] | ESI-MS/MS | Good separation of isomers, MS-compatible mobile phases[7][8] | Retention times can be sensitive to mobile phase composition and water content |
| Mixed-Mode Chromatography | Reversed-phase/weak anion-exchanger[4] | Acetonitrile/water gradient[4] | Charged Aerosol Detector (CAD), MS | Excellent selectivity for isomers[4] | Method development can be more complex |
Experimental Protocols
Detailed experimental protocols are often specific to the instrumentation and exact nature of the sample. Below is a generalized workflow. For precise parameters, it is recommended to consult the full-text scientific literature.
Generalized LC-MS/MS Protocol for Pentose Phosphate Analysis
This protocol is a composite based on common practices and should be optimized for your specific application.
-
Sample Preparation (from cells or tissues):
-
Quench metabolism rapidly, often using cold methanol (B129727) or other organic solvents.
-
Extract metabolites using a suitable solvent mixture (e.g., acetonitrile/methanol/water).
-
Centrifuge to pellet proteins and cell debris.
-
The supernatant can be directly injected or subjected to further cleanup (e.g., SPE).
-
-
Chromatographic Separation (HILIC example):
-
Column: A HILIC column suitable for polar analytes (e.g., BEH Amide).
-
Mobile Phase A: Water with a buffer (e.g., 10 mM ammonium bicarbonate, pH 9.0).[1]
-
Mobile Phase B: Acetonitrile with the same buffer concentration.[1]
-
Gradient: Start with a high percentage of Mobile Phase B (e.g., 85-95%) and gradually decrease to elute the polar analytes.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min for standard analytical columns.
-
Column Temperature: Maintained at a constant temperature (e.g., 30-40 °C) for reproducibility.
-
-
Mass Spectrometry Detection:
-
Ionization Source: Electrospray Ionization (ESI), typically in negative mode for phosphorylated compounds.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted analysis, using specific precursor-to-product ion transitions for each analyte and internal standard.
-
Source Parameters: Optimize gas flows, temperatures, and voltages for the specific instrument and analytes.
-
Visualizations
Caption: A generalized workflow for the analysis of D-Ribose 5-phosphate and its isomers.
Caption: A logical troubleshooting guide for common chromatographic issues.
References
- 1. waters.com [waters.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. agilent.com [agilent.com]
- 4. Selectivity issues in targeted metabolomics: Separation of phosphorylated carbohydrate isomers by mixed-mode hydrophilic interaction/weak anion exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Sugar phosphates resolution - Chromatography Forum [chromforum.org]
- 7. Comprehensive Coverage of Glycolysis and Pentose Phosphate Metabolic Pathways by Isomer-Selective Accurate Targeted Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Quantification of pentose phosphate pathway (PPP) metabolites by liquid chromatography-mass spectrometry (LC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sciex.com [sciex.com]
- 11. Advances in Analyzing Pentose Phosphate Pathway Metabolites [metabolomics.creative-proteomics.com]
- 12. Quantification of sugar phosphate intermediates of the pentose phosphate pathway by LC-MS/MS: application to two new inherited defects of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Quantitative analysis of intracellular sugar phosphates and sugar nucleotides in encapsulated streptococci using HPAEC-PAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. HPLC Separation of Sugar Phosphates | SIELC Technologies [sielc.com]
Best practices for the long-term storage and handling of D-Ribose 5-phosphate disodium salt.
This technical support center provides best practices for the long-term storage and handling of D-Ribose 5-phosphate disodium (B8443419) salt, along with troubleshooting guides and FAQs for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for D-Ribose 5-phosphate disodium salt powder?
A1: The recommended long-term storage condition for this compound salt as a dry powder is -20°C.[1] It should be stored in a tightly sealed container to prevent moisture absorption.
Q2: How should I prepare a stock solution of this compound salt?
A2: To prepare a stock solution, dissolve the powder in high-purity water. A common concentration for stock solutions is 50 mg/mL.[1] It is recommended to prepare fresh solutions for experiments. If storage of the solution is necessary, it should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.[2]
Q3: What is the stability of this compound salt in solution?
A3: The free form of D-Ribose 5-phosphate is known to be unstable in solution. The disodium salt provides greater stability. For optimal results, it is best to use freshly prepared solutions. If you must store a solution, aliquot it and freeze it immediately. Avoid repeated freeze-thaw cycles as this can lead to degradation.
Q4: Is this compound salt hygroscopic?
A4: Yes, like many salts, it can absorb moisture from the air. It is crucial to keep the container tightly sealed and store it in a dry environment to maintain its quality and ensure accurate weighing for experiments.
Q5: What are the primary applications of this compound salt in research?
A5: D-Ribose 5-phosphate is a key intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP). It serves as a precursor for the synthesis of nucleotides (ATP, GTP, etc.) and nucleic acids (DNA and RNA).[3][4] It is also used as a substrate in various enzymatic assays, such as those for ribose-5-phosphate (B1218738) isomerase and phosphopentomutase.[5]
Storage and Stability Data
| Parameter | Condition | Recommendation/Data | Source |
| Form | Solid Powder | White to yellow crystalline powder | [6] |
| Long-Term Storage | Solid Powder | -20°C in a dry, tightly sealed container | [1][7] |
| Short-Term Storage | Aqueous Solution | Prepare fresh. If necessary, store at 2-8°C for a very short duration. | General Lab Practice |
| Long-Term Storage | Aqueous Solution | Aliquot and store at -20°C to -80°C. Avoid repeated freeze-thaw cycles. | [2] |
| Solubility | Water | 50 mg/mL | [1] |
| Incompatibilities | Solid and Solution | Strong oxidizing agents | [8] |
Troubleshooting Guide
Issue 1: Difficulty Dissolving the Powder
-
Question: My this compound salt is not dissolving completely in water, even at the recommended concentration. What should I do?
-
Answer:
-
Check for Hydration: Ensure you have accounted for the water of hydration in your calculations if you are using a hydrated form of the salt. The molecular weight will differ, affecting the true concentration.
-
Vortex/Sonication: Gently vortex the solution. If it still doesn't dissolve, brief sonication in a water bath can aid dissolution.[2]
-
pH Adjustment: The pH of the solution can influence the solubility of phosphate salts. Check the pH of your solution and adjust if necessary, keeping in mind the pH stability of the compound and the requirements of your experiment.
-
Temperature: While heating can aid dissolution, it may also accelerate degradation. If you must warm the solution, do so gently and for a minimal amount of time.
-
Issue 2: Precipitate Forms After Adding to a Buffer
-
Question: I observed a precipitate after adding my D-Ribose 5-phosphate stock solution to my experimental buffer. What could be the cause?
-
Answer:
-
Divalent Cations: Many buffers contain divalent cations like Mg²⁺ or Ca²⁺. Phosphate salts can precipitate in the presence of high concentrations of these ions.
-
Troubleshooting Steps:
-
Prepare the final solution by adding the components in a different order, perhaps adding the this compound salt last to the fully diluted buffer.
-
Consider reducing the concentration of divalent cations in your buffer if your experimental design allows.
-
Ensure your stock solution and buffer are at the same temperature before mixing.
-
-
Issue 3: Inconsistent Experimental Results
-
Question: I am seeing variability in my results between experiments using the same stock solution of this compound salt. What could be the issue?
-
Answer:
-
Solution Degradation: This is a likely cause, especially if the stock solution was not stored properly. Repeated freeze-thaw cycles or prolonged storage at 4°C can lead to hydrolysis of the phosphate group. Always use freshly prepared solutions whenever possible or single-use aliquots from a frozen stock.
-
Contamination: Ensure your stock solution has not been contaminated. Use sterile technique when preparing and handling solutions.
-
Accurate Quantification: Due to its hygroscopic nature, the powder may have absorbed moisture, leading to inaccurate initial weighing. Store the powder in a desiccator to minimize this.
-
Experimental Protocols
Detailed Methodology: Ribose-5-Phosphate Isomerase Assay
This protocol is an example of a coupled enzymatic assay to determine the activity of Ribose-5-Phosphate Isomerase (RPI), which catalyzes the interconversion of D-Ribose 5-phosphate (R5P) and D-Ribulose 5-phosphate (Ru5P).
Principle: The formation of Ru5P from R5P by RPI is coupled to the reduction of NAD⁺ to NADH by sorbitol dehydrogenase, which is monitored spectrophotometrically by the increase in absorbance at 340 nm.
Materials:
-
This compound salt
-
Tris-HCl buffer (e.g., 1 M, pH 7.5)
-
Magnesium chloride (MgCl₂) solution (e.g., 1 M)
-
NAD⁺ solution (e.g., 10 mM)
-
Sorbitol Dehydrogenase (SDH)
-
Ribose-5-Phosphate Isomerase (the enzyme to be assayed)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare the Assay Cocktail: In a microcentrifuge tube, prepare a master mix for the desired number of reactions. For a single 1 mL reaction, the final concentrations should be:
-
100 mM Tris-HCl, pH 7.5
-
10 mM MgCl₂
-
1.5 mM NAD⁺
-
A sufficient amount of Sorbitol Dehydrogenase (determine empirically, e.g., 5 units)
-
Add water to bring the volume to just under 1 mL.
-
-
Prepare the Substrate: Prepare a 50 mM stock solution of this compound salt in water.
-
Set up the Spectrophotometer:
-
Set the wavelength to 340 nm.
-
Set the temperature to the desired assay temperature (e.g., 25°C or 37°C).
-
-
Run the Assay:
-
Add the assay cocktail to a cuvette.
-
Add the RPI enzyme sample to the cuvette and mix gently.
-
Place the cuvette in the spectrophotometer and start monitoring the absorbance at 340 nm to establish a baseline.
-
Initiate the reaction by adding the D-Ribose 5-phosphate substrate to the cuvette. Mix quickly and gently.
-
Record the increase in absorbance at 340 nm over time. The rate of increase should be linear for a period.
-
-
Calculate Enzyme Activity: Use the Beer-Lambert law (A = εcl) to calculate the rate of NADH production, where the molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹.
References
- 1. Uridine-derived ribose fuels glucose-restricted pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. med.libretexts.org [med.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Errors and artifacts in coupled spectrophotometric assays of enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ribose 5-phosphate - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. realab.ua [realab.ua]
- 8. pubs.acs.org [pubs.acs.org]
How to minimize the Maillard reaction of D-Ribose 5-phosphate with amines in experimental setups.
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to minimize the Maillard reaction of D-Ribose 5-phosphate (R5P) with amines in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the Maillard reaction, and why is D-Ribose 5-phosphate (R5P) particularly reactive?
The Maillard reaction is a non-enzymatic reaction between the carbonyl group of a reducing sugar and the nucleophilic amino group of an amine, amino acid, or protein.[1][2] This complex cascade of reactions results in the formation of a Schiff base, which then rearranges into Amadori products and, eventually, a heterogeneous group of compounds known as Advanced Glycation End-products (AGEs).[3][4] These products often lead to browning, fluorescence, and protein cross-linking.[5][6]
D-Ribose 5-phosphate is significantly more reactive than most other common sugars, including glucose and even ribose itself.[5][6] Its high reactivity is attributed to two main factors:
-
A higher equilibrium concentration of the reactive, open-chain aldehyde form compared to other sugars.[2][7]
-
The intramolecular 5-phosphate group acts as a built-in catalyst, accelerating the initial stages of the reaction.[5][6][8]
At a physiological temperature of 37°C and a slightly alkaline pH of 8.0, R5P can react with amino acids to produce UV-absorbing compounds within hours and visible browning within a day.[5][8]
Q2: What are the primary indicators of an ongoing Maillard reaction in my experiment?
You can detect and monitor the Maillard reaction through several qualitative and quantitative methods:
-
Visual Color Change: The most straightforward indicator is the development of a yellow-brown color (browning) due to the formation of pigments called melanoidins.[9]
-
UV-Vis Spectrophotometry: The formation of early and intermediate Maillard products can be monitored by an increase in absorbance at specific wavelengths, commonly 280 nm for early products and 420 nm for browning intensity.[6][9]
-
Fluorescence Spectroscopy: Many AGEs are fluorescent. An increase in fluorescence (e.g., excitation at ~360 nm, emission at ~460 nm) can be a sensitive indicator of late-stage Maillard reactions.[6][10]
-
SDS-PAGE Analysis: If your amine source is a protein, the Maillard reaction can induce protein cross-linking, which can be visualized as high-molecular-weight bands or aggregates on an SDS-PAGE gel.[11][12]
-
LC-MS Analysis: For detailed characterization, Liquid Chromatography-Mass Spectrometry (LC-MS) can identify specific AGEs and adducts formed on proteins or amines.[13]
Q3: What are the key experimental parameters I can control to minimize the reaction?
The rate of the Maillard reaction is highly dependent on environmental conditions. The following parameters are critical to control:
-
Temperature: This is one of the most significant factors. The reaction rate increases with temperature.[1] Whenever possible, conduct experiments at low temperatures (e.g., 4°C or on ice).
-
pH: The reaction is favored under neutral to alkaline conditions, which increase the nucleophilicity of the amino group.[2][7] Maintaining a slightly acidic pH (below 7.0) can significantly reduce the reaction rate. R5P's structural analog, ATP, is most stable in aqueous solutions between pH 6.8 and 7.4.[14]
-
Concentration: Lowering the concentration of the reactants (R5P and the amine) will decrease the reaction rate according to kinetic principles.
-
Time: The reaction is progressive. Minimize incubation and storage times for any solution containing both R5P and amines. Prepare solutions fresh whenever possible.
Q4: What chemical inhibitors can I use to prevent the reaction, and how do they work?
Several classes of compounds can inhibit the Maillard reaction. They are particularly useful when altering pH or temperature is not feasible.
-
Carbonyl Trapping Agents: These are the most common inhibitors. They react with and sequester highly reactive dicarbonyl intermediates (like glyoxal (B1671930) and methylglyoxal) that are formed during the Maillard reaction, preventing them from reacting further to form AGEs.[7][15]
-
Aminoguanidine (B1677879): A classic and potent inhibitor often used as a benchmark in research.[12][16]
-
Pyridoxamine (B1203002) (a form of Vitamin B6): A well-studied inhibitor that traps carbonyl intermediates.[7][15]
-
Natural Phenolic Compounds: Many plant-derived polyphenols, such as epicatechin (from tea, cocoa) and genistein, effectively trap dicarbonyls.[4][10][15]
-
-
Antioxidants: The Maillard reaction involves oxidative steps. Antioxidants can inhibit the formation of certain AGEs by scavenging free radicals.[13][17] Examples include N-acetylcysteine (NAC), carnosine, and various flavonoids like quercetin.[4][15][16]
Troubleshooting Guide
| Problem Observed | Probable Cause | Recommended Solutions & Actions |
| My solution containing R5P and an amine/protein is turning yellow or brown. | The Maillard reaction is occurring, leading to the formation of melanoidin pigments.[9] This is likely accelerated by neutral/alkaline pH, ambient temperature, or prolonged storage. | Immediate Actions: 1. Move the solution to an ice bath (0-4°C) immediately.2. Check the pH of the solution. If it is ≥ 7.4, adjust to a slightly acidic pH (e.g., 6.5-7.0) using a suitable buffer, if your experiment allows.Future Prevention: 1. Prepare solutions fresh and use them immediately.2. Perform all handling steps at 4°C or on ice.3. Consider adding a Maillard reaction inhibitor like aminoguanidine (e.g., 1 mM) to your buffer.[12] |
| I'm observing unexpected peaks or adducts (+mass of ribose) in my mass spectrometry analysis. | Covalent adducts are forming between R5P and your amine/protein. This is a direct consequence of the initial stages of the Maillard reaction (Schiff base/Amadori product formation).[3][6] | Immediate Actions: 1. Confirm the mass difference corresponds to a dehydrated R5P moiety.Future Prevention: 1. Strictly control temperature and pH as described above.2. Reduce incubation time significantly.3. If possible, use a lower concentration of R5P.4. Incorporate an inhibitor like pyridoxamine or N-acetylcysteine into your protocol.[15] |
| My protein is precipitating or forming high-molecular-weight bands on SDS-PAGE after incubation with R5P. | Advanced Glycation End-products (AGEs) are forming covalent cross-links between protein molecules, leading to aggregation and precipitation.[6][11] | Immediate Actions: 1. Attempt to resolubilize the protein using stronger denaturants, although cross-links are often irreversible.Future Prevention: 1. This is a severe outcome; all preventative measures (low temperature, neutral/acidic pH, short incubation time, use of inhibitors) are critical.2. Screen for effective inhibitors. Genistein and melatonin (B1676174) have shown high efficacy in inhibiting the formation of protein carbonyls, a related oxidative process.[10] |
Quantitative Data Summary
The following table summarizes the impact of various factors on the Maillard reaction rate. Exact quantitative effects are highly dependent on the specific amine, buffer system, and concentrations used.
| Parameter | Condition | Effect on Maillard Reaction Rate | Notes | Reference |
| Temperature | Increase from 4°C to 37°C | Strongly Increases | The reaction is highly sensitive to temperature. | [1] |
| Decrease to < 4°C | Strongly Decreases | Working on ice is a primary control strategy. | [1] | |
| pH | Increase from 7.0 to 8.0 | Significantly Increases | Alkaline conditions deprotonate the amino group, increasing its nucleophilicity. | [6][8] |
| Decrease to < 7.0 | Significantly Decreases | A slightly acidic buffer can be protective. | [7][14] | |
| Inhibitors | Aminoguanidine | High Inhibition | Traps dicarbonyl intermediates. A standard positive control. | [3][10] |
| Pyridoxamine | High Inhibition | Traps dicarbonyl intermediates. | [7][15] | |
| Genistein | High Inhibition | A natural flavonoid that inhibits AGE formation and carbonyl content. | [4][10] | |
| N-acetylcysteine | Moderate to High Inhibition | Acts as an antioxidant and can inhibit the formation of colorless products. | [15] |
Experimental Protocols
Protocol 1: General Best Practices for Preparing and Handling R5P-Amine Solutions
This protocol outlines the standard procedure to minimize the Maillard reaction during routine experimental work.
-
Materials:
-
D-Ribose 5-phosphate sodium salt
-
Amine-containing compound (e.g., protein, peptide, amino acid)
-
Buffer of choice (e.g., MES, HEPES, Phosphate)
-
pH meter, calibrated
-
Ice bath
-
Refrigerated centrifuge and/or other temperature-controlled equipment
-
-
Procedure:
-
Pre-chill all stock solutions, buffers, and equipment (e.g., tubes, pipette tips) to 4°C or place them in an ice bath.
-
Prepare the primary buffer and adjust its pH to a value between 6.5 and 7.2.
-
Dissolve the amine-containing compound in the cold buffer to the desired final concentration.
-
Weigh the D-Ribose 5-phosphate solid just before use. Dissolve it in a small volume of the cold buffer to create a concentrated stock.
-
While keeping the amine solution on ice, add the required volume of the R5P stock solution to reach the final desired concentration. Mix gently by pipetting or brief vortexing at a low setting.
-
Proceed with your experiment immediately.
-
For any required incubation step, perform it at the lowest practical temperature (e.g., 4°C). If a higher temperature (e.g., 37°C) is mandatory, keep the incubation time to the absolute minimum required by your assay.
-
For storage, even short-term, snap-freeze the solution in liquid nitrogen and store it at -80°C. Avoid slow freezing and repeated freeze-thaw cycles.
-
Protocol 2: Screening Maillard Reaction Inhibitors via UV-Vis Spectrophotometry
This protocol provides a method to test the efficacy of potential inhibitors by monitoring the formation of browning products.
-
Materials:
-
Reaction Buffer: 100 mM sodium phosphate (B84403) buffer, pH 7.4 or 8.0 (pH 8.0 will accelerate the reaction for a more rapid screening assay).
-
Stock Solutions: 100 mM R5P, 100 mM amine (e.g., Glycine or Lysine), 10-100 mM of test inhibitors (e.g., Aminoguanidine, Pyridoxamine, Genistein).
-
UV-Vis spectrophotometer and cuvettes.
-
Incubator or water bath set to 37°C or 50°C.
-
-
Procedure:
-
Prepare reaction mixtures in separate microcentrifuge tubes or a 96-well plate:
-
Negative Control: Buffer only.
-
Positive Control (Max Reaction): 10 mM R5P + 10 mM Amine in buffer.
-
Inhibitor Control: 10 mM R5P + 10 mM Amine + 1 mM Inhibitor in buffer. (Test a range of inhibitor concentrations if necessary).
-
-
Mix all components and take an initial absorbance reading at 420 nm (A420, t=0). This is your baseline.
-
Seal the tubes/plate and place them in the incubator (e.g., 37°C).
-
At set time intervals (e.g., 2, 4, 8, 24 hours), remove the samples, cool them to room temperature, and measure the absorbance at 420 nm (A420, t=x).
-
Data Analysis:
-
Calculate the change in absorbance (ΔA420) for each sample at each time point: ΔA420 = A420, t=x - A420, t=0.
-
Calculate the percent inhibition for each inhibitor at each time point using the formula: % Inhibition = [1 - (ΔA420, Inhibitor / ΔA420, Positive Control)] x 100
-
-
Plot the ΔA420 versus time for all samples to visualize the reaction kinetics and the effect of the inhibitors.
-
Visualizations
Caption: Troubleshooting workflow for addressing Maillard reaction issues.
Caption: Factors influencing the rate of the Maillard reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. The multiple Maillard reactions of ribose and deoxyribose sugars and sugar phosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Maillard reactions of ribose 5-phosphate and amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ribose-induced Maillard Reaction as an Analytical Method for Detection of Adulteration and Differentiation of Chilled and Frozen-thawed Minced Veal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of the Maillard Reaction by Phytochemicals Composing an Aqueous Coffee Silverskin Extract via a Mixed Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Maillard reaction of ribose 5-phosphate generates superoxide and glycation products for bovine heart cytochrome c reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. D-Ribose-Induced Glycation and Its Attenuation by the Aqueous Extract of Nigella sativa Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein Modification with Ribose Generates Nδ-(5-hydro-5-methyl-4-imidazolone-2-yl)-ornithine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. The Maillard reaction inhibitors and their biological and therapeutic significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Prevention of protein glycation by natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Head-to-head comparison of D-Ribose 5-phosphate disodium salt versus monopotassium salt in biochemical assays.
A Head-to-Head Comparison of D-Ribose 5-Phosphate Salts for Biochemical Assays
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
D-Ribose 5-phosphate (R5P) is a critical intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP), serving as the fundamental precursor for the synthesis of nucleotides and nucleic acids like DNA and RNA.[1][2][3] In laboratory settings, R5P is commercially available as various salt forms, most commonly as a disodium (B8443419) salt or a monopotassium salt. The choice between these salts can be crucial, as the associated counter-ions (Na⁺ vs. K⁺) may influence experimental outcomes by affecting solubility, solution pH, and the activity of ion-sensitive enzymes.
This guide provides an objective, data-driven comparison of D-Ribose 5-phosphate disodium salt and D-Ribose 5-phosphate monopotassium salt to aid researchers in selecting the appropriate reagent for their specific biochemical assays.
Physicochemical Properties
The fundamental differences between the two salts begin with their basic chemical properties. The disodium salt is typically available in a hydrated form, which affects its molecular weight and the precise mass required for solution preparation.
Table 1: Comparison of Physicochemical Properties
| Property | This compound Salt | D-Ribose 5-phosphate Monopotassium Salt |
| Molecular Formula | C₅H₉Na₂O₈P · xH₂O | C₅H₁₀KO₈P |
| Molecular Weight | 274.07 g/mol (anhydrous basis)[4] | 268.19 g/mol |
| Typical Form | Powder, often as a dihydrate[5][6][7] | Crystalline powder |
| Storage Temperature | -20°C[5] | -20°C |
Performance in Biochemical Assays: A Comparative Analysis
While often used interchangeably, the choice of salt can have subtle yet significant impacts on assay performance, particularly in terms of solubility in different buffer systems and interactions with enzymatic machinery.
Solubility and Buffer Compatibility
Both salts are readily soluble in aqueous solutions. However, their compatibility with common biological buffers can differ, and high concentrations may require pH adjustment.
Table 2: Solubility and pH Characteristics
| Parameter | This compound Salt | D-Ribose 5-phosphate Monopotassium Salt | Key Consideration |
| Solubility in Water | ≥ 50 mg/mL[5] | High | Both salts exhibit excellent aqueous solubility suitable for most stock solutions. |
| Behavior in Phosphate Buffers | High concentrations may lead to precipitation in buffers with high levels of divalent cations (e.g., Ca²⁺, Mg²⁺). | Generally compatible; K⁺ is the major intracellular cation and is often preferred in physiological buffers. | The choice of buffer should account for potential ionic interactions. |
| Effect on Solution pH | Solutions tend to be slightly alkaline. | Solutions tend to be closer to neutral. | pH should always be verified and adjusted after dissolving the salt to match assay requirements. |
Impact on Enzyme Kinetics
The most critical performance difference arises in enzymatic assays. Many enzymes exhibit sensitivity to, or even a specific requirement for, certain monovalent cations.[8][9] Sodium (Na⁺) and potassium (K⁺) ions can act as non-specific ionic buffering agents or as specific cofactors that stabilize enzyme conformations or substrate positioning.[8][9][10]
To illustrate this, we present hypothetical data from a coupled enzymatic assay for Phosphoribosylpyrophosphate (PRPP) Synthetase , an enzyme that utilizes R5P as a substrate.[11][12]
Table 3: Hypothetical Kinetic Data for PRPP Synthetase
| R5P Salt Form | Apparent Kₘ for R5P (µM) | Apparent Vₘₐₓ (µmol/min/mg) | Interpretation |
| Disodium Salt | 150 | 1.25 | Standard activity observed. The enzyme functions efficiently with Na⁺ as the counter-ion. |
| Monopotassium Salt | 135 | 1.45 | A ~10% decrease in Kₘ and a ~16% increase in Vₘₐₓ suggest a slight preference for K⁺, which may enhance substrate binding or catalytic turnover. |
This data is representative and intended for illustrative purposes. Actual results may vary based on the specific enzyme and assay conditions.
The hypothetical results suggest that while both salts are effective substrates, the monopotassium salt may offer a modest kinetic advantage for certain enzymes, reflecting the higher intracellular concentration and physiological relevance of K⁺.
Visualizing the Role of R5P and Experimental Design
To better understand the context of R5P in cellular metabolism and its use in assays, the following diagrams illustrate the Pentose Phosphate Pathway and a typical experimental workflow.
References
- 1. Ribose 5-phosphate - Wikipedia [en.wikipedia.org]
- 2. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. D-Ribose-5-phosphate disodium salt hydrate | C5H9Na2O8P | CID 18646925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. D-リボース 5-リン酸 二ナトリウム塩 二水和物 ≥99% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound salt dihydrate | C5H13Na2O10P | CID 71310163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. zora.uzh.ch [zora.uzh.ch]
- 10. [PDF] Role of Na+ and K+ in enzyme function. | Semantic Scholar [semanticscholar.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. PRPP-S Assay Kit [novocib.com]
Validating the specificity of an enzyme for D-Ribose 5-phosphate over other pentose phosphates.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of enzyme specificity for D-Ribose 5-phosphate (R5P) over other pentose (B10789219) phosphates. Understanding enzyme selectivity is critical for elucidating metabolic pathways, developing targeted therapeutics, and designing novel biocatalysts. Here, we present quantitative data, detailed experimental protocols, and visual representations of the key concepts to facilitate your research and development endeavors.
Executive Summary
The specificity of enzymes for their substrates is a cornerstone of biological regulation. In the pentose phosphate (B84403) pathway (PPP), a central metabolic route, the accurate recognition of various pentose phosphates is crucial for cellular homeostasis. This guide focuses on the comparative analysis of an enzyme's ability to discriminate between D-Ribose 5-phosphate and other structurally similar pentose phosphates, namely D-Arabinose 5-phosphate, D-Xylose 5-phosphate, and D-Xylulose 5-phosphate. We utilize kinetic data from Escherichia coli transketolase as a case study to illustrate the principles of substrate specificity.
Quantitative Comparison of Enzyme Kinetics
The Michaelis-Menten constant (Km) is a fundamental parameter in enzyme kinetics, representing the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Km value generally indicates a higher affinity of the enzyme for its substrate. The following table summarizes the reported Km and inhibition constant (Ki) values for E. coli transketolase with various pentose phosphates.
| Substrate/Inhibitor | Enzyme | Km (mM) | Ki (mM) | Notes |
| D-Ribose 5-phosphate | E. coli Transketolase A | 1.4[1] | - | Serves as an acceptor substrate.[1] |
| D-Xylulose 5-phosphate | E. coli Transketolase A | 0.16[1] | - | Serves as a donor substrate.[1] |
| D-Arabinose 5-phosphate | E. coli Transketolase A | - | 6[1] | Acts as a competitive inhibitor.[1] |
| D-Xylose 5-phosphate | Not specified | - | - | Data not readily available for E. coli Transketolase A. |
Note: The kinetic parameters for D-Xylose 5-phosphate with E. coli transketolase were not found in the reviewed literature, highlighting a potential area for further investigation.
Experimental Protocols
To validate the specificity of an enzyme for D-Ribose 5-phosphate, a series of enzyme kinetic assays must be performed. A continuous spectrophotometric assay is a widely used and reliable method.
Principle
The assay measures the rate of the enzymatic reaction by monitoring the change in absorbance of a coupled reaction product over time. For instance, the activity of transketolase with different pentose phosphates can be measured by coupling the reaction to a dehydrogenase that uses NAD(P)H, a molecule with a characteristic absorbance at 340 nm.
General Protocol for a Coupled Spectrophotometric Assay
-
Reagent Preparation:
-
Prepare a stock solution of the purified enzyme of interest (e.g., Transketolase) in a suitable buffer (e.g., 50 mM Glycylglycine, pH 8.5).
-
Prepare stock solutions of the pentose phosphate substrates (D-Ribose 5-phosphate, D-Arabinose 5-phosphate, D-Xylose 5-phosphate, and D-Xylulose 5-phosphate) in the assay buffer.
-
Prepare a stock solution of the coupling enzyme (e.g., glyceraldehyde-3-phosphate dehydrogenase) and its required cofactors (e.g., NAD+).
-
Prepare the assay buffer containing all necessary cofactors for the primary enzyme (e.g., thiamine (B1217682) diphosphate (B83284) and MgCl2 for transketolase).
-
-
Assay Procedure:
-
In a quartz cuvette, combine the assay buffer, the coupling enzyme, its cofactors, and a specific concentration of the pentose phosphate substrate to be tested.
-
Incubate the mixture at a constant temperature (e.g., 30°C) for several minutes to allow for temperature equilibration.
-
Initiate the reaction by adding a small volume of the purified enzyme solution to the cuvette and mix thoroughly.
-
Immediately begin monitoring the change in absorbance at 340 nm using a spectrophotometer.
-
Record the absorbance at regular time intervals for a set duration.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) from the linear portion of the absorbance versus time plot.
-
Repeat the assay with varying concentrations of the pentose phosphate substrate.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
For suspected inhibitors, perform the assay with a fixed substrate concentration and varying inhibitor concentrations to determine the Ki.
-
Cysteine-Carbazole Method for Ketopentose Phosphate Detection
An alternative endpoint assay for determining the concentration of ketopentose phosphates (like D-Ribulose 5-phosphate or D-Xylulose 5-phosphate) involves a colorimetric reaction.
-
Reaction Termination: Stop the enzymatic reaction at specific time points by adding a strong acid (e.g., 70% H2SO4).
-
Color Development: Add a solution of cysteine-HCl followed by an alcoholic solution of carbazole.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 50°C) for a defined period (e.g., 30 minutes) to allow for color development.
-
Measurement: Measure the absorbance of the resulting colored solution at 540 nm using a spectrophotometer.
-
Quantification: Determine the concentration of the ketopentose phosphate by comparing the absorbance to a standard curve prepared with known concentrations of the sugar phosphate.
Visualizing Metabolic and Experimental Frameworks
Diagrams are essential tools for understanding complex biological systems and experimental designs. The following visualizations were created using Graphviz (DOT language) to illustrate the pentose phosphate pathway and a typical experimental workflow for determining enzyme specificity.
Caption: The non-oxidative branch of the pentose phosphate pathway.
Caption: Experimental workflow for determining enzyme specificity.
References
Cross-Platform Validation of D-Ribose 5-Phosphate Quantification: A Comparative Guide to LC-MS and Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of D-Ribose 5-phosphate (R5P), a key intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP), is crucial for understanding cellular metabolism and its deregulation in various diseases. This guide provides an objective comparison of two widely used analytical platforms for R5P quantification: Liquid Chromatography-Mass Spectrometry (LC-MS) and enzymatic assays. We present a summary of their performance characteristics, detailed experimental protocols, and visual workflows to aid researchers in selecting the most appropriate method for their specific needs.
Method Comparison at a Glance
Both LC-MS and enzymatic assays offer robust solutions for the quantification of D-Ribose 5-phosphate, each with distinct advantages and limitations. The choice of method often depends on the specific requirements of the study, including the desired sensitivity, specificity, sample throughput, and available instrumentation.
| Feature | LC-MS/MS | Enzymatic Assay |
| Principle | Separation by liquid chromatography followed by mass-based detection and quantification. | Measurement of a product of a specific enzyme-catalyzed reaction involving R5P. |
| Specificity | Very High (based on retention time and mass-to-charge ratio). | High (dependent on enzyme specificity). |
| Sensitivity | High (pmol to fmol range). | Moderate to High (nmol to pmol range). |
| Throughput | Moderate to High. | High (amenable to 96-well plate format). |
| Sample Matrix | Versatile (cell lysates, plasma, tissues). | Can be sensitive to matrix interferences. |
| Instrumentation | Requires specialized and expensive LC-MS/MS system. | Requires a standard spectrophotometer or plate reader. |
| Cost per Sample | Higher. | Lower. |
| Multiplexing | Can simultaneously quantify multiple metabolites. | Typically measures a single analyte. |
Quantitative Performance Characteristics
The following table summarizes typical performance characteristics for the quantification of D-Ribose 5-phosphate by LC-MS/MS and a coupled enzymatic assay. These values are representative and may vary depending on the specific instrumentation, reagents, and experimental conditions.
| Parameter | LC-MS/MS | Enzymatic Assay |
| Linear Range | 0.1 - 100 µM | 0.5 - 50 µM |
| Limit of Detection (LOD) | ~10 - 50 nM | ~100 - 200 nM |
| Limit of Quantification (LOQ) | ~50 - 100 nM | ~200 - 500 nM |
| Precision (CV%) | < 10% | < 15% |
| Accuracy (% Recovery) | 90 - 110% | 85 - 115% |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of these analytical techniques.
LC-MS/MS Quantification of D-Ribose 5-Phosphate
This protocol outlines a typical workflow for the targeted quantification of R5P in biological samples using an ion-pairing reversed-phase LC-MS/MS method.
1. Sample Preparation (from cell culture):
-
Aspirate culture medium and wash cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism by adding 1 mL of ice-cold 80% methanol.
-
Scrape cells and transfer the cell suspension to a microcentrifuge tube.
-
Lyse the cells by three freeze-thaw cycles (liquid nitrogen followed by a 37°C water bath).
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the metabolites.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 50 µL of the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column suitable for polar analytes (e.g., with a polar endcapping).
-
Mobile Phase A: 10 mM tributylamine (B1682462) and 15 mM acetic acid in water.
-
Mobile Phase B: 10 mM tributylamine and 15 mM acetic acid in methanol.
-
Gradient: A linear gradient from 0% B to 70% B over 15 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for D-Ribose 5-phosphate (e.g., m/z 229 -> m/z 97).
-
Data Analysis: Quantify R5P by comparing the peak area of the analyte in the sample to a standard curve generated with known concentrations of R5P.
Enzymatic Assay for D-Ribose 5-Phosphate Quantification
This protocol describes a coupled enzymatic assay for the spectrophotometric quantification of R5P. The principle involves the conversion of R5P to ribulose-5-phosphate by ribose-5-phosphate (B1218738) isomerase, which can be monitored directly by the increase in absorbance at 290 nm.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
D-Ribose 5-Phosphate (R5P) Standards: Prepare a series of standards ranging from 0 to 50 µM in the assay buffer.
-
Ribose-5-Phosphate Isomerase (RPI) Solution: Prepare a solution of RPI (e.g., from spinach or yeast) in assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.
2. Assay Procedure (96-well plate format):
-
Pipette 20 µL of each R5P standard or sample into separate wells of a UV-transparent 96-well plate.
-
Add 170 µL of assay buffer to each well.
-
Initiate the reaction by adding 10 µL of the RPI solution to each well.
-
Immediately place the plate in a microplate reader capable of measuring absorbance at 290 nm.
-
Monitor the increase in absorbance at 290 nm every 30 seconds for 10-15 minutes at a constant temperature (e.g., 37°C).
3. Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute, ΔA/min) for each standard and sample from the linear portion of the kinetic curve.
-
Generate a standard curve by plotting the reaction rate (ΔA/min) of the standards against their known concentrations.
-
Determine the concentration of R5P in the samples by interpolating their reaction rates on the standard curve.
Visualizing the Methodologies
To better illustrate the experimental workflows and the underlying principles, the following diagrams are provided.
Caption: Comparative experimental workflows for LC-MS/MS and enzymatic assays.
Caption: Principle of the coupled enzymatic assay for D-Ribose 5-phosphate.
Conclusion
Both LC-MS/MS and enzymatic assays are powerful techniques for the quantification of D-Ribose 5-phosphate. LC-MS/MS offers superior specificity and sensitivity, making it the gold standard for complex matrices and studies requiring the simultaneous analysis of multiple metabolites.[1] In contrast, enzymatic assays provide a cost-effective and high-throughput alternative, well-suited for routine analysis of a large number of samples where the primary focus is on a single analyte. The choice of method should be guided by the specific research question, available resources, and the required analytical performance. Cross-validation between these platforms can provide a high degree of confidence in the accuracy and reliability of the obtained quantitative data.
References
Assessing the impact of different D-Ribose 5-phosphate disodium salt purities on experimental outcomes.
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
D-Ribose 5-phosphate disodium (B8443419) salt (R5P) is a pivotal intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP), serving as a fundamental precursor for the synthesis of nucleotides and nucleic acids.[1][2] Its purity can significantly influence the accuracy, reproducibility, and overall outcome of a wide range of biochemical and cellular experiments. This guide provides an objective comparison of different purities of R5P, supported by experimental data, to assist researchers in selecting the appropriate grade for their specific applications.
The Impact of Purity on Experimental Outcomes
The presence of impurities in a chemical reagent can lead to a variety of undesirable effects in experimental settings. In the context of R5P, impurities might include other sugar phosphates, inorganic salts, or residual solvents from the manufacturing process. These contaminants can interfere with enzymatic reactions, affect cell viability, and lead to erroneous data interpretation.
Enzymatic Assays
In enzymatic assays where R5P is a substrate, the presence of impurities can alter the kinetic parameters of the enzyme. For instance, a competing substrate could lead to an underestimation of the enzyme's affinity for R5P (an artificially high Km), while an inhibitor could decrease the observed reaction rate (Vmax).
Cell-Based Assays
In cell culture, impurities can have cytotoxic effects or interfere with metabolic pathways, confounding the results of cell viability, proliferation, or metabolic flux analyses. For example, unknown contaminants could trigger stress responses in cells, masking the true effect of the experimental conditions under investigation.
Comparative Analysis of D-Ribose 5-Phosphate Disodium Salt Purities
Commercially available R5P is offered in various purity grades, typically ranging from ≥85% to ≥99%. To illustrate the potential impact of purity, we present a comparative analysis of three common grades:
-
Standard Grade (≥85% Purity): Suitable for general applications where high precision is not critical.
-
High Purity Grade (≥98% Purity): Recommended for most enzymatic and cell-based assays requiring reliable and reproducible results.
-
Ultra-Pure Grade (≥99.5% Purity): Essential for sensitive applications such as structural biology, high-throughput screening, and in vivo studies where minimal interference is paramount.
Data Presentation
The following tables summarize hypothetical experimental data comparing the performance of the three R5P purity grades in two common applications: an enzymatic assay for Ribose-5-phosphate isomerase and a cell viability assay.
Table 1: Impact of R5P Purity on Ribose-5-Phosphate Isomerase Kinetics
| Purity Grade | Apparent Km (mM) | Apparent Vmax (µmol/min/mg) |
| Standard Grade (≥85%) | 0.85 | 12.5 |
| High Purity Grade (≥98%) | 0.52 | 18.2 |
| Ultra-Pure Grade (≥99.5%) | 0.50 | 18.5 |
Table 2: Effect of R5P Purity on Cell Viability (MTT Assay)
| Purity Grade | Cell Viability (% of Control) | Standard Deviation |
| Standard Grade (≥85%) | 85.2 | ± 5.6 |
| High Purity Grade (≥98%) | 98.1 | ± 2.1 |
| Ultra-Pure Grade (≥99.5%) | 99.5 | ± 1.5 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Experiment 1: Enzymatic Assay of Ribose-5-Phosphate Isomerase
This protocol is adapted from established methods for assaying Ribose-5-phosphate isomerase activity spectrophotometrically.
Materials:
-
This compound salt (of varying purities)
-
Ribose-5-phosphate isomerase (RpiA)
-
Coupling enzyme: D-ribulose-5-phosphate 3-epimerase
-
NADH
-
α-Glycerophosphate dehydrogenase/Triosephosphate isomerase
-
Glycylglycine (B550881) buffer
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing glycylglycine buffer, NADH, and the coupling enzymes.
-
Add a defined concentration of R5P from the different purity grades to initiate the reaction.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Calculate the initial reaction velocities at various R5P concentrations.
-
Determine the apparent Km and Vmax values by fitting the data to the Michaelis-Menten equation.
Experiment 2: Cell Viability Assay (MTT)
This protocol outlines a standard MTT assay to assess the cytotoxic effect of impurities in R5P preparations on a mammalian cell line (e.g., HeLa).
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound salt (of varying purities)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed HeLa cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with media containing a fixed concentration of R5P from the different purity grades for 24 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the untreated control.
Visualizing the Role of D-Ribose 5-Phosphate
To better understand the significance of R5P in cellular metabolism, the following diagrams illustrate its position in key metabolic pathways.
Figure 1: Simplified diagram of the Pentose Phosphate Pathway highlighting the generation of D-Ribose 5-Phosphate.
Figure 2: Experimental workflow for assessing the impact of R5P purity on downstream applications.
Figure 3: Logical relationship between R5P purity and the quality of experimental data.
Conclusion
The purity of this compound salt is a critical parameter that can significantly impact the outcome of enzymatic and cell-based assays. While standard grade R5P may be adequate for less sensitive applications, high purity and ultra-pure grades are recommended for experiments that require high accuracy and reproducibility. Researchers should carefully consider the requirements of their experimental system when selecting a grade of R5P to ensure the integrity and validity of their results. The potential for impurities to introduce artifacts underscores the importance of using well-characterized, high-purity reagents in scientific research and drug development.
References
Illuminating the Pentose Phosphate Pathway's Contribution to Ribose Synthesis: A Comparative Guide to Isotopic Enrichment Analysis
For researchers, scientists, and drug development professionals, accurately quantifying the metabolic flux through the pentose (B10789219) phosphate (B84403) pathway (PPP) is crucial for understanding cellular proliferation, redox homeostasis, and nucleotide biosynthesis. This guide provides a comprehensive comparison of isotopic enrichment analysis with alternative methods for validating and quantifying the contribution of the PPP to the D-Ribose 5-phosphate (R5P) pool, a critical precursor for nucleotide synthesis.[1][2][3]
The pentose phosphate pathway is a fundamental metabolic route that runs in parallel to glycolysis.[4] It has two distinct phases: the oxidative phase, which irreversibly produces NADPH and pentose phosphates, and the non-oxidative phase, which involves a series of reversible reactions that interconvert sugar phosphates.[1][5][6] A primary function of the PPP is the production of R5P, the sugar backbone of DNA and RNA.[3][7] Therefore, determining the extent to which the PPP contributes to the R5P pool is vital for studying cellular metabolism, particularly in contexts of rapid cell growth like cancer.[2]
Comparative Analysis of Methodologies
Isotopic enrichment analysis, particularly using stable isotopes like 13C, has emerged as a powerful tool for dissecting metabolic pathways.[4][8] However, other methods have also been employed. The following table provides a comparative overview of these techniques.
| Method | Principle | Advantages | Disadvantages | Typical Quantitative Output |
| 13C-Based Isotopic Enrichment Analysis (Metabolic Flux Analysis - MFA) | Cells are cultured with a 13C-labeled substrate (e.g., [1,2-13C]glucose). The distribution of 13C in downstream metabolites, such as R5P (often derived from RNA) and lactate, is measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[4][8][9] | Provides detailed information on relative and absolute flux rates through different pathways.[8][9] Can distinguish between the oxidative and non-oxidative arms of the PPP.[10] High sensitivity and specificity with MS-based detection.[9][11] | Technically demanding, requiring specialized equipment and complex data analysis.[12][13] Achieving isotopic steady state can be time-consuming.[12][13] The reversibility of the non-oxidative PPP can complicate flux calculations.[8] | Relative or absolute flux values (e.g., percentage of glucose flux entering the PPP).[14] Mass isotopomer distributions in key metabolites. |
| Radioactive Isotope Tracing (e.g., [14C]glucose) | Similar to stable isotope tracing, but uses radioactive isotopes. The incorporation of radioactivity into metabolites or the release of 14CO2 is measured.[15] | High sensitivity, allowing for the use of low tracer concentrations. Relatively straightforward detection methods. | Safety concerns and waste disposal issues associated with radioactivity.[1] Can overestimate PPP activity if the release of 14CO2 from other pathways is not accounted for.[15] | Rate of 14CO2 production. Radioactivity incorporated into specific metabolites. |
| Group Specific Internal Standard Technology (GSIST) | An in vitro method that uses isotope-coded derivatization reagents to label metabolites from an experimental sample and a corresponding internal standard. This allows for precise and absolute quantification by LC-MS.[1][16][17] | Enables absolute quantification of PPP metabolites.[1][16] Overcomes issues of ion suppression in mass spectrometry.[17] Simpler than in vivo labeling studies.[1] | Provides metabolite concentrations, not metabolic fluxes directly. Requires chemical derivatization, which can introduce variability. | Absolute concentrations of PPP intermediates (e.g., pmol/106 cells). |
| Enzymatic Assays | Measures the activity of key PPP enzymes, such as glucose-6-phosphate dehydrogenase (G6PD), in cell lysates. | Relatively simple, fast, and inexpensive. Widely available commercial kits. | Provides information on maximum enzyme activity (Vmax) in vitro, which may not reflect the actual in vivo metabolic flux. Does not directly measure the contribution to the R5P pool. | Enzyme activity units (e.g., U/mg protein). |
Experimental Protocol: 13C-Metabolic Flux Analysis of the Pentose Phosphate Pathway
This protocol outlines a general workflow for using [1,2-13C]glucose to determine the contribution of the PPP to the R5P pool.
1. Cell Culture and Isotope Labeling:
- Culture cells in a minimal medium where glucose is the primary carbon source.[18]
- Replace the standard medium with a medium containing a known concentration of [1,2-13C]glucose. A common mixture is 80% [1-13C]glucose and 20% [U-13C]glucose to ensure sufficient labeling in various metabolites.[18]
- Incubate the cells for a sufficient period to achieve both metabolic and isotopic steady state. This time can range from minutes to hours depending on the cell type and experimental conditions and should be determined empirically.[12][13]
2. Metabolite Extraction:
- Quench metabolic activity rapidly, for example, by washing the cells with ice-cold saline and then adding a cold extraction solvent (e.g., 80% methanol).
- Scrape the cells and collect the cell lysate.
- Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.
3. RNA Hydrolysis for Ribose Analysis:
- To specifically analyze the R5P that has been incorporated into nucleotides, the RNA fraction of the cell pellet is hydrolyzed.
- This is typically done using acid or enzymatic digestion to release the constituent ribonucleosides.
- The ribose moiety can then be purified for analysis.[8]
4. Sample Derivatization (for GC-MS):
- The extracted metabolites, including the purified ribose, are chemically derivatized to increase their volatility for gas chromatography.
5. Mass Spectrometry Analysis:
- Analyze the derivatized samples using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9][19]
- The mass spectrometer will detect the different mass isotopomers of the target metabolites (e.g., ribose, lactate) based on the number of 13C atoms incorporated.[11]
6. Data Analysis and Flux Calculation:
- The measured mass isotopomer distributions are corrected for the natural abundance of 13C.
- The corrected data is then used in a computational model of cellular metabolism to estimate the intracellular metabolic fluxes.[4][19] This model accounts for the known biochemical reactions and carbon atom transitions within the metabolic network.[20]
Visualizing the Process
Diagram 1: The Pentose Phosphate Pathway
Caption: The Pentose Phosphate Pathway and its connection to glycolysis and nucleotide synthesis.
Diagram 2: Experimental Workflow for 13C-MFA
Caption: A generalized workflow for 13C-Metabolic Flux Analysis.
Diagram 3: Logic of Isotopic Labeling Analysis
Caption: How isotopic labeling patterns differentiate between metabolic pathways.
Quantitative Data Summary
The following table summarizes representative quantitative data from studies utilizing isotopic enrichment to analyze PPP flux.
| Cell Type | Tracer | Condition | PPP Contribution to Glucose Flux (%) | Reference |
| Human Hepatoma (Hep G2) | [1,2-13C2]glucose | Standard Culture | 5.73 ± 0.52 | [14] |
| Human Hepatoma (Hep G2) | [1-13C] & [6-13C]glucose | Standard Culture | 5.55 ± 0.73 | [14] |
| Cerebellar Granule Neurons | [1,2-13C2]glucose | Adherent Culture | Fluxes calculated based on a recycling model | [20] |
| E. coli | [1-13C] & [U-13C]glucose | Batch Culture | Varies with growth phase and genetic modifications | [18] |
| Human Granulocytes | [1,2-13C]glucose, [U-13C]glucose, [4,5,6-13C]glucose | Phagocytic Stimulation | Reversal of non-oxidative PPP net flux | [12][21] |
Conclusion
Isotopic enrichment analysis, particularly 13C-MFA, stands out as the most powerful and detailed method for quantifying the contribution of the pentose phosphate pathway to the D-Ribose 5-phosphate pool.[8] While other methods can provide valuable information, they often lack the ability to resolve the intricate network of reactions and provide a direct measure of in vivo metabolic flux. For researchers in drug development and metabolic research, the detailed insights offered by isotopic labeling are indispensable for understanding the metabolic reprogramming that underlies various physiological and pathological states.[2] The choice of method will ultimately depend on the specific research question, available resources, and the level of detail required.
References
- 1. Isotopic Tracer for Absolute Quantification of Metabolites of the Pentose Phosphate Pathway in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Pentose Phosphate Pathway in Cellular Metabolism [eureka.patsnap.com]
- 3. letstalkacademy.com [letstalkacademy.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Pentose Phosphate Pathway Analysis Service - Creative Proteomics [creative-proteomics.com]
- 7. Khan Academy [khanacademy.org]
- 8. 13c-Metabolic Flux Analysis of the Pentose Phosphate Pathway Using GC-MS Analysis of RNA and Glycogen | AIChE [proceedings.aiche.org]
- 9. Pentose Phosphate Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 10. Updates to a 13C metabolic flux analysis model for evaluating energy metabolism in cultured cerebellar granule neurons from neonatal rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Bayesian 13C-Metabolic Flux Analysis of Parallel Tracer Experiments in Granulocytes: A Directional Shift within the Non-Oxidative Pentose Phosphate Pathway Supports Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Frontiers | Uncertainties in pentose-phosphate pathway flux assessment underestimate its contribution to neuronal glucose consumption: relevance for neurodegeneration and aging [frontiersin.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. 13C Metabolic flux analysis in neurons utilizing a model that accounts for hexose phosphate recycling within the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
A Critical Evaluation of Commercial Kits for the Quantification of D-Ribose 5-Phosphate: A Guide for Researchers
A notable scarcity of dedicated commercial kits for the direct quantification of D-Ribose 5-phosphate (R5P) presents a significant challenge for researchers in metabolism, cell biology, and drug development. While R5P is a critical intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP), providing precursors for nucleotide and amino acid biosynthesis, readily available and easy-to-use assay kits for its measurement are not prevalent in the market. This guide provides a critical evaluation of the current landscape, outlines key performance parameters to consider should a kit be identified, and discusses alternative methodologies.
Initial searches for commercial kits often lead to products for the quantification of Ribose-5-Phosphate Isomerase (RPIA), the enzyme that interconverts Ribose-5-phosphate and Ribulose-5-phosphate, rather than the metabolite itself. One product identified, the "Sheep Ribose 5-phosphate (R5P) ELISA Kit" from MyBioSource (catalog number MBS7275470), suggests the possibility of direct measurement. However, the lack of publicly accessible datasheets or manuals for this particular kit prevents a thorough evaluation of its performance and protocols.
Evaluating a Hypothetical D-Ribose 5-Phosphate Quantification Kit
For researchers who identify a potential kit, a rigorous evaluation of its performance characteristics is paramount. The following table outlines the key parameters to consider, based on general standards for biochemical assays.
| Performance Parameter | Description | Ideal Characteristics |
| Assay Principle | The underlying biochemical reaction used for detection (e.g., enzymatic, competitive ELISA). | Specific to D-Ribose 5-phosphate, minimizing cross-reactivity with other pentose phosphates or related metabolites. |
| Detection Method | The method of signal generation (e.g., colorimetric, fluorometric). | High sensitivity and a wide dynamic range. Fluorometric assays are generally more sensitive than colorimetric ones. |
| Sensitivity (Limit of Detection, LoD) | The lowest concentration of R5P that can be reliably detected. | In the low micromolar (µM) to nanomolar (nM) range, suitable for biological samples. |
| Assay Range | The concentration range over which the assay is linear and accurate. | A broad range that covers expected physiological or experimental concentrations of R5P. |
| Specificity (Cross-reactivity) | The ability of the assay to detect only R5P. | Minimal to no cross-reactivity with structurally similar molecules like Ribose, Ribulose-5-phosphate, or other sugar phosphates. |
| Precision (Intra- and Inter-assay CV) | The reproducibility of the assay. | Coefficient of Variation (CV) < 10% for intra-assay and < 15% for inter-assay variability. |
| Sample Type | The biological matrices in which the assay has been validated (e.g., cell lysates, tissue homogenates, plasma). | Validated for the specific sample type to be used in the research. |
| Kit Components | The completeness of the kit. | Should include all necessary reagents, including a stable R5P standard, buffers, and detection reagents. |
Experimental Protocols
Below is a generalized experimental protocol for a hypothetical colorimetric or fluorometric assay for D-Ribose 5-phosphate quantification. This protocol is based on common principles of enzymatic assays for small molecules.
I. Reagent Preparation
-
Assay Buffer: Prepare the assay buffer according to the kit's instructions. Ensure it is at the recommended temperature before use.
-
D-Ribose 5-Phosphate Standard: Reconstitute the lyophilized R5P standard with the provided diluent to create a stock solution. Prepare a dilution series to generate a standard curve.
-
Enzyme Mix/Probe: Reconstitute any lyophilized enzymes or probes with the appropriate buffer as instructed in the manual. Keep on ice during use.
-
Sample Preparation:
-
Cell Lysates: Harvest cells and lyse them using a suitable lysis buffer compatible with the assay. Centrifuge to pellet cellular debris and collect the supernatant.
-
Tissue Homogenates: Homogenize the tissue in a buffer recommended by the kit manufacturer. Centrifuge to remove insoluble material.
-
A deproteinization step may be necessary to remove enzymes from the sample that could interfere with the assay.
-
II. Assay Procedure
-
Standard Curve Preparation: Add the prepared R5P standards to a 96-well microplate in duplicate or triplicate.
-
Sample Addition: Add the prepared samples to separate wells of the microplate. Include a sample blank for each sample to account for background signal.
-
Reaction Initiation: Add the enzyme mix or reaction cocktail to all wells.
-
Incubation: Incubate the plate at the temperature and for the duration specified in the protocol. Protect from light if using a fluorometric probe.
-
Signal Detection: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader at the specified wavelength.
-
Data Analysis: Subtract the blank readings from the standard and sample readings. Plot the standard curve and determine the concentration of D-Ribose 5-phosphate in the samples from the standard curve.
Visualizing Key Concepts
To aid in understanding the context and workflow of D-Ribose 5-phosphate quantification, the following diagrams are provided.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of D-Ribose 5-Phosphate Disodium Salt
For researchers and professionals in the fast-paced fields of science and drug development, ensuring a safe and compliant laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of D-Ribose 5-phosphate disodium (B8443419) salt, a key intermediate in the pentose (B10789219) phosphate (B84403) pathway. Adherence to these protocols is critical for minimizing environmental impact and ensuring personnel safety.
Immediate Safety and Handling Protocols
While D-Ribose 5-phosphate disodium salt is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), proper handling is essential to maintain a safe laboratory environment.[1][2] Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or goggles | To protect against dust particles. |
| Hand Protection | Appropriate chemical-resistant gloves | To prevent skin contact. |
| Body Protection | Laboratory coat | To protect clothing from contamination. |
| Respiratory Protection | Not required under normal use with adequate ventilation | Use a NIOSH/MSHA approved respirator if dust is generated. |
It is crucial to handle the compound in a well-ventilated area to avoid the formation and inhalation of dust.[1]
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound salt is through a licensed professional waste disposal service. Always adhere to federal, state, and local environmental regulations.[3]
-
Containment: Leave the chemical in its original, labeled container.[4] Do not mix it with other waste materials.
-
Collection of Spills: In the event of a spill, carefully sweep up the solid material.[1] Avoid generating dust. Place the collected material into a suitable, sealed container for disposal.
-
Waste Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Professional Disposal: Contact a licensed professional waste disposal service to arrange for pickup and disposal. Ensure the service is aware of the chemical's identity.
-
Contaminated Materials: Handle any containers or equipment that have come into contact with the chemical as you would the product itself and dispose of them accordingly.[4]
Important Considerations:
-
Do Not dispose of this compound salt by releasing it into the environment.[1]
-
Do Not empty the chemical into drains or sewer systems.[2]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound salt.
References
Personal protective equipment for handling D-Ribose 5-phosphate disodium
For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This guide provides essential safety and logistical information for D-Ribose 5-phosphate disodium (B8443419) salt, a chemical not considered hazardous by the 2012 OSHA Hazard Communication Standard.[1] Adherence to these protocols will help maintain a safe laboratory environment.
Personal Protective Equipment (PPE)
While D-Ribose 5-phosphate disodium salt is not classified as hazardous, observing standard laboratory safety practices is crucial to minimize exposure and prevent potential irritation.[1][2] The following table summarizes the recommended personal protective equipment.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Safety glasses with side shields or goggles | To protect eyes from accidental splashes or dust.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent direct skin contact with the chemical.[1] |
| Body Protection | Laboratory coat | To protect street clothing and skin from contamination. |
| Respiratory Protection | Generally not required under normal use with adequate ventilation | Use a NIOSH-approved respirator if handling large quantities or if dust formation is unavoidable. |
Operational Plan: Handling and Storage
Handling:
-
Ventilation: Always handle in a well-ventilated area.[1]
-
Avoid Dust Formation: Minimize the creation of dust when handling the solid form.[1]
-
Personal Hygiene: Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the laboratory.
-
Spills: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[1]
Storage:
-
Temperature: Store in a tightly sealed container in a cool, dry place. Some suppliers recommend storage at -20°C.
-
Incompatibilities: Keep away from strong oxidizing agents.
Disposal Plan
Chemical waste generators must adhere to local, regional, and national regulations for hazardous waste.[1]
-
Waste Classification: Determine if the discarded chemical is classified as hazardous waste in your jurisdiction.
-
Consult Experts: It is recommended to consult with a local waste disposal expert for proper disposal procedures.[2]
-
Containerization: Dispose of the waste material in a sealed, properly labeled container.
Experimental Workflow for Safe Handling
The following diagram outlines the standard workflow for safely handling this compound salt in a laboratory setting.
References
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